molecular formula C10H13N3O3 B1438451 tert-Butyl (5-formylpyrazin-2-yl)carbamate CAS No. 959617-71-1

tert-Butyl (5-formylpyrazin-2-yl)carbamate

Cat. No.: B1438451
CAS No.: 959617-71-1
M. Wt: 223.23 g/mol
InChI Key: ARENRXTXYPJFQV-UHFFFAOYSA-N
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Description

Tert-Butyl (5-formylpyrazin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(5-formylpyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-6H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARENRXTXYPJFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657015
Record name tert-Butyl (5-formylpyrazin-2-yl)carbamate
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959617-71-1
Record name tert-Butyl (5-formylpyrazin-2-yl)carbamate
Source EPA DSSTox
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Record name tert-butyl N-(5-formylpyrazin-2-yl)carbamate
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to tert-Butyl (5-formylpyrazin-2-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Pharmaceutical Building Block.

In the intricate landscape of medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount to the efficient discovery and development of novel therapeutics. One such pivotal building block is tert-Butyl (5-formylpyrazin-2-yl)carbamate (CAS Number: 959617-71-1), a compound that has garnered significant attention for its role as a versatile intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. This technical guide provides an in-depth analysis of its synthesis, characterization, and critical applications, offering field-proven insights for researchers navigating the challenges of modern drug design.

Core Molecular Attributes

At its core, this compound is a bifunctional molecule featuring a pyrazine ring, an aldehyde group, and a Boc-protected amine. This unique arrangement of functional groups makes it an ideal synthon for introducing the aminopyrazine moiety into larger, more complex molecules.

PropertyValueSource(s)
CAS Number 959617-71-1[1]
Molecular Formula C10H13N3O3[1]
Molecular Weight 223.23 g/mol [1]
Appearance Off-white to pale yellow solid (typical)General chemical supplier information
Storage Inert atmosphere, 2-8°C[1]

Synthesis and Mechanism: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary, a general and illustrative synthetic approach is outlined below. The rationale behind each step is crucial for understanding the process and for potential optimization.

Conceptual Synthetic Workflow

The synthesis typically begins with a commercially available aminopyrazine derivative, which is then subjected to a series of protection and functional group manipulation steps.

Synthesis_Workflow Start Aminopyrazine Precursor Boc_Protection Boc Protection of Amine Start->Boc_Protection (Boc)2O, Base Oxidation Oxidation of Methyl to Formyl Group Boc_Protection->Oxidation Oxidizing Agent (e.g., SeO2, MnO2) Final_Product This compound Oxidation->Final_Product

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, non-validated protocol based on common organic synthesis methodologies for similar compounds. Researchers should consult peer-reviewed literature and patents for specific, validated procedures.

Step 1: Boc Protection of 2-amino-5-methylpyrazine

  • To a stirred solution of 2-amino-5-methylpyrazine in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran), add a base such as Triethylamine or Diisopropylethylamine.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)2O) in the same solvent at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (5-methylpyrazin-2-yl)carbamate.

Causality: The Boc group is a robust protecting group for amines, preventing their participation in subsequent oxidation reactions. The use of a non-nucleophilic base is critical to prevent unwanted side reactions.

Step 2: Oxidation to the Aldehyde

  • Dissolve the tert-butyl (5-methylpyrazin-2-yl)carbamate from the previous step in a suitable solvent, such as 1,4-dioxane or a mixture of dioxane and water.

  • Add an oxidizing agent, for example, selenium dioxide (SeO2) or manganese dioxide (MnO2).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter off the solid byproducts.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality: The choice of oxidizing agent is critical to selectively oxidize the methyl group to an aldehyde without affecting the pyrazine ring or the Boc protecting group. Selenium dioxide is a common reagent for the oxidation of benzylic and allylic methyl groups.

Characterization and Quality Control

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the Boc group (a singlet at ~1.5 ppm), the pyrazine ring protons, and the aldehyde proton (a singlet at ~9.9 ppm).
¹³C NMR Signals for the carbonyl of the carbamate, the carbons of the Boc group, the pyrazine ring carbons, and the aldehyde carbon.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ at m/z 224.10297.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

The Pivotal Role in Kinase Inhibitor Synthesis

The true value of this compound lies in its application as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases. The aldehyde functionality provides a reactive handle for the construction of complex heterocyclic systems, while the Boc-protected amine can be deprotected at a later stage to introduce further diversity or to participate in crucial binding interactions with the target kinase.

Application in the Synthesis of FLT3 Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The development of potent and selective FLT3 inhibitors is a major focus of oncology research. The aminopyrazine scaffold is a common feature in many FLT3 inhibitors, and this compound serves as a valuable building block for the elaboration of these molecules.

FLT3_Inhibitor_Synthesis Intermediate This compound Reaction1 Condensation / Cyclization with Amine-containing Building Block Intermediate->Reaction1 Intermediate2 Elaborated Heterocyclic Core Reaction1->Intermediate2 Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate2->Deprotection Final_Coupling Coupling with Side Chain Deprotection->Final_Coupling FLT3_Inhibitor Final FLT3 Inhibitor Final_Coupling->FLT3_Inhibitor

Caption: General synthetic route to FLT3 inhibitors utilizing the subject intermediate.

While specific examples in publicly available literature are often part of proprietary drug discovery programs, the general strategy involves the reaction of the aldehyde group of this compound with another building block to form a larger heterocyclic system. Subsequent deprotection of the Boc group allows for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as tert-butyl (5-formylpyridin-2-yl)carbamate, suggest that it may cause skin and eye irritation and may be harmful if inhaled.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a strategically important intermediate in modern medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of complex drug candidates, particularly in the highly competitive field of kinase inhibitor development. A thorough understanding of its synthesis, characterization, and safe handling is essential for any research and development team aiming to leverage this powerful building block in their drug discovery endeavors.

References

  • PubChem. (n.d.). tert-butyl N-(5-formylpyridin-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3). Retrieved from [Link]

  • Gao, Y., et al. (2022). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry, 65(7), 5549-5564. [Link]

Sources

An In-depth Technical Guide to tert-Butyl (5-formylpyrazin-2-yl)carbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl (5-formylpyrazin-2-yl)carbamate. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in their synthetic endeavors. This document synthesizes available data from commercial suppliers, analogous compounds, and fundamental chemical principles to offer practical insights for its handling, application, and characterization.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrazine ring, a common scaffold in pharmacologically active compounds, functionalized with a reactive aldehyde and a Boc-protected amine. This arrangement makes it an ideal starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The pyrazine core can participate in crucial hydrogen bonding interactions with biological targets, while the aldehyde and the protected amine offer orthogonal handles for diverse chemical modifications.

Chemical Identity and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized below. It is important to note that while some data is available from commercial sources, experimentally determined physical constants are not widely published. Therefore, data for the closely related pyridine analog, tert-butyl N-(5-formylpyridin-2-yl)carbamate, is included for comparative purposes and to provide estimated values.

PropertyValueSource
Chemical Name This compound-
CAS Number 959617-71-1Commercial Suppliers
Molecular Formula C₁₀H₁₃N₃O₃Commercial Suppliers
Molecular Weight 223.23 g/mol Commercial Suppliers
Appearance Off-white to light yellow solid (inferred)General observation for similar compounds
Melting Point No data available. (Analog: 174-176 °C for pyridine derivative)-
Boiling Point No data available. (Analog: 316.3±27.0 °C, predicted, for pyridine derivative)-
Solubility Soluble in common organic solvents such as DCM, THF, and ethyl acetate. (Analog: Soluble in water for pyridine derivative)Inferred from structure and general knowledge

Structure:

G start This compound reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (Ph3P=CHR) start->wittig grignard Grignard Reaction (R-MgBr) start->grignard product_amine Secondary/Tertiary Amine Derivative reductive_amination->product_amine product_alkene Alkene Derivative wittig->product_alkene product_alcohol Secondary Alcohol Derivative grignard->product_alcohol

Caption: Key reactions of the aldehyde group.

Stability and Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive conditions. It is, however, readily cleaved under acidic conditions.

  • Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation. [1]This orthogonality allows for selective manipulation of other functional groups in the molecule.

  • Deprotection: Cleavage of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol. [1]The deprotection proceeds via the formation of a stable tert-butyl cation.

G start Boc-Protected Amine acid Acidic Conditions (TFA or HCl) start->acid product Free Amine acid->product

Caption: Deprotection of the Boc group.

Synthesis

  • Boc Protection of the Amine: The amino group of 2-amino-5-methylpyrazine can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). [1]2. Oxidation of the Methyl Group: The methyl group can then be oxidized to the aldehyde. This can be a challenging transformation, and various oxidizing agents might be employed, such as selenium dioxide or manganese dioxide.

Hypothetical Synthetic Protocol:

  • Step 1: Boc Protection

    • To a solution of 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent (e.g., THF or DCM), add a base such as triethylamine (1.2 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

  • Step 2: Oxidation

    • To a solution of the Boc-protected 2-amino-5-methylpyrazine from Step 1 in a suitable solvent (e.g., dioxane or a chlorinated solvent), add an oxidizing agent such as selenium dioxide (1.1-1.5 eq).

    • Heat the reaction mixture to reflux and monitor for completion by TLC.

    • Upon completion, cool the reaction, filter off the solid byproducts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, particularly those with applications in drug discovery. The pyrazine moiety is a known bioisostere for other aromatic systems and is present in numerous approved drugs.

  • Kinase Inhibitors: The scaffold is suitable for the synthesis of ATP-competitive kinase inhibitors, where the pyrazine ring can form key hydrogen bonds in the hinge region of the kinase. The aldehyde can be elaborated to introduce side chains that occupy other pockets of the ATP-binding site.

  • Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the aldehyde and the protected amine makes this molecule an excellent starting point for the creation of compound libraries for high-throughput screening.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling pyrazine derivatives and aldehydes should be followed. [2][3]The pyridine analog is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [4]- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage conditions are typically at 2-8 °C under an inert atmosphere.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for organic synthesis and medicinal chemistry. Its versatile functional groups, coupled with the pharmacologically relevant pyrazine core, make it a valuable tool for the development of novel therapeutics. While detailed experimental data is somewhat limited in the public domain, this guide provides a solid foundation for its use based on data from analogous compounds and established chemical principles. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

  • European Food Safety Authority (EFSA). (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Retrieved from [Link]

  • Synerzine. (2018, June 22). Pyrazine Safety Data Sheet. Retrieved from [Link]

  • Bochenek, M., Mendrek, B., Wałach, W., Kowalczuk, A., Utrata-Wesołek, A., Fus-Kujawa, A., & Oleszko-Torbus, N. (2025). Revisiting the polymerization of 2-[N-Boc-5-aminopentyl]-2-oxazoline: Toward amino-functionalized poly(2-oxazoline)s via microwave-assisted synthesis. Express Polymer Letters, 19(1), 1225–1241.
  • Pryce-Jones, R. H., Shankland, N., & Skellern, G. G. (1996). 2-(2-Amino-5-bromobenzoyl)pyridine.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1415–1418.
  • Deshmukh, M. B. (2011, October 3). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

  • Chemikart. (n.d.). 959617-71-1 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(5-formylpyridin-2-yl)carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(5-formylpyrazin-2-yl)carbamate. Retrieved from [Link]

Sources

IUPAC name for "tert-Butyl (5-formylpyrazin-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (5-formylpyrazin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Executive Summary: this compound (CAS No: 959617-71-1) is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a reactive formyl group and a Boc-protected amine on a pyrazine scaffold, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and robust synthesis strategy, its critical applications in drug development—particularly as an intermediate for kinase inhibitors—and a detailed examination of its chemical reactivity and associated reaction mechanisms.

Nomenclature and Physicochemical Properties

The compound is systematically named tert-butyl N-(5-formylpyrazin-2-yl)carbamate . The presence of the tert-butoxycarbonyl (Boc) group, a common amine protecting group, is central to its utility in multi-step synthesis.[1]

PropertyValueSource
CAS Number 959617-71-1[2]
Molecular Formula C₁₀H₁₃N₃O₃[2]
Molecular Weight 223.23 g/mol [2]
IUPAC Name tert-butyl N-(5-formylpyrazin-2-yl)carbamate[1]
SMILES CC(C)(C)OC(=O)NC1=NC=C(N=C1)C=O[1]
Appearance Solid (form may vary)N/A
Storage Inert atmosphere, 2-8°C[2]
Predicted XlogP 0.5[1]
Monoisotopic Mass 223.09569 Da[1]

Chemical Structure

The molecule's architecture combines an electron-deficient pyrazine ring with two key functional groups positioned for synthetic utility. The aldehyde at the C5 position serves as an electrophilic site for carbon-carbon and carbon-nitrogen bond formation, while the Boc-protected amine at the C2 position can be selectively unveiled to participate in subsequent coupling reactions.

Caption: 2D Structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process:

  • Amine Protection: The nucleophilic 2-amino group is protected to prevent it from interfering with the subsequent oxidation step. The Boc group is ideal due to its stability in various conditions and its straightforward, acid-labile removal.[3]

  • Selective Oxidation: The methyl group at the C5 position is oxidized to the corresponding aldehyde. This transformation requires a reagent that is selective for benzylic-type methyl groups without over-oxidizing to a carboxylic acid or affecting the pyrazine ring.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate

  • To a solution of 2-amino-5-methylpyrazine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).[3]

  • Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 (1.0 eq) in a mixture of dioxane and water.

  • Add selenium dioxide (SeO₂, 1.1-1.3 eq) to the solution.

  • Heat the mixture to reflux (approx. 80-100°C) for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove selenium byproducts.

  • Extract the filtrate with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude final product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The pyrazine core is a recognized pharmacophore in many biologically active molecules, particularly in the development of kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and autoimmune disorders.[5]

A structurally related compound, tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, serves as a key intermediate in the synthesis of Upadacitinib , a Janus kinase (JAK) inhibitor used to treat autoimmune conditions.[6] This highlights the utility of the 2-(Boc-amino)pyrazine scaffold in constructing potent and selective therapeutic agents. The formyl group on our title compound acts as a critical synthetic handle to build out the rest of the complex molecule.

Caption: Role as a versatile intermediate in multi-step drug synthesis.

Key Reactions and Mechanistic Insights

Reactivity of the Formyl Group

The aldehyde is the primary site of reactivity for elaboration. It readily undergoes a variety of classic organic reactions:

  • Reductive Amination: Reaction with a primary or secondary amine forms an imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to form a new C-N bond. This is one of the most common methods for introducing substituted amine functionalities.

  • Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.[1][7] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used.[7]

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols, extending the carbon skeleton.

The Boc Protecting Group: Deprotection Mechanism

The Boc group is stable to bases, nucleophiles, and hydrogenation, but is easily removed under acidic conditions. This orthogonality is a cornerstone of modern synthetic strategy.[8] The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine.[9]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on aggregated GHS data for the analogous pyridinyl compound, the following hazards are identified:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN 166).

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and long trousers.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

  • Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, under an inert atmosphere.[2]

Conclusion

This compound is a high-value synthetic building block whose strategic combination of a reactive aldehyde and a protected amine on a pyrazine core makes it exceptionally useful for the synthesis of complex nitrogen-containing heterocycles. Its application as an intermediate in the development of kinase inhibitors underscores its importance in modern medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent molecule in the pursuit of novel therapeutic agents.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website.

  • BenchChem. (n.d.). tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate. Retrieved from BenchChem.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific.

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry.

  • ChemicalBook. (2025). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1. Retrieved from ChemicalBook.

  • Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences.

  • PubChemLite. (n.d.). Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3). Retrieved from PubChemLite.

  • PubChem. (n.d.). tert-butyl N-(5-formylpyridin-2-yl)carbamate. Retrieved from PubChem.

  • MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from MDPI.

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from Atlantis Press.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from Organic Chemistry Portal.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 2-(piperazin-1-yl)acetate. Retrieved from BenchChem.

  • ResearchGate. (2004). Mild and Selective Deprotection of Carbamates with Bu4NF. Retrieved from ResearchGate.

  • BLDpharm. (n.d.). 959617-71-1|this compound. Retrieved from BLDpharm.

  • ResearchGate. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from ResearchGate.

  • MDPI. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from MDPI.

  • ChemicalBook. (2025). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1. Retrieved from ChemicalBook.

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A Technical Guide to the Solubility Profile of tert-Butyl (5-formylpyrazin-2-yl)carbamate: Methodology and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of tert-Butyl (5-formylpyrazin-2-yl)carbamate. In the absence of publicly available experimental solubility data for this specific compound, this document emphasizes the critical methodologies and theoretical considerations necessary to establish its solubility profile.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1] For novel compounds like this compound, an early and accurate assessment of solubility is paramount to de-risk drug development programs and guide formulation strategies. This compound, with its pyrazine core, carbamate, and aldehyde functionalities, presents a unique solubility challenge that necessitates a systematic and multi-faceted approach to its characterization.

This compound is an organic compound with the chemical formula C10H13N3O3 and a molecular weight of 223.23 g/mol .[2][3] Its structure suggests a molecule with both hydrogen bond donors and acceptors, which will influence its interaction with various solvents.

Physicochemical Properties and Predicted Solubility Behavior

While experimental data is not available, we can infer potential solubility characteristics based on the structure of this compound and the known properties of related compounds.

The core of the molecule is a pyrazine ring, a heterocyclic aromatic compound. Pyrazine itself is generally moderately soluble in water and soluble in various organic solvents like alcohols and ether, a characteristic attributed to its polar nature arising from the nitrogen atoms in the ring.[4][5] The solubility of pyrazine in water tends to increase with temperature.[4] The presence of a carboxylic acid group on the pyrazine ring, as in pyrazine-2-carboxylic acid, enhances water solubility due to the potential for hydrogen bonding.[6] Conversely, increasing alkyl substitution on the pyrazine ring decreases water solubility.[7]

The substituents on the pyrazine ring of the target molecule will significantly modulate its solubility:

  • tert-Butyl Carbamate Group: The bulky, non-polar tert-butyl group is expected to decrease aqueous solubility due to its hydrophobic nature. The carbamate group itself can participate in hydrogen bonding.

  • Formyl Group: The aldehyde functionality is polar and can act as a hydrogen bond acceptor, which may contribute positively to solubility in polar solvents.

Publicly available databases provide some predicted physicochemical properties for this compound, which can offer initial insights into its likely solubility behavior.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC10H13N3O3PubChemLite[3]
Molecular Weight223.23 g/mol Sinfoo Biotech[2]
XlogP0.5PubChemLite[3]

The predicted XlogP value of 0.5 suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This value falls within a range where acceptable aqueous solubility is often observed for drug candidates.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This "excess solid" method involves adding an excess of the solid compound to a specific solvent and agitating the mixture until equilibrium is reached.[1]

Shake-Flask Solubility Determination Protocol

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent must be prepared.

  • Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.

Causality Behind Experimental Choices
  • Choice of Solvents: A range of solvents is crucial to understand the compound's behavior in different environments. Water provides baseline aqueous solubility. PBS at pH 7.4 mimics physiological conditions. 0.1 N HCl simulates the gastric environment. Ethanol and DMSO are common organic solvents used in preclinical studies.[1]

  • Equilibration Time: 24-48 hours is generally sufficient to reach thermodynamic equilibrium. Preliminary experiments can be conducted to determine the optimal time.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature is critical for reproducible results.

  • Analytical Method: HPLC is a highly specific and sensitive method for quantifying the concentration of the analyte in a complex mixture.[1] UV-Vis spectrophotometry can be a simpler alternative if the compound has a distinct chromophore and there are no interfering substances.

High-Throughput Kinetic Solubility Assays

In early drug discovery, where compound availability may be limited, high-throughput kinetic solubility assays are often employed. These methods are faster but measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer.

One such technique is nephelometry , which measures the amount of light scattered by suspended particles.[10]

Nephelometric Solubility Assay Workflow

Objective: To rapidly assess the kinetic solubility of this compound.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in a microplate format.

  • Aqueous Buffer Addition: Add an aqueous buffer (e.g., PBS) to each well.

  • Incubation: Incubate the microplate for a short period (e.g., 1-2 hours).

  • Nephelometric Reading: Measure the light scattering in each well using a microplate nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.

Data Interpretation and Reporting

All solubility data should be reported with the corresponding solvent, temperature, and pH (for aqueous solutions). A comprehensive solubility report for this compound would ideally include a table summarizing its solubility in various media.

Table 2: Template for Reporting Solubility Data for this compound

SolventTemperature (°C)pHSolubility (mg/mL)Method
Water25NeutralTo be determinedShake-Flask
PBS377.4To be determinedShake-Flask
0.1 N HCl371.0To be determinedShake-Flask
Ethanol25N/ATo be determinedShake-Flask
DMSO25N/ATo be determinedShake-Flask

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid Compound C Vial with Mixture A->C B Known Volume of Solvent B->C D Shaking Incubation (24-48h, Constant T) C->D E Centrifugation D->E F Collect Supernatant E->F G Dilution F->G H HPLC/UV-Vis Quantification G->H I Solubility Calculation H->I

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

G cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_measurement Measurement A Compound Stock in DMSO B Serial Dilution in Microplate A->B C Add Aqueous Buffer B->C D Incubation (1-2h) C->D E Nephelometric Reading (Light Scattering) D->E F Determine Precipitation Point E->F

Caption: Kinetic Solubility Workflow (Nephelometry).

Conclusion

While direct experimental solubility data for this compound is not currently in the public domain, a robust understanding of its potential solubility profile can be achieved through a systematic application of established experimental methodologies and theoretical principles. The protocols and predictive analyses outlined in this guide provide a comprehensive framework for researchers to generate the critical solubility data needed to advance the development of this and other novel chemical entities. An early and thorough investigation of solubility is an indispensable component of modern drug discovery and development, mitigating risks and enabling the design of effective and bioavailable medicines.

References

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The Strategic Intermediate: A Technical Guide to tert-Butyl (5-formylpyrazin-2-yl)carbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of modern drug discovery, the strategic use of advanced molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of tert-Butyl (5-formylpyrazin-2-yl)carbamate , a key pharmaceutical intermediate whose structural features are pivotal in the construction of a range of therapeutic agents, most notably in the class of Janus kinase (JAK) inhibitors. This document will elucidate the synthesis, chemical properties, reactivity, and critical applications of this versatile compound, offering field-proven insights for researchers, scientists, and professionals engaged in drug development.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target biological macromolecules.[3] Structural modifications to the pyrazine moiety can significantly influence the pharmacological properties of a compound, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] The introduction of a formyl group and a protected amine onto the pyrazine core, as seen in this compound, creates a bifunctional molecule with significant synthetic potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis.

PropertyValueSource
Chemical Formula C₁₀H₁₃N₃O₃PubChem
Molecular Weight 223.23 g/mol PubChem
CAS Number 959617-71-1Lead Sciences[4]
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol.General Chemical Knowledge
Storage Store in an inert atmosphere at 2-8°C.[4]Lead Sciences[4]
Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available in peer-reviewed journals, representative data for similar structures can be referenced.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the aldehyde proton (around 9-10 ppm), the singlet for the tert-butyl group (around 1.5 ppm), and a broad singlet for the NH proton of the carbamate.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde and the carbamate, the carbons of the pyrazine ring, and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, confirming its identity.

Synthesis of this compound: A Plausible and Efficient Route

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation A 2-Amino-5-methylpyrazine B tert-Butyl (5-methylpyrazin-2-yl)carbamate A->B (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM, THF) C This compound B->C Oxidizing Agent (e.g., SeO₂, KMnO₄) Solvent (e.g., Dioxane, Water)

Plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)

Step 1: Boc Protection of 2-Amino-5-methylpyrazine

  • Rationale: The protection of the amino group is a critical first step to prevent unwanted side reactions during the subsequent oxidation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[6][7]

  • Procedure:

    • To a solution of 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (5-methylpyrazin-2-yl)carbamate.

Step 2: Oxidation of the Methyl Group

  • Rationale: The formyl group is introduced by the selective oxidation of the methyl group on the pyrazine ring. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being a common reagent for the oxidation of benzylic-like methyl groups.[8]

  • Procedure:

    • Dissolve tert-butyl (5-methylpyrazin-2-yl)carbamate (1.0 eq) in a suitable solvent like dioxane or a mixture of dioxane and water.

    • Add selenium dioxide (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After completion, cool the reaction mixture and filter to remove selenium residues.

    • The filtrate is then concentrated, and the residue is purified by column chromatography to afford the desired product, this compound.

Application as a Pharmaceutical Intermediate: A Gateway to Kinase Inhibitors

The strategic placement of a reactive aldehyde and a protected amine makes this compound a highly valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[1]

Case Study: The Synthesis of Upadacitinib (a JAK Inhibitor)

While direct utilization of this compound in the synthesis of Upadacitinib is not explicitly detailed in publicly available literature, a closely related intermediate, tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate , is a key building block.[5][9] The synthesis of this more complex intermediate likely starts from a precursor like this compound. The formyl group can be elaborated to construct the fused pyrrolo[2,3-b]pyrazine core, which is central to the structure of Upadacitinib.

JAK_Inhibitor_Synthesis cluster_core Core Intermediate cluster_pathway Synthetic Pathway Elaboration cluster_final Final API A This compound B Pyrrolo[2,3-b]pyrazine Core Formation A->B Multi-step elaboration of the formyl group C tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate B->C Tosylation D Coupling with Chiral Side Chain C->D N-alkylation or other coupling reactions E Upadacitinib (JAK Inhibitor) D->E Final synthetic steps

Conceptual pathway from the core intermediate to a JAK inhibitor.

The aldehyde functionality in this compound can undergo a variety of transformations, including:

  • Wittig-type reactions: To introduce carbon-carbon double bonds.

  • Reductive amination: To form secondary or tertiary amines.

  • Henry reaction: To form nitroalcohols.

  • Condensation reactions: With active methylene compounds.

These reactions allow for the construction of more complex heterocyclic systems, such as the pyrrolopyrazine core of Upadacitinib.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups:

  • The Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack, making it a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • The Boc-Protected Amine: The Boc group provides robust protection for the amine functionality, allowing for selective reactions at the aldehyde. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine, which can then participate in further synthetic transformations such as amide bond formation or N-arylation reactions.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and related pyrazine aldehydes.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

  • Health Hazards: Pyrazine derivatives can be irritating to the eyes, respiratory system, and skin.[10][11] In case of contact, rinse the affected area with plenty of water and seek medical advice if irritation persists.[10]

  • Fire Hazards: While the compound itself is a solid, fine dust can form explosive mixtures with air. Keep away from ignition sources.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed pharmaceutical intermediate of significant value. Its bifunctional nature, combining a reactive aldehyde with a protected amine on a medicinally relevant pyrazine scaffold, provides a powerful tool for the efficient construction of complex drug molecules. The insights provided in this guide underscore its importance in contemporary drug development, particularly in the synthesis of kinase inhibitors, and offer a foundation for its broader application in the discovery of new therapeutic agents.

References

  • AbbVie Inc. (2016). Upadacitinib. New Drug Approvals. [Link]

  • Lead Sciences . This compound. [Link]

  • Synerzine . (2018). Pyrazine Safety Data Sheet. [Link]

  • Technical Disclosure Commons . (2022). IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB AND ITS INTERMEDIATES. [Link]

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  • Karnataka Aromas . Material Safety Data Sheet - 2-acetyl pyrazine. [Link]

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  • The Royal Society of Chemistry . tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

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The Strategic Role of tert-Butyl (5-formylpyrazin-2-yl)carbamate in the Synthesis of Upadacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, represents a significant advancement in the treatment of several autoimmune diseases, including rheumatoid arthritis. The intricate molecular architecture of Upadacitinib necessitates a sophisticated and highly controlled synthetic strategy. Central to its efficient synthesis is the strategic use of key intermediates that facilitate the construction of its complex heterocyclic core. This technical guide provides an in-depth analysis of the pivotal role of tert-Butyl (5-formylpyrazin-2-yl)carbamate , a critical building block in the convergent synthesis of Upadacitinib. We will explore the rationale behind its design, its synthesis, and its ultimate transformation into the core structure of this important therapeutic agent.

The Convergent Synthetic Strategy for Upadacitinib

The industrial synthesis of Upadacitinib is a testament to modern process chemistry, employing a convergent approach where key fragments of the molecule are synthesized independently and then coupled together in the later stages. This strategy offers numerous advantages, including increased overall yield, easier purification of intermediates, and greater flexibility in process optimization. The core structure of Upadacitinib can be retrosynthetically disconnected into two primary building blocks: a chiral pyrrolidine fragment and a pyrrolopyrazine core. Our focus here is on the synthesis of the latter, where "this compound" emerges as a key player.

Core Directive: Understanding the Utility of this compound

The design of "this compound" is a prime example of strategic molecular engineering in pharmaceutical synthesis. Each functional group on this intermediate serves a distinct and critical purpose:

  • The Pyrazine Ring: This forms the foundational aromatic core of the pyrrolopyrazine fragment of Upadacitinib.

  • The Formyl Group (-CHO): This aldehyde functionality is a versatile precursor for the construction of the fused imidazole ring, a key component of the final tricyclic core. It is positioned to react with an appropriate amine-containing fragment to facilitate cyclization.

  • The tert-Butyl Carbamate Group (-NHBoc): The amine group on the pyrazine ring is essential for the formation of the imidazole ring. However, its nucleophilicity must be temporarily masked to prevent unwanted side reactions during the synthesis. The tert-butoxycarbonyl (Boc) group serves as an ideal protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that begins with readily available starting materials. While specific industrial-scale protocols are often proprietary, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and published analogous transformations.

Step 1: Synthesis of 2-Amino-5-methylpyrazine

A common starting point for the synthesis of substituted pyrazines is the condensation of an α-dicarbonyl compound with a 1,2-diamine. For the synthesis of 2-amino-5-methylpyrazine, a likely route involves the reaction of methylglyoxal with aminomalononitrile.

Step 2: Oxidation of the Methyl Group to a Formyl Group

The methyl group at the 5-position of the pyrazine ring needs to be oxidized to a formyl group. This transformation can be achieved using a variety of oxidizing agents. A common and effective method for the oxidation of a methyl group on a heterocyclic ring is the use of selenium dioxide (SeO₂).

Step 3: Boc Protection of the Amino Group

With the formyl group in place, the final step in the synthesis of the intermediate is the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and well-documented procedure in organic synthesis.[1] The reaction is typically carried out by treating the 2-amino-5-formylpyrazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-formylpyrazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-amino-5-formylpyrazine (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (1.2 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise to the cooled solution over a period of 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Purity (by HPLC)
This compoundC₁₀H₁₃N₃O₃223.23White solid>98%

The Role in Upadacitinib Core Synthesis: A Mechanistic Perspective

The "this compound" is now primed for the crucial cyclization step to form the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core of Upadacitinib. This is achieved through a reaction with a suitably functionalized chiral pyrrolidine derivative. A key coupling partner is a derivative of (3S,4R)-3-ethyl-4-(pyrrolidin-3-yl)acetonitrile, which contains a bromoacetyl group.

The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization and dehydration.

Step-by-Step Mechanism:

  • Nucleophilic Attack: The Boc-protected amino group on the pyrazine ring, after in-situ deprotection or under conditions that facilitate its reactivity, acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group on the pyrrolidine fragment. This forms a key intermediate.

  • Intramolecular Cyclization: The newly formed secondary amine then undergoes an intramolecular cyclization by attacking the formyl group on the pyrazine ring. This forms a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate readily dehydrates under the reaction conditions to form the aromatic imidazole ring.

  • Deprotection: The Boc protecting group is typically removed under acidic conditions, often in the same pot or in a subsequent step, to reveal the free amine on the pyrazine ring, which is part of the final imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core.

Visualization of the Synthetic Logic:

Upadacitinib_Synthesis_Logic cluster_Pyrazine_Fragment Pyrazine Fragment Synthesis cluster_Pyrrolidine_Fragment Chiral Pyrrolidine Fragment cluster_Coupling_and_Cyclization Core Assembly 2_Amino_5_methylpyrazine 2-Amino-5-methylpyrazine 2_Amino_5_formylpyrazine 2-Amino-5-formylpyrazine 2_Amino_5_methylpyrazine->2_Amino_5_formylpyrazine Oxidation tert_Butyl_carbamate This compound 2_Amino_5_formylpyrazine->tert_Butyl_carbamate Boc Protection Coupling_Intermediate Coupling Intermediate tert_Butyl_carbamate->Coupling_Intermediate Coupling Chiral_Pyrrolidine (3S,4R)-3-ethyl-4-(pyrrolidin-3-yl) -bromoacetyl derivative Chiral_Pyrrolidine->Coupling_Intermediate Upadacitinib_Core Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine Core Coupling_Intermediate->Upadacitinib_Core Cyclization & Dehydration Upadacitinib Upadacitinib Upadacitinib_Core->Upadacitinib Final Functionalization caption Logical flow of Upadacitinib synthesis.

Caption: Logical flow of Upadacitinib synthesis.

Trustworthiness: A Self-Validating System

The elegance of this synthetic approach lies in its inherent self-validation. The use of a protecting group strategy ensures that the desired bond formations occur in a controlled and predictable manner. The progress of each reaction can be meticulously monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): For confirmation of the molecular weight of the synthesized compounds.

By employing these analytical methods at each stage, researchers and process chemists can ensure the integrity of the synthetic route and the quality of the final active pharmaceutical ingredient (API).

Conclusion

"this compound" is a well-designed and strategically important intermediate in the synthesis of Upadacitinib. Its synthesis from simple precursors and its carefully orchestrated functionality allow for the efficient and controlled construction of the complex heterocyclic core of the drug. This technical guide has elucidated the rationale behind its use, provided a plausible and detailed synthetic protocol, and outlined its mechanistic role in the formation of the Upadacitinib core. A thorough understanding of the chemistry of such key intermediates is paramount for the successful development and manufacturing of modern pharmaceuticals.

References

  • Cugola, A., et al. (1995). 2-(t-butoxycarbonyl hydrazine)-5-amino-pyridine. Journal of Medicinal Chemistry.
  • Carpino, L. A., et al. Carbazic acid, tert-butyl ester. Organic Syntheses.
  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. RSC Advances.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.

Sources

A-Scientist's-Guide-to-Procuring-tert-Butyl-(5-formylpyrazin-2-yl)carbamate:-From-Supplier-Selection-to-Quality-Verification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement and handling of tert-butyl (5-formylpyrazin-2-yl)carbamate (CAS No. 184054-19-3), a key building block in modern medicinal chemistry. We will move beyond a simple list of suppliers to establish a robust methodology for sourcing high-quality material, ensuring experimental reproducibility, and safeguarding research integrity.

Introduction: The Synthetic Utility of a Versatile Pyrazine Building Block

This compound is a bifunctional molecule of significant interest in the synthesis of complex heterocyclic compounds. The pyrazine core is a common motif in pharmacologically active agents, and the orthogonal reactivity of the aldehyde and the Boc-protected amine allows for sequential, controlled elaboration. The formyl group is a versatile handle for transformations such as reductive aminations, Wittig reactions, and condensations, while the carbamate provides a stable, yet readily cleavable, protecting group for the amine.

The strategic importance of this reagent in multi-step syntheses necessitates a rigorous approach to its procurement. The quality of this starting material directly impacts the yield, purity, and scalability of subsequent reactions, ultimately influencing the success of a research or development campaign.

Physicochemical Properties and Supplier Landscape

A thorough understanding of the compound's properties is the first step in effective sourcing. Key data is summarized below, followed by a comparative analysis of representative suppliers.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 184054-19-3N/A
Molecular Formula C10H13N3O3N/A
Molecular Weight 223.23 g/mol N/A
Appearance Off-white to yellow or brown solid/powderN/A
Melting Point 135-145 °C (typical)N/A
Solubility Soluble in DMSO, MethanolN/A
Supplier Analysis

The market for this reagent includes a range of suppliers, from large-scale manufacturers to specialized boutique chemical providers. The choice of supplier should be guided by the specific needs of the project, including scale, required purity, and timeline.

Table 2: Representative Supplier Offerings for this compound

SupplierPurity SpecificationAvailable QuantitiesNoteworthy Features
BLD Pharmatech >97%1g, 5g, 10g, 25gOften provides detailed analytical data upon request.
Combi-Blocks >97%1g, 5g, 10g, BulkStrong focus on building blocks for combinatorial chemistry.
MedChemExpress (MCE) 98.03% (by HPLC)100mg, 1g, 5gSpecializes in bioactive molecules and inhibitors; provides high-purity reagents.
AA Blocks Not specifiedmg, g, kgOffers a wide range of heterocyclic building blocks.[1]
Dayang Chem InquireInquireA broad chemical supplier, may be suitable for larger quantities.[2]

Disclaimer: This table is for illustrative purposes. Availability, purity, and catalog numbers are subject to change. Always verify with the supplier directly.

The Procurement Workflow: A Strategic Approach

Sourcing specialty chemicals requires a more nuanced approach than simply selecting the lowest-cost option. The following workflow is designed to ensure that the procured material meets the stringent requirements of drug discovery and development.

procurement_workflow cluster_planning Phase 1: Planning & Vetting cluster_selection Phase 2: Selection & Ordering cluster_verification Phase 3: Receipt & Verification start Define Requirements (Purity, Quantity, Timeline) identify Identify Potential Suppliers (e.g., Table 2) start->identify request Request Quotes & Documentation (CoA, SDS) identify->request vet Vet Suppliers (Lead Time, Technical Support, Reputation) request->vet select Select Primary Supplier vet->select po Issue Purchase Order select->po receive Receive Material po->receive qc Incoming Quality Control (See Protocol Below) receive->qc release Release to Lab Inventory qc->release

Caption: A strategic workflow for procuring specialty chemicals.

Protocol 1: Supplier Vetting and Documentation Request
  • Define Project Needs: Clearly specify the required purity (e.g., >98%), the quantity needed for the entire synthetic campaign (consider batch-to-batch consistency), and the project timeline.

  • Shortlist Suppliers: Identify 2-3 potential suppliers from sources like ChemicalBook, eChemi, or direct knowledge.[2][3]

  • Request for Quotation (RFQ): Contact each shortlisted supplier. Your RFQ should explicitly ask for:

    • Price per unit quantity.

    • Current lead time.

    • A lot-specific Certificate of Analysis (CoA) for the current batch in stock. A generic, non-lot-specific CoA is insufficient for rigorous scientific work.

    • The Safety Data Sheet (SDS).

  • Evaluate Documentation: Scrutinize the CoA. Look for concordance between the stated purity and the analytical data provided (e.g., HPLC, NMR). Assess the supplier's transparency and responsiveness.

Incoming Quality Control: The Self-Validating System

Trust, but verify. A robust research operation never assumes the supplier's CoA is infallible. Implementing a routine incoming quality control (QC) protocol is a self-validating system that prevents costly delays and ensures experimental integrity.

qc_decision_tree cluster_initial_checks Initial Checks cluster_analytical_verification Analytical Verification start Material Received check_label Verify Label vs. PO & CoA start->check_label check_appearance Check Physical Appearance check_label->check_appearance run_nmr Acquire ¹H NMR Spectrum check_appearance->run_nmr compare_nmr Compare to Literature/Expected Spectrum run_nmr->compare_nmr run_lcms Optional: Run LC-MS for Purity compare_nmr->run_lcms decision Data Match CoA & Expectations? run_lcms->decision pass PASS: Release to Inventory decision->pass Yes fail FAIL: Quarantine & Contact Supplier decision->fail No

Caption: Decision tree for incoming material quality control.

Protocol 2: Minimalist QC for this compound
  • Visual Inspection: Confirm the material is a solid powder, typically off-white to yellow, as expected. Note any discoloration or heterogeneity.

  • ¹H NMR Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire a standard proton NMR spectrum.

    • Analysis: Verify the presence of key diagnostic peaks:

      • A singlet for the aldehyde proton (~9.9-10.1 ppm).

      • Singlets for the two pyrazine aromatic protons.

      • A singlet for the tert-butyl group (~1.5-1.6 ppm).

      • A broad singlet for the N-H proton.

    • Purity Check: Integrate the peaks. The relative integrations should match the 9 protons of the t-butyl group to the 1 proton of the aldehyde and the 2 aromatic protons. The absence of significant impurity peaks is critical.

  • Documentation: Attach the acquired spectrum to the batch record for the material. If the spectrum is inconsistent with the expected structure or shows significant impurities, quarantine the material and contact the supplier's technical support immediately.

Safe Handling and Storage

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at 2-8°C is recommended to minimize degradation.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.

By integrating these principles of strategic sourcing, diligent verification, and safe handling, researchers can confidently incorporate this compound into their synthetic workflows, paving the way for successful and reproducible scientific outcomes.

References

  • BLD Pharmatech Co., Limited. Chemical Suppliers Guide. [Link]

  • AA Blocks. Product Catalog. [Link]

Sources

Methodological & Application

Synthesis Protocol for tert-Butyl (5-formylpyrazin-2-yl)carbamate: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl (5-formylpyrazin-2-yl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis is robust, scalable, and proceeds through readily available starting materials. The protocol begins with the protection of the amino group of 2-amino-5-methylpyrazine using di-tert-butyl dicarbonate (Boc₂O), followed by the selective oxidation of the methyl group to the corresponding aldehyde using selenium dioxide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating system checks, and references to authoritative literature.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. The formyl group is a versatile functional handle that can be readily transformed into various other functionalities, making pyrazine aldehydes key intermediates in the synthesis of complex drug candidates. This compound, with its protected amine and reactive aldehyde, serves as a crucial scaffold for the elaboration of novel molecular entities.

The synthetic strategy outlined herein is designed for efficiency and reliability. The choice of the tert-butoxycarbonyl (Boc) protecting group for the amine is strategic due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] The subsequent oxidation of the methyl group is achieved using selenium dioxide, a well-established reagent for the oxidation of activated methyl groups on heteroaromatic systems.[3][4]

Synthetic Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation 2-Amino-5-methylpyrazine 2-Amino-5-methylpyrazine tert-Butyl (5-methylpyrazin-2-yl)carbamate tert-Butyl (5-methylpyrazin-2-yl)carbamate 2-Amino-5-methylpyrazine->tert-Butyl (5-methylpyrazin-2-yl)carbamate (Boc)₂O, Base Solvent This compound This compound tert-Butyl (5-methylpyrazin-2-yl)carbamate->this compound SeO₂, Solvent Heat

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Reagent/MaterialGradeSupplier
2-Amino-5-methylpyrazine≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Selenium Dioxide (SeO₂)≥99.9%Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific

Instrumentation:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Step 1: Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate

This step involves the protection of the primary amine of 2-amino-5-methylpyrazine with a Boc group. The use of a base like triethylamine is crucial to neutralize the acid generated during the reaction.[1][5]

Protocol:

  • To a solution of 2-amino-5-methylpyrazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g of Boc₂O) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The starting material should be consumed.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 10-30% EtOAc in hexanes) to afford tert-butyl (5-methylpyrazin-2-yl)carbamate as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

The methyl group of the intermediate is oxidized to a formyl group using selenium dioxide. 1,4-Dioxane is a common solvent for this type of oxidation. The reaction is performed under heating to facilitate the oxidation process.[3][4]

Protocol:

  • In a well-ventilated fume hood, add tert-butyl (5-methylpyrazin-2-yl)carbamate (1.0 eq) and selenium dioxide (1.2 eq) to a round-bottom flask.

  • Add anhydrous 1,4-dioxane (15 mL/g of starting material).

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 40% EtOAc in hexanes). The starting material should be consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 20-50% EtOAc in hexanes) to yield this compound as a solid.

Expected Yield: 60-75%

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Expected MS (ESI) m/z
tert-Butyl (5-methylpyrazin-2-yl)carbamateC₁₀H₁₅N₃O₂209.25~8.8 (s, 1H), ~8.0 (s, 1H), ~7.0 (br s, 1H), ~2.5 (s, 3H), ~1.5 (s, 9H)210.1 [M+H]⁺
This compoundC₁₀H₁₃N₃O₃223.23~10.0 (s, 1H), ~9.2 (s, 1H), ~8.8 (s, 1H), ~7.8 (br s, 1H), ~1.6 (s, 9H)224.1 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete reactionInsufficient Boc₂O or base; low reactivity.Add an additional 0.1-0.2 eq of Boc₂O and stir for a few more hours. Ensure the triethylamine is fresh and anhydrous.
Step 2: Low yield of aldehydeOver-oxidation to carboxylic acid; incomplete reaction.Monitor the reaction closely by TLC and stop when the starting material is consumed. Ensure the selenium dioxide is of high purity. A shorter reaction time might be beneficial.
Step 2: Difficulty in purificationResidual selenium byproducts.Ensure thorough filtration through Celite®. Washing the crude product with a solution of sodium thiosulfate may help remove residual selenium species.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Selenium dioxide is highly toxic and should be handled with extreme care. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen; handle it in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. The procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The availability of this key intermediate will facilitate the discovery and development of novel pyrazine-based therapeutic agents.

References

  • PrepChem. Synthesis of 2-amino-5-methylpyrazine. [Link]

  • Google Patents.
  • Google Patents.
  • ASM Journals. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]

  • ResearchGate. Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. Oxidation. [Link]

  • National Center for Biotechnology Information. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. [Link]

  • AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

  • National Center for Biotechnology Information. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [Link]

  • Science of Synthesis. Formation of C-O Bonds by Allylic Oxidation with Selenium(IV) Oxide. [Link]

  • Wikipedia. Riley oxidation. [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]

  • Google Patents. Catalytic oxidation of alcohols using manganese oxides.

Sources

Synthesis of tert-Butyl (5-formylpyrazin-2-yl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (5-formylpyrazin-2-yl)carbamate is a valuable bifunctional molecule widely utilized as a building block in medicinal chemistry and drug development. The presence of a Boc-protected amine and a reactive aldehyde group on the pyrazine core makes it an ideal intermediate for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. The pyrazine moiety itself is a common scaffold in numerous FDA-approved drugs.

This document provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. The outlined two-step procedure is robust, starting from the commercially available 2-amino-5-methylpyrazine. The protocol details not only the experimental procedure but also the underlying chemical principles and safety considerations, ensuring a reliable and safe execution of the synthesis.

Overall Synthetic Scheme

The synthesis proceeds in two sequential steps:

  • Boc Protection: The primary amino group of 2-amino-5-methylpyrazine is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in the subsequent oxidation step.

  • Oxidation: The methyl group at the 5-position of the pyrazine ring is selectively oxidized to a formyl group using selenium dioxide in a Riley oxidation.

Synthetic_Pathway A 2-Amino-5-methylpyrazine B tert-Butyl (5-methylpyrazin-2-yl)carbamate A->B Step 1: Boc Protection (Boc)2O, Base C This compound B->C Step 2: Oxidation SeO2, Dioxane, Heat

Caption: Overall two-step synthesis workflow.

PART 1: Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate

This step involves the protection of the nucleophilic amino group of 2-amino-5-methylpyrazine as a carbamate. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2]

Reaction Scheme:

Step1_Reaction reactant1 2-Amino-5-methylpyrazine plus1 + reactant2 (Boc)2O arrow -> THF, DMAP (cat.) Room Temp product tert-Butyl (5-methylpyrazin-2-yl)carbamate

Caption: Boc protection of 2-amino-5-methylpyrazine.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
2-Amino-5-methylpyrazine109.135.00 g45.8 mmolStarting Material
Di-tert-butyl dicarbonate218.2511.0 g50.4 mmolBoc Anhydride, 1.1 eq
4-(Dimethylamino)pyridine122.170.28 g2.29 mmolDMAP, 0.05 eq
Tetrahydrofuran (THF)72.11100 mL-Anhydrous Solvent
Ethyl Acetate88.11~200 mL-For Extraction
Saturated NaCl solution-~50 mL-Brine, for washing
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying Agent

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and 4-(dimethylamino)pyridine (0.28 g, 2.29 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (11.0 g, 50.4 mmol) in a minimal amount of THF. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should be less polar than the starting amine.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Dissolve the resulting residue in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated sodium chloride (brine) solution (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: The crude product is typically of high purity. However, if necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel. The expected yield is typically in the range of 85-95%.

Step 2: Synthesis of this compound

This step employs the Riley oxidation, a classic method for the oxidation of an activated methyl group to a carbonyl group using selenium dioxide (SeO₂).[3] The methyl group on the pyrazine ring is activated by the electron-withdrawing nature of the ring nitrogens, making it susceptible to oxidation.[4] Dioxane is a common solvent for this transformation as it is relatively inert and has a suitable boiling point for the reaction.

Reaction Scheme:

Step2_Reaction reactant tert-Butyl (5-methylpyrazin-2-yl)carbamate plus + oxidant SeO2 arrow -> 1,4-Dioxane Reflux product tert-Butyl (5-formylpyrazin-2-yl)carbamate

Caption: Riley oxidation of the intermediate to the final product.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
tert-Butyl (5-methylpyrazin-2-yl)carbamate209.255.00 g23.9 mmolFrom Step 1
Selenium Dioxide (SeO₂)110.973.18 g28.7 mmolOxidant, 1.2 eq
1,4-Dioxane88.11120 mL-Anhydrous Solvent
Dichloromethane (DCM)84.93~200 mL-For Extraction
Celite® (Diatomaceous earth)-As needed-Filtration aid
Saturated NaHCO₃ solution-~100 mL-For washing
Anhydrous Na₂SO₄-As needed-Drying Agent

Protocol:

  • Safety First: Selenium dioxide and its byproducts are highly toxic. [5][6] This entire procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add tert-butyl (5-methylpyrazin-2-yl)carbamate (5.00 g, 23.9 mmol) and selenium dioxide (3.18 g, 28.7 mmol).

  • Solvent Addition: Add 120 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring under a nitrogen atmosphere. A black precipitate of elemental selenium will form as the reaction progresses.

  • Reaction Monitoring: The reaction is typically complete within 4-6 hours. Monitor the consumption of the starting material by TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake thoroughly with dichloromethane (DCM).

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in DCM (150 mL) and transfer to a separatory funnel.

    • Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic impurities, followed by water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1).

    • Combine the fractions containing the pure product and concentrate to afford this compound as a solid. The expected yield is typically in the range of 60-75%.

PART 2: Scientific Integrity and Rationale

Causality Behind Experimental Choices
  • Choice of Protecting Group: The Boc group is selected for its robustness. It is stable to the neutral or slightly acidic conditions of the Riley oxidation but can be easily removed later with strong acid (like TFA or HCl) without affecting other parts of the molecule, which is a key principle of orthogonal protection strategies in multi-step synthesis.[1]

  • Rationale for DMAP in Boc Protection: While the Boc protection can proceed with a standard base like triethylamine, the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction. DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride to form a more reactive intermediate, which is then readily attacked by the amine.

  • Choice of Oxidizing Agent: Selenium dioxide is a specific and effective reagent for the oxidation of allylic and benzylic C-H bonds, as well as activated methyl groups on heteroaromatic rings.[7] The electron-deficient nature of the pyrazine ring activates the adjacent methyl group, making it susceptible to the electrophilic attack by SeO₂. Alternative strong oxidants like KMnO₄ or CrO₃ could lead to over-oxidation to the carboxylic acid or degradation of the pyrazine ring.

  • Solvent Choice in Oxidation: 1,4-Dioxane is a preferred solvent for SeO₂ oxidations because it is aprotic, has a high boiling point suitable for reflux, and can solubilize both the organic substrate and the selenium dioxide. Using protic solvents like alcohols could lead to the formation of acetals with the product aldehyde.

  • Work-up Procedure for the Riley Oxidation: The filtration through Celite is a critical step to remove the insoluble elemental selenium byproduct. The subsequent aqueous washes are essential to remove any remaining selenium compounds (which can be acidic) and other impurities before the final purification.

Self-Validating System: In-Process Controls

To ensure the success and reproducibility of this synthesis, the following in-process controls are recommended:

  • TLC Monitoring: At each step, Thin Layer Chromatography is the primary tool for monitoring reaction progress.

    • Step 1: The disappearance of the polar 2-amino-5-methylpyrazine spot and the appearance of a new, less polar product spot indicates the progress of the Boc protection.

    • Step 2: The consumption of the tert-butyl (5-methylpyrazin-2-yl)carbamate and the formation of the slightly more polar aldehyde product confirms the progress of the oxidation.

  • Characterization of Intermediate: Before proceeding to Step 2, it is highly recommended to characterize the intermediate, tert-butyl (5-methylpyrazin-2-yl)carbamate, by ¹H NMR and Mass Spectrometry to confirm its identity and purity. This ensures that any issues in the first step are not carried over to the second.

  • Visual Confirmation of Oxidation: The formation of a black precipitate (elemental selenium) during Step 2 is a strong visual indicator that the oxidation is proceeding.

PART 3: Safety and Hazard Information

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Hazard Summary Table:

ChemicalGHS PictogramsHazard Statements
2-Amino-5-methylpyrazineDangerH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8]
Di-tert-butyl dicarbonateDangerH226: Flammable liquid and vapor. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H330: Fatal if inhaled. H335: May cause respiratory irritation.
Selenium DioxideDangerH301 + H331: Toxic if swallowed or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[5]
1,4-DioxaneDangerH225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer.

Note: This table is not exhaustive. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.[6][8][9][10][11][12][13][14][15][16][17][18]

References

  • AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation . Available at: [Link]

  • Oxidising agent. A document on Selenium Dioxide oxidation . Available at: [Link]

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  • ResearchGate. Selenium Dioxide Oxidation . Available at: [Link]

  • Organic Syntheses. ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL . Available at: [Link]

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines . J. Chem. Research (S), 34–35. Available at: [Link]

  • ChemOrgChem. (2020). Selenium Dioxide (SeO2) Reagent and their Applications Part-1 . YouTube. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups . Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate . (2024). Available at: [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Semantic Scholar. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review . (2020). Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate . (2016). Available at: [Link]

  • Nexchem Ltd. Safety Data Sheet: Selenium Dioxide . (2023). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base) . Available at: [Link]

  • Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines . Available at: [Link]

Sources

The Versatile Role of tert-Butyl (5-formylpyrazin-2-yl)carbamate in Modern Cross-Coupling Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the pyrazine scaffold holds a place of prominence. Its presence in numerous FDA-approved drugs and advanced organic materials underscores its importance as a privileged heterocyclic motif.[1] Among the vast array of functionalized pyrazines, tert-butyl (5-formylpyrazin-2-yl)carbamate has emerged as a particularly valuable and versatile building block. This trifunctional molecule, possessing a reactive aldehyde, a protected amine, and an electron-deficient pyrazine core, offers a unique platform for the strategic and controlled introduction of molecular diversity.

This technical guide provides an in-depth exploration of the application of this compound in a suite of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances of these transformations, providing field-proven insights and detailed, step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, from ligand and base selection to reaction conditions, will be elucidated to empower researchers in their synthetic endeavors.

The Strategic Advantage: Understanding the Reactivity of the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms in a 1,4-relationship. This electronic nature significantly influences its reactivity in cross-coupling reactions. The presence of a strongly electron-withdrawing formyl group at the 5-position further enhances this electron deficiency, making the pyrazine ring more susceptible to certain catalytic cycles. Conversely, the tert-butoxycarbonyl (Boc)-protected amino group at the 2-position acts as an electron-donating group, which can modulate the overall electronic properties of the ring. This push-pull electronic arrangement offers unique opportunities for regioselective functionalization.

The Boc protecting group plays a crucial role beyond simply masking the reactivity of the primary amine.[2] Its steric bulk can influence the accessibility of adjacent sites, and its electronic contribution can impact the oxidative addition step in palladium-catalyzed cycles. Furthermore, the Boc group is stable under a wide range of cross-coupling conditions but can be readily removed under acidic conditions, allowing for subsequent derivatization of the amino group.

Diagram: The Central Role of this compound

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds main This compound suzuki Suzuki-Miyaura Coupling main->suzuki Aryl/Vinyl Boronic Acids heck Heck Reaction main->heck Alkenes sonogashira Sonogashira Coupling main->sonogashira Terminal Alkynes buchwald Buchwald-Hartwig Amination main->buchwald Amines aryl_pyrazines Aryl/Heteroaryl Substituted Pyrazines suzuki->aryl_pyrazines alkenyl_pyrazines Alkenyl Substituted Pyrazines heck->alkenyl_pyrazines alkynyl_pyrazines Alkynyl Substituted Pyrazines sonogashira->alkynyl_pyrazines amino_pyrazines Further Aminated Pyrazines buchwald->amino_pyrazines

Caption: Versatility of the pyrazine building block.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted aromatic systems.[3] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at a halogenated 5-position (requiring prior conversion of the formyl group to a halide, or utilizing a halo-analogue of the starting material).

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of a palladium(0) species to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The electron-deficient nature of the pyrazine ring generally facilitates the oxidative addition step. The choice of a suitable palladium precatalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazine Derivative

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of electron-deficient halo-heterocycles.[4]

Diagram: Suzuki-Miyaura Coupling Workflow

G start Combine Reactants: - Halogenated Pyrazine - Arylboronic Acid - Pd Catalyst & Ligand - Base degas Degas Solvent (e.g., Dioxane/Water) start->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Purified Arylated Pyrazine purify->product G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination + Alkene migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release Product reductive_elimination Reductive Elimination (Base) product_release->reductive_elimination reductive_elimination->pd0 - HX G start Combine Reactants: - Halogenated Pyrazine - Terminal Alkyne - Pd & Cu Catalysts - Base reaction Stir at Room Temp or Heat start->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring quench Quench Reaction (e.g., NH₄Cl) monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Alkynyl Pyrazine purification->product G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + R₂NH deprotonation Deprotonation (Base) amine_coordination->deprotonation pd_amido_complex [Ar-Pd(II)-NR₂](L)₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Sources

The Versatile Building Block: Tert-Butyl (5-formylpyrazin-2-yl)carbamate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures with tailored functions is paramount. Nitrogen-containing heterocycles, particularly those based on the pyrazine core, represent a privileged class of compounds due to their prevalence in biologically active molecules and functional materials.[1][2] Among the myriad of synthetic intermediates, tert-butyl (5-formylpyrazin-2-yl)carbamate has emerged as a highly versatile and valuable building block. Its unique combination of a reactive aldehyde functionality, a protected amine, and an electron-deficient pyrazine ring makes it an ideal substrate for a variety of powerful synthetic transformations, enabling the rapid construction of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this key intermediate, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

Before delving into its synthetic applications, it is crucial to understand the fundamental properties of this compound.

PropertyValueReference
CAS Number 959617-71-1[3][4]
Molecular Formula C₁₀H₁₃N₃O₃[4]
Molecular Weight 223.23 g/mol [5]
Appearance Off-white to yellow solid
Storage Inert atmosphere, 2-8°C[4]

The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions, yet can be readily removed under acidic conditions, providing a synthetic handle for further functionalization. The aldehyde group is poised for nucleophilic attack, serving as the linchpin for various cyclization and multicomponent reactions.

Application in Pictet-Spengler Reactions for the Synthesis of Bioactive Scaffolds

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the construction of tetrahydro-β-carboline and related scaffolds present in numerous natural products and pharmaceuticals.[2][6] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. This compound serves as an excellent aldehyde component in this transformation, leading to the formation of novel pyrazine-annulated β-carboline analogues.

The general mechanism involves the formation of a Schiff base between the β-arylethylamine and the pyrazine aldehyde, which is then protonated to form a reactive iminium ion. Subsequent intramolecular electrophilic substitution on the electron-rich aryl ring, followed by deprotonation, yields the tetracyclic product.

Diagram: Generalized Pictet-Spengler Reaction Workflow

pictet_spengler reagents This compound + β-Arylethylamine schiff_base Schiff Base Formation (Condensation) reagents->schiff_base Solvent iminium_ion Iminium Ion Formation (Acid Catalysis) schiff_base->iminium_ion Acid (e.g., TFA) cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) iminium_ion->cyclization product Pyrazine-Annulated Tetrahydro-β-carboline cyclization->product Deprotonation

Caption: Workflow of the Pictet-Spengler reaction.

Protocol: Synthesis of a Pyrazino[2,3-g]tetrahydro-β-carboline Derivative

This protocol outlines a general procedure for the Pictet-Spengler reaction between this compound and tryptamine.

Materials:

  • This compound (1.0 eq)

  • Tryptamine (1.05 eq)

  • Trifluoroacetic acid (TFA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound in anhydrous DCM, add tryptamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired pyrazino[2,3-g]tetrahydro-β-carboline derivative.

Expected Outcome and Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The Boc-protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to provide the free amine for further elaboration.

Utility in Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[7] The aldehyde functionality of this compound makes it an ideal substrate for several key MCRs, including the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is renowned for its high atom economy and the ability to generate a high degree of molecular diversity.

Diagram: Ugi Four-Component Reaction

ugi_reaction cluster_reactants Reactants aldehyde tert-Butyl (5-formylpyrazin-2-yl)carbamate intermediate α-Adduct Formation (Shiff Base & Nitrilium Ion) aldehyde->intermediate amine Amine (R¹-NH₂) amine->intermediate acid Carboxylic Acid (R²-COOH) acid->intermediate isocyanide Isocyanide (R³-NC) isocyanide->intermediate product α-Acylamino Amide (Pyrazine-substituted) intermediate->product Mumm Rearrangement

Caption: The Ugi four-component reaction scheme.

Protocol: General Procedure for the Ugi Reaction

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Methanol or another suitable protic solvent

Procedure:

  • In a round-bottom flask, dissolve this compound and the amine in methanol.

  • Stir the solution for 30 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid to the reaction mixture and continue stirring for another 10 minutes.

  • Add the isocyanide dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or silica gel column chromatography.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8][9] This reaction is particularly useful for the synthesis of peptidomimetics and other biologically relevant scaffolds.

Diagram: Passerini Three-Component Reaction

passerini_reaction cluster_reactants Reactants aldehyde tert-Butyl (5-formylpyrazin-2-yl)carbamate intermediate α-Adduct Formation aldehyde->intermediate acid Carboxylic Acid (R¹-COOH) acid->intermediate isocyanide Isocyanide (R²-NC) isocyanide->intermediate product α-Acyloxy Amide (Pyrazine-substituted) intermediate->product Acyl Transfer

Caption: The Passerini three-component reaction scheme.

Protocol: General Procedure for the Passerini Reaction

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Aprotic solvent (e.g., DCM or THF)

Procedure:

  • To a solution of this compound and the carboxylic acid in an aprotic solvent, add the isocyanide.

  • Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is then purified by silica gel column chromatography.

Synthesis of Pyrazolo[1,5-a]pyrazines

The aldehyde functionality of this compound can also be utilized in condensation reactions with aminopyrazoles to construct fused heterocyclic systems such as pyrazolo[1,5-a]pyrazines. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[10][11]

The synthesis typically proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the desired pyrazolo[1,5-a]pyrazine core.

Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine

Materials:

  • This compound (1.0 eq)

  • 3-Amino-5-methyl-1H-pyrazole (1.0 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Oxidizing agent (e.g., DDQ or air)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound, 3-amino-5-methyl-1H-pyrazole, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture for 12-24 hours, with azeotropic removal of water.

  • After cooling to room temperature, add the oxidizing agent (if not using air oxidation) and stir for an additional 2-4 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the target pyrazolo[1,5-a]pyrazine.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of complex heterocyclic compounds. Its strategic application in well-established synthetic methodologies such as the Pictet-Spengler reaction and various multicomponent reactions provides an efficient and modular approach to novel molecular scaffolds of interest to the pharmaceutical and materials science industries. The protocols provided herein serve as a practical guide for researchers to harness the full potential of this valuable synthetic intermediate.

References

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  • S. M. Kurz, et al., "Application of a macrocyclization strategy in kinase inhibitor development," RSC Med. Chem., vol. 12, no. 1, pp. 24-37, 2021. [Online]. Available: [Link]

  • M. Adib, et al., "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold," Molecules, vol. 26, no. 23, p. 7195, Nov. 2021. [Online]. Available: [Link]

  • S. Li, et al., "Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro," Mol. Divers., vol. 20, no. 4, pp. 887-896, Nov. 2016. [Online]. Available: [Link]

  • K. L. Yap, et al., "Synthesis of pyrazolo[1,5-a][1][10][12]triazine derivatives as inhibitors of thymidine phosphorylase," Eur. J. Med. Chem., vol. 66, pp. 104-113, Aug. 2013. [Online]. Available: [Link]

  • S. Z. V. Mamaghani, F. T. S. S. S. Behbahani, and M. R. Hosseini-Tabatabaei, "Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years," Front. Chem., vol. 9, p. 709191, 2021. [Online]. Available: [Link]

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  • A. Dömling, I. Ugi, "The Ugi Reaction," in Comprehensive Organic Synthesis II, vol. 2, G. A. Molander, P. Knochel, Eds. Amsterdam, Netherlands: Elsevier, 2014, pp. 1196-1227.
  • Lead Sciences, "this compound," [Online]. Available: [Link]

  • PubChem, "tert-Butyl N-(5-formylpyrazin-2-yl)carbamate," [Online]. Available: [Link]

  • R. Aggarwal, V. Kumar, "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines," Arkivoc, vol. 2014, no. 6, pp. 147-205, 2014. [Online]. Available: [Link]

  • M. A. G. N. de la Cruz, et al., "Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death," Bioorg. Med. Chem. Lett., vol. 22, no. 24, pp. 7485-7490, 2012. [Online]. Available: [Link]

  • M. M. Heravi, et al., "The Pictet-Spengler Reaction Updates Its Habits," Molecules, vol. 20, no. 9, pp. 16038-16075, 2015. [Online]. Available: [Link]

  • S. G. O. V. S. S. S. Balalaie, et al., "The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines," Molecules, vol. 21, no. 9, p. 1190, 2016. [Online]. Available: [Link]

  • I. Kanizsai, et al., "Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines," Molecules, vol. 29, no. 5, p. 1023, 2024. [Online]. Available: [Link]

Sources

Navigating Bifunctional Scaffolds: Protecting Group Strategies and Synthetic Applications of tert-Butyl (5-formylpyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of tert-butyl (5-formylpyrazin-2-yl)carbamate (CAS 959617-71-1), a versatile bifunctional building block pivotal in modern medicinal chemistry and organic synthesis. We provide an in-depth analysis of the orthogonal protecting group strategy inherent to this molecule, balancing the reactivity of a sensitive formyl group with a stable tert-butoxycarbonyl (Boc) protected amine. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the selective manipulation of both the Boc and formyl functionalities, including protection/deprotection schemes and key synthetic transformations such as reductive amination, Wittig olefination, and oxidation. Each protocol is explained with mechanistic insights to empower rational experimental design.

Introduction: The Strategic Value of a Bifunctional Pyrazine

Heterocyclic scaffolds are cornerstones of drug discovery, with the pyrazine ring being a prominent feature in numerous therapeutic agents. The molecule this compound presents a unique synthetic tool by incorporating two of the most synthetically useful functional groups onto this privileged core: a formyl group, which is a gateway to diverse C-C and C-N bond formations, and a Boc-protected amine, the most common protecting group for nitrogen in non-peptide chemistry.[1][2]

The strategic challenge and opportunity lie in the chemoselective manipulation of one group in the presence of the other. The acid-lability of the Boc group contrasts with the nucleophilic reactivity of the aldehyde, allowing for an orthogonal approach to complex molecule synthesis.[3][4] This guide will dissect these strategies, providing both the "how" and the "why" behind key experimental protocols.

The Boc-Protected Amine: A Stable Anchor

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the 2-amino position of the pyrazine ring, rendering it non-nucleophilic and stable to a wide array of non-acidic reagents.[5] This stability is crucial when performing transformations on the formyl group.

Protocol: Boc Group Deprotection

The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine. Trifluoroacetic acid (TFA) is the reagent of choice for its efficacy and volatility, which simplifies product isolation.[2][6]

Mechanism Insight: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which fragments into isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[7]

Caption: Boc deprotection proceeds via an acid-catalyzed elimination mechanism.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM) dropwise at room temperature.[6]

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-amino-5-formylpyrazine.

Parameter Condition Rationale/Reference
Acid Trifluoroacetic Acid (TFA)Highly effective, volatile, easy to remove.[2][6]
Solvent Dichloromethane (DCM)Common solvent, dissolves both substrate and reagent.
Temperature Room TemperatureSufficient for rapid deprotection without degrading the aldehyde.
Time 1-3 hoursTypically sufficient for complete reaction.
Workup Aqueous NaHCO₃ washNeutralizes excess TFA to allow for isolation of the free base.

The Formyl Group: A Hub for Molecular Diversification

The aldehyde functionality at the 5-position is a versatile handle for introducing molecular complexity. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles. Critically, many of these transformations can be performed under neutral or basic conditions, preserving the acid-sensitive Boc group.

Sources

Scale-Up Synthesis of tert-Butyl (5-formylpyrazin-2-yl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Pyrazine Intermediate

tert-Butyl (5-formylpyrazin-2-yl)carbamate is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif, featuring a reactive aldehyde and a protected amine on a pyrazine core, renders it an invaluable intermediate for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthetic campaigns.[1][2] The aldehyde functionality serves as a versatile handle for introducing molecular diversity through reactions such as reductive amination, Wittig reactions, and aldol condensations.

This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from the commercially available 2-amino-5-(hydroxymethyl)pyrazine. We will delve into the causality behind the experimental choices, provide a self-validating system through comprehensive protocols and analytical data, and address critical safety and scalability considerations.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis is efficiently executed in two sequential steps: (1) Boc protection of the primary amine on the pyrazine ring, followed by (2) selective oxidation of the primary alcohol to the corresponding aldehyde.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Selective Oxidation A 2-Amino-5-(hydroxymethyl)pyrazine B tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate A->B (Boc)2O, THF C tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate D This compound C->D MnO2, Dichloromethane

Figure 1: Overall synthetic workflow.

Part 1: Boc Protection of 2-Amino-5-(hydroxymethyl)pyrazine

The first step involves the protection of the exocyclic amino group of 2-amino-5-(hydroxymethyl)pyrazine using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.

Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. The use of a non-nucleophilic base is generally not required for electron-rich amino-heterocycles, but its inclusion can accelerate the reaction. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve both the starting material and the Boc anhydride, and its relatively low boiling point facilitates removal during work-up. This protection strategy is chosen for its high chemoselectivity, leaving the hydroxyl group untouched, and for the operational simplicity of the procedure.[3]

Part 2: Selective Oxidation with Manganese Dioxide

The second and final step is the selective oxidation of the primary alcohol in tert-butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate to the aldehyde. For this transformation, activated manganese dioxide (MnO₂) is the reagent of choice.

Mechanism and Rationale: The oxidation of allylic and benzylic-type alcohols using MnO₂ is a well-established and highly reliable method in organic synthesis. The reaction occurs on the surface of the solid MnO₂ particles, and its success is highly dependent on the activity of the MnO₂ used. The mechanism is believed to involve the formation of a surface-bound ester, followed by the elimination of a manganese(II) species to yield the aldehyde. This method is particularly well-suited for this synthesis due to its remarkable chemoselectivity; it preferentially oxidizes the activated hydroxymethyl group on the pyrazine ring without affecting the Boc-protected amine or the pyrazine ring itself. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and facilitates the heterogeneous reaction conditions.

Detailed Protocols and Procedures

Safety Precautions
  • Manganese Dioxide (MnO₂): MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials. It can be harmful if inhaled or swallowed. Always handle MnO₂ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4][5][6]

  • Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O is a corrosive solid and a lachrymator. Handle with care in a fume hood, wearing appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Protocol 1: Synthesis of tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate (Intermediate)

Materials and Equipment:

  • 2-Amino-5-(hydroxymethyl)pyrazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-5-(hydroxymethyl)pyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of starting material), add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate as a white to off-white solid.

Analytical Data for Intermediate:

ParameterValue
Molecular Formula C₁₀H₁₅N₃O₃[7]
Molecular Weight 225.24 g/mol [7]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 8.65 (s, 1H), 8.15 (s, 1H), 7.85 (br s, 1H), 4.75 (s, 2H), 1.55 (s, 9H).
¹³C NMR (100 MHz, CDCl₃) δ 152.5, 150.0, 145.5, 138.0, 81.5, 63.0, 28.3.

Protocol 2: Synthesis of this compound (Final Product)

Materials and Equipment:

  • tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Round-bottom flask with mechanical stirrer (for larger scale) or magnetic stirrer

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a suspension of tert-butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 mL per gram of starting material), add activated manganese dioxide (5.0 - 10.0 eq by weight) in one portion.

  • Stir the resulting black suspension vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product as a solid.

Analytical Data for Final Product:

ParameterValue
Molecular Formula C₁₀H₁₃N₃O₃[8][9]
Molecular Weight 223.23 g/mol [8][9]
CAS Number 959617-71-1[8][9]
Appearance Solid
¹H NMR (400 MHz, CDCl₃) δ 10.05 (s, 1H), 9.10 (s, 1H), 8.80 (s, 1H), 8.20 (br s, 1H), 1.58 (s, 9H).
¹³C NMR (100 MHz, CDCl₃) δ 192.0, 152.0, 151.0, 148.0, 143.0, 82.5, 28.2.

Scale-Up Considerations and Process Optimization

  • Reagent Equivalents: For the oxidation step, the amount of MnO₂ can be critical. On a larger scale, it is advisable to use a mechanical stirrer to ensure efficient mixing of the heterogeneous reaction. The equivalents of MnO₂ may need to be optimized based on the activity of the batch being used.

  • Reaction Monitoring: For large-scale reactions, HPLC is a more quantitative method for reaction monitoring than TLC.

  • Work-up and Purification: The filtration of large quantities of MnO₂ can be slow. Using a wider filter funnel and applying a vacuum can expedite this process. For the purification of the final product on a multi-gram to kilogram scale, recrystallization is often more practical and cost-effective than column chromatography. A solvent screen should be performed to identify the optimal recrystallization conditions.

  • Safety on Scale: The exothermic potential of the oxidation reaction should be considered on a larger scale. While typically not highly exothermic, it is good practice to have cooling capabilities available.

Conclusion

This application note provides a robust and scalable two-step synthesis for this compound. The protocols are based on well-established and reliable chemical transformations, ensuring high yields and purity of the final product. By understanding the rationale behind the choice of reagents and conditions, and by adhering to the safety precautions outlined, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic programs.

References

  • MANGANESE DIOXIDE Material Safety D
  • What are the safety precautions when handling manganese dioxide? (2025). Blog.
  • MANGANESE (IV) OXIDE Safety Data Sheet. (2024). Elemental Microanalysis.
  • 2-Amino-5-(hydroxymethyl)pyrazine, 2-BOC protected. (n.d.). Laibo Chem.
  • 2-Amino-5-(hydroxymethyl)pyrazine, 2-BOC protected | CAS 874476-55-8. (n.d.). Santa Cruz Biotechnology.
  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
  • Green Oxidation Protocol for Alcohols to Carbonyls by Tert-butylhydroperoxide Over MnO2 Catalysts: Comparison of Bulk and Nanostructure. (2025).
  • tert-Butyl (5-formylpyrazin-2-yl)
  • tert-Butyl carbazate(870-46-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Tert-butyl n-(5-formylpyrazin-2-yl)
  • tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.
  • tert-Butyl (5-formylpyrazin-2-yl)
  • tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247. (n.d.). PubChem.
  • tert-butyl N-(5-methylpyrazin-2-yl)carbamate (C007B-428643). (n.d.). Cenmed Enterprises.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • MnO2/TBHP: A Versatile and User-Friendly Combination of Reagents for the Oxidation of Allylic and Benzylic Methylene Functional Groups. (2025).
  • Dual protection of amino functions involving Boc. (n.d.). RSC Publishing.
  • CAS 369638-68-6 tert-butyl N-(5-methylpyrazin-2-yl)
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019).
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
  • 959617-71-1|tert-Butyl (5-formylpyrazin-2-yl)
  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025).
  • t -Butyl carbamate. (n.d.).
  • tert-butyl N-(5-methylpyrazin-2-yl)carbamate (C007B-428643). (n.d.). Cenmed Enterprises.
  • tert-Butyl (5-formylpyrazin-2-yl)
  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.).

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Application Note & Protocols: Strategic Implementation of tert-Butyl (5-formylpyrazin-2-yl)carbamate in Solid-Phase Organic Synthesis for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl (5-formylpyrazin-2-yl)carbamate in solid-phase organic synthesis (SPOS). This bifunctional reagent serves as an invaluable building block for the construction of diverse chemical libraries centered on a pyrazine core, a privileged scaffold in medicinal chemistry.[1] We will explore the strategic interplay between its two key functional moieties: the acid-labile tert-butoxycarbonyl (Boc) protected amine and the versatile formyl (aldehyde) group. The primary focus will be on leveraging the aldehyde for solid-phase reductive amination to decorate resin-bound substrates, followed by on-resin deprotection of the Boc group to reveal a new diversification point. This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently generate novel pyrazine-based compound libraries.

Reagent Profile and Strategic Value

This compound is strategically designed for combinatorial chemistry workflows. The pyrazine ring itself is a key component in numerous bioactive compounds.[1] The aldehyde function provides a robust handle for covalent attachment to a solid-supported substrate, while the Boc-protected amine offers a latent reactive site for subsequent, orthogonal chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, NMP, DCM, THF, DMSO
Storage Conditions 2-8°C, under inert atmosphere

Core Chemical Principles in Solid-Phase Synthesis

The utility of this reagent hinges on the chemoselectivity of its two functional groups within a solid-phase synthesis paradigm.

The Aldehyde: A Gateway for Immobilization and Diversification

The primary reaction pathway for the formyl group in this context is reductive amination .[2][3] This reaction efficiently forms a stable secondary amine linkage between the pyrazine scaffold and a primary amine presented on the solid support. The process occurs in two discrete mechanistic steps:

  • Imine Formation: The resin-bound primary amine performs a nucleophilic attack on the aldehyde, followed by dehydration to form a resin-bound imine (Schiff base).[4]

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), selectively reduces the imine C=N bond to a C-N single bond without affecting other functional groups.[2][5]

G reagent_node reagent_node resin_node resin_node intermediate_node intermediate_node final_node final_node Resin Resin-NH₂ (Solid Support) Imine Resin-N=CH-Pyrazine-NHBoc (Imine Intermediate) Resin->Imine Step 1: Imine Formation (+ Reagent, -H₂O) Reagent tert-Butyl (5-formylpyrazin-2-yl)carbamate Product Resin-NH-CH₂-Pyrazine-NHBoc (Coupled Product) Imine->Product Step 2: Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Figure 1: Solid-Phase Reductive Amination Workflow.

The Boc Group: An Orthogonal Handle for Post-Modification

The tert-butoxycarbonyl (Boc) group is a cornerstone of acid-labile protection chemistry, particularly in solid-phase peptide synthesis (SPPS).[6] Its stability to the mildly basic or neutral conditions of reductive amination makes it an ideal orthogonal protecting group. It is readily cleaved on-resin using moderately strong acids, most commonly trifluoroacetic acid (TFA).[6][7]

The cleavage mechanism proceeds via an SN1 pathway, generating a stable tert-butyl carbocation.[8] This cation can be scavenged to prevent unwanted side reactions with nucleophilic residues.[8] Once removed, the newly liberated primary amine on the pyrazine ring is available for further diversification (e.g., acylation, sulfonation, or another round of reductive amination).

Application Protocols

These protocols assume the use of a primary amine-functionalized resin (e.g., Rink Amide resin, Sieber Amide resin) as the solid support.

Protocol 3.1: Solid-Phase Reductive Amination

This procedure details the coupling of this compound to a resin-bound primary amine.

Step-by-Step Methodology:

  • Resin Swelling: Swell the amine-functionalized resin (1.0 eq, e.g., 100 mg at 0.5 mmol/g) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

  • Reagent Preparation: Prepare a solution of this compound (3.0 eq) in a minimal amount of DMF.

  • Imine Formation: Drain the swelling solvent from the resin. Add the reagent solution to the resin. Add 1% acetic acid (v/v) to catalyze imine formation. Agitate the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 eq), to the reaction vessel. Caution: Handle NaBH(OAc)₃ in a fume hood and avoid contact with water.

  • Reaction: Agitate the suspension at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Quality Control: Take a small sample of beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the primary amine.

  • Drying: Dry the resin under a vacuum for subsequent use.

Causality & Rationale:

  • Reagent Excess: A 3-fold excess of the aldehyde and reducing agent is used to drive the reaction to completion on the sterically hindered solid phase.

  • Solvent Choice: DMF is an excellent solvent for swelling the resin and dissolving the reagents, facilitating reaction kinetics.

  • Reducing Agent: NaBH(OAc)₃ is preferred over NaCNBH₃ as it is less toxic and sufficiently mild to not reduce the aldehyde starting material directly at a significant rate. It is also more effective under the slightly acidic conditions that favor imine formation.

Protocol 3.2: On-Resin Boc Group Deprotection

This protocol unmasks the amine on the pyrazine scaffold for further functionalization.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin from Protocol 3.1 in DCM (10 mL/g of resin) for 20 minutes.

  • Pre-wash: Drain the solvent. Add the cleavage solution (see below) and agitate for 5 minutes. Drain.[7]

  • Deprotection: Add fresh cleavage solution and agitate for 20-30 minutes at room temperature.[7]

  • Washing: Drain the cleavage solution. Wash the resin thoroughly with DCM (3x), a 10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2x, to neutralize residual acid), DMF (3x), and DCM (3x).

  • Quality Control: A positive chloranil test can confirm the presence of the newly formed secondary amine.

  • Drying: Dry the resin under vacuum if it is to be stored, or proceed directly to the next synthetic step.

Table 2: Standard Boc Cleavage Solution

ComponentPercentage (v/v)Purpose
TFA 25-50%Acid catalyst for Boc group removal
DCM 50-75%Solvent

Causality & Rationale:

  • TFA Concentration: A 25-50% solution of TFA in DCM is sufficient to cleave the Boc group efficiently without prematurely cleaving most acid-labile linkers to the resin.[6]

  • Neutralization: The DIPEA wash is critical to neutralize any residual TFA, which could interfere with subsequent base-sensitive reactions.

Protocol 3.3: Final Cleavage from Resin

This protocol releases the final diversified pyrazine compound into solution. The specific conditions depend heavily on the resin linker. This example uses a TFA-labile linker (e.g., Rink Amide, Wang).

G start_node start_node process_node process_node output_node output_node cocktail_node cocktail_node Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail Agitate 1-3 hours Start->Cleavage Filter Filter Resin Collect Filtrate Cleavage->Filter Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate Isolate Centrifuge & Decant Wash & Dry Precipitate->Isolate Product Crude Product Isolate->Product Cocktail Cleavage Cocktail (TFA/TIS/H₂O) Cocktail->Cleavage

Figure 2: General Workflow for TFA-Mediated Resin Cleavage.

Step-by-Step Methodology:

  • Preparation: Place the dry, final resin in a reaction vessel.

  • Cleavage Cocktail Addition: Add the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin (approx. 10 mL/g).

  • Reaction: Agitate the slurry at room temperature for 1-3 hours.

  • Filtration: Filter the resin through a fritted funnel, collecting the filtrate in a centrifuge tube.

  • Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the filtrate dropwise to a large volume (10x) of ice-cold diethyl ether. A precipitate should form.

  • Isolation: Cool the mixture at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether (2x).

  • Drying: Dry the crude product under a vacuum.

  • Purification: Purify the crude product as required, typically by reverse-phase HPLC.

Causality & Rationale:

  • Cleavage Cocktail: The "cocktail" approach is critical. TFA is the cleaving agent.[9] TIS and water act as scavengers, trapping reactive species like the tert-butyl cation generated during cleavage of any remaining protecting groups, thus preventing side reactions with the desired product.[9]

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reductive Amination 1. Insufficient reagent equivalents. 2. Poor resin swelling. 3. Deactivated reducing agent.1. Increase equivalents of aldehyde and reducing agent to 5.0 eq. 2. Ensure adequate swelling time and solvent volume. 3. Use fresh, anhydrous NaBH(OAc)₃.
Incomplete Boc Deprotection 1. Insufficient reaction time or TFA concentration. 2. Water in the reaction mixture.1. Increase deprotection time to 45 minutes or use 50% TFA. 2. Use anhydrous DCM for the cleavage solution.
Low Final Product Yield after Cleavage 1. Incomplete reaction at any step. 2. Product loss during precipitation/isolation. 3. Product is soluble in ether.1. Monitor each step with a qualitative test (Kaiser, etc.). 2. Ensure complete precipitation before centrifugation. 3. If product is ether-soluble, concentrate the TFA filtrate and purify directly via HPLC.
Presence of Side Products (+56 Da) Alkylation of the product by the tert-butyl cation during cleavage.Ensure sufficient scavenger (TIS) is present in the cleavage cocktail. A two-stage cleavage with lower initial TFA concentration can sometimes help.[9]

Conclusion

This compound is a powerful and versatile building block for solid-phase synthesis. Its well-differentiated functional groups allow for a robust reductive amination strategy to couple the pyrazine core to a solid support, while the orthogonal Boc-protected amine provides a reliable point for subsequent library diversification. The protocols and rationale outlined in this guide provide a solid foundation for researchers to successfully incorporate this reagent into their drug discovery and combinatorial chemistry programs, enabling the efficient synthesis of novel pyrazine-based molecular entities.

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Boc / Bzl Solid Phase Synthesis. Sunresin.
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Solid-phase synthesis of diverse peptide tertiary amides by reductive amin
  • Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Semantic Scholar.
  • Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Organic Chemistry Portal.
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of tert-Butyl (5-formylpyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of tert-Butyl (5-formylpyrazin-2-yl)carbamate. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. The unique combination of a Boc-protected amine, a reactive aldehyde, and a basic pyrazine core presents specific hurdles that require a nuanced approach to chromatography.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.

Section 1: Pre-Chromatography: Compound Stability and Handling

Before attempting purification, understanding the chemical sensitivities of this compound is critical. Degradation can occur before the material is even loaded onto the column, leading to low yields and the generation of new impurities.

Frequently Asked Questions (FAQs)

Q1: How stable is the tert-butyl carbamate (Boc) protecting group on this molecule?

A: The Boc group is notoriously sensitive to acid.[3][4] While generally stable under neutral and basic conditions, prolonged exposure to standard, slightly acidic silica gel can catalyze its cleavage, especially if chlorinated solvents like dichloromethane (DCM) are used, which may contain trace amounts of HCl. The primary byproduct of deprotection would be 2-amino-5-formylpyrazine.

Q2: Is the formyl (aldehyde) group a point of concern during work-up and purification?

A: Absolutely. Aldehydes, particularly on heteroaromatic rings, are susceptible to oxidation, converting the formyl group (-CHO) into a carboxylic acid (-COOH).[5] This can be accelerated by exposure to air over extended periods, especially if the crude material is stored improperly. The resulting carboxylic acid impurity can be difficult to remove as it may bind strongly to silica gel.

Q3: What are the best practices for handling and storing the crude material before purification?

A: To minimize degradation:

  • Work-up Quickly: Process the reaction mixture promptly after completion.

  • Inert Atmosphere: Concentrate the crude material under reduced pressure and, if possible, store it under an inert atmosphere (nitrogen or argon).

  • Cold Storage: Store the crude solid or oil at low temperatures (2-8°C) to slow the rate of potential decomposition.[6]

  • Avoid Strong Acids: Ensure all work-up steps are performed under neutral or mildly basic conditions to preserve the Boc group.

Section 2: Chromatography System Selection: A Logic-Based Approach

The success of the purification hinges on the correct choice of stationary and mobile phases. A preliminary Thin Layer Chromatography (TLC) analysis is an indispensable first step to guide this selection.[7]

Workflow for Chromatography Method Development

G TLC 1. Run TLC Analysis (e.g., 30% EtOAc/Hexane) Spot_Shape 2. Assess Spot Shape TLC->Spot_Shape Tailing Severe Tailing / Streaking? Spot_Shape->Tailing Observe Clean_Spot Clean, Round Spot? Spot_Shape->Clean_Spot Observe Add_Base Add 0.5-1% Et3N or NH4OH to Mobile Phase Tailing->Add_Base Yes Try_Alumina Consider Neutral Alumina as Stationary Phase Tailing->Try_Alumina Alternative Rf_Value 3. Check Rf Value Clean_Spot->Rf_Value Yes Rf_Good Rf = 0.2 - 0.4? Rf_Value->Rf_Good Assess Rf_High Rf > 0.4? Rf_Value->Rf_High Assess Rf_Low Rf < 0.2? Rf_Value->Rf_Low Assess Proceed_Silica Proceed with Standard Silica Gel Column Rf_Good->Proceed_Silica Yes Decrease_Polarity Decrease % of Polar Solvent (e.g., EtOAc, Acetone) Rf_High->Decrease_Polarity Yes Increase_Polarity Increase % of Polar Solvent (e.g., EtOAc, Acetone) Rf_Low->Increase_Polarity Yes

Caption: Logic flow for selecting chromatography conditions.

FAQs on System Selection

Q1: What is the best stationary phase: silica gel or alumina?

A: Standard silica gel is the most common choice. However, its acidic nature can cause issues like streaking (tailing) due to strong interactions with the basic nitrogen atoms of the pyrazine ring.[2][8] If significant tailing is observed on a TLC plate, you have two primary options:

  • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent.

  • Change Stationary Phase: Switch to neutral or basic alumina, which lacks the acidic silanol groups responsible for the strong interaction.[8]

Q2: How do I choose the right mobile phase (eluent)?

A: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC.

  • Starting Point: A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or acetone) is a good starting point. Begin with systems like 20-40% ethyl acetate in hexanes.

  • Polarity Adjustment: If the compound's Rf is too high (moves too fast), decrease the proportion of the polar solvent.[2] If the Rf is too low (stuck at the baseline), increase the polarity.[2]

  • Alternative Solvents: For resolving very closely-eluting impurities, changing the solvent system entirely (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can alter selectivity and improve separation.[2]

Section 3: Troubleshooting Guide for Common Purification Issues

This section addresses the most frequent problems encountered during the column chromatography of this compound.

Problem 1: Severe Streaking or Tailing of the Compound Spot

Q: My compound is smearing down the TLC plate and eluting from the column over many fractions with poor peak shape. What's happening and how do I fix it?

A: Causality: This is a classic sign of a strong, undesirable interaction between your basic compound and the acidic stationary phase.[2] The nitrogen atoms in the pyrazine ring are protonated by the acidic silanol groups (Si-OH) on the silica surface, causing the molecule to bind tightly and then release slowly and unevenly during elution.

G cluster_molecule This compound cluster_silica Silica Gel Surface Pyrazine Pyrazine Ring (Basic Nitrogens) Silanol Acidic Silanol Group (Si-OH) Pyrazine->Silanol Strong Acid-Base Interaction (Causes Tailing)

Caption: Interaction causing compound tailing on silica gel.

Solutions:

  • Deactivate the Silica: The most effective solution is to add a basic modifier to your mobile phase. Start with 0.5-1% triethylamine (Et₃N) in your eluent. The Et₃N is a stronger base and will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Column Conditioning: Before loading your sample, flush the packed column with 2-3 column volumes of the base-modified mobile phase to ensure the stationary phase is fully deactivated.

Problem 2: Suspected On-Column Decomposition

Q: My overall yield is very low, and TLC analysis of the collected fractions shows new, more polar spots that were not in the crude material. What could be the cause?

A: Causality: This strongly suggests that your compound is degrading on the column. There are two likely degradation pathways:

  • Acid-Catalyzed Deprotection: The acidity of the silica gel is cleaving the Boc group, yielding the free amine (2-amino-5-formylpyrazine).[9][10] This byproduct is significantly more polar and will either elute much later or remain stuck to the baseline.

  • Oxidation of the Aldehyde: The high surface area of the silica gel can facilitate air oxidation of the aldehyde to a carboxylic acid, especially during a long, slow purification run.[5] This acid byproduct will also exhibit very strong binding to the silica.

Solutions:

  • Use a Basic Modifier: As with tailing, adding Et₃N or another base neutralizes the silica, mitigating acid-catalyzed deprotection.

  • Increase the Flow Rate: Run the column faster (flash chromatography) to minimize the residence time of the compound on the stationary phase. This reduces the opportunity for both deprotection and oxidation.

  • Use Deactivated Silica: Consider using commercially available deactivated silica gel or switching to neutral alumina.

  • Avoid Chlorinated Solvents: Opt for solvent systems based on ethyl acetate/hexanes or acetone/hexanes instead of dichloromethane to avoid potential trace acid contamination.

Problem 3: Poor Separation from a Key Impurity

Q: A persistent impurity is co-eluting with my product. How can I improve the separation?

A: Causality: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase under the chosen conditions.[2]

Solutions:

  • Fine-Tune Polarity: Make small, incremental changes to the mobile phase composition. For example, if you are using 30% EtOAc/Hexane, try 28% or 32%.

  • Change Solvent Selectivity: The most powerful technique is to change the nature of the polar solvent. If ethyl acetate (a hydrogen bond acceptor) is not working, try a solvent system with different properties, such as dichloromethane/methanol or acetone/hexanes. This can fundamentally alter the interactions of the compounds with the stationary phase, often achieving separation.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[2] As a rule of thumb, the mass of the crude material should be no more than 1-5% of the mass of the silica gel.

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography consistently fails, purifying the compound on a C18 column using a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent alternative.[2]

Section 4: Recommended Experimental Protocol & Data

This section provides a robust, step-by-step protocol for the flash chromatography of this compound.

Protocol: Flash Column Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of crude material in ethyl acetate.

    • Spot on a silica gel TLC plate and elute with 30% ethyl acetate in hexanes containing 0.5% triethylamine.

    • Visualize under UV light (254 nm). The target compound should have an Rf of ~0.3. Adjust the eluent polarity if necessary.

  • Column Packing:

    • Select an appropriately sized column for your sample mass.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 25% EtOAc/Hexane + 0.5% Et₃N).

    • Pack the column carefully, ensuring no air bubbles are trapped. Equilibrate the packed column with at least 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material (dissolved in a volatile solvent like DCM) onto a small amount of silica gel. Evaporate the solvent completely, and carefully add the resulting dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions of appropriate size (e.g., 1/4 or 1/5 of the column volume).

    • Monitor the elution process by TLC, spotting every few fractions to track the emergence of the product.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC using the same eluent.

    • Combine all fractions that contain the pure product.

Typical Chromatography Parameters
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase 20-40% Ethyl Acetate in Hexanes + 0.5-1% Et₃NGood starting polarity; Et₃N prevents tailing and degradation.[2]
Typical Rf 0.2 - 0.4Provides optimal balance between separation and elution time.
Loading Method Dry LoadingOften results in sharper bands and better separation.
Detection UV (254 nm)The pyrazine ring is UV active, allowing for easy visualization on TLC.
Section 5: Post-Chromatography: Product Isolation

Q: How should I handle the pure fractions to isolate the final compound?

A:

  • Combine Fractions: Pool the pure fractions identified by TLC into a single round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Be mindful of the bath temperature; do not exceed 40°C to avoid any potential thermal degradation.

  • High Vacuum: Once the bulk solvent is removed, place the flask on a high-vacuum line for several hours to remove residual solvents like hexanes and triethylamine.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point.

References
  • Maiti, G., & Kundu, M. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-7.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2001). A mild and efficient method for the deprotection of N-Boc group. Tetrahedron Letters, 42(44), 8075-8077.
  • BenchChem. (2025). Identifying common pitfalls in pyrazine synthesis and purification. BenchChem Technical Support Center.
  • ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Request PDF.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine. BenchChem Technical Support Center.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ChemicalBook. (n.d.). TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. BenchChem Technical Support Center.
  • BenchChem. (2025). Acetylpyrazine-d3 purity issues and purification techniques. BenchChem Technical Support Center.
  • De Jarnett, K., et al. (2012). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • BenchChem. (n.d.). tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)
  • PubChemLite. (n.d.). Tert-butyl n-(5-formylpyrazin-2-yl)
  • PubChem. (n.d.). tert-butyl N-(5-formylpyridin-2-yl)
  • BLDpharm. (n.d.). 959617-71-1|tert-Butyl (5-formylpyrazin-2-yl)
  • Supporting Information for relevant synthetic procedures. (Source details may vary).
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • ChemicalBook. (n.d.). This compound, 2-[(tert-Butoxycarbonyl)amino]-5-formylpyrazine.
  • Sigma-Aldrich. (n.d.). tert-Butyl (5-aminopyrazin-2-yl)
  • EMU Physics Department. (2023).
  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Willis Group - University of Oxford. (n.d.). Research.
  • PubChem. (n.d.). tert-Butyl (5-bromopyrazin-2-yl)
  • ChemicalBook. (n.d.).
  • FUJIFILM Wako. (n.d.). tert-Butyl (5-formylpyrazin-2-yl)
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

Common byproducts in the synthesis of "tert-Butyl (5-formylpyrazin-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (5-formylpyrazin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this multi-step synthesis. This guide provides in-depth troubleshooting, detailed experimental protocols, and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves two main stages: the protection of an amino group and the subsequent introduction of a formyl group. Each stage presents a unique set of challenges, from incomplete reactions to the formation of difficult-to-separate byproducts. This guide will dissect these potential pitfalls and provide robust solutions grounded in chemical principles.

The two most common synthetic pathways are:

  • Route A: Boc protection of 2-amino-5-methylpyrazine followed by oxidation of the methyl group.

  • Route B: Boc protection of 2-aminopyrazine followed by direct formylation of the pyrazine ring.

Understanding the potential byproducts in each route is critical for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.

Issue 1: Incomplete Boc Protection and Dimerization

Question: After reacting 2-aminopyrazine with Boc-anhydride, my TLC/LC-MS analysis shows significant amounts of starting material and a higher molecular weight species. What is happening?

Answer: This is a classic issue of incomplete reaction and the formation of a di-Boc protected byproduct. The nucleophilicity of the pyrazine ring nitrogen can sometimes compete with the amino group, or a second Boc group can be added to the already protected amine, especially under harsh conditions or with prolonged reaction times.

Causality: The primary amino group of 2-aminopyrazine is the intended site of acylation by di-tert-butyl dicarbonate (Boc₂O). However, if the reaction is not driven to completion, unreacted starting material will remain. The formation of a di-Boc protected species, tert-butyl N-(tert-butoxycarbonyl)-N-(pyrazin-2-yl)carbamate, can occur, particularly if excess Boc₂O is used or if the reaction temperature is too high.

Troubleshooting Protocol: Optimizing Boc Protection

  • Reagent Purity: Ensure the 2-aminopyrazine is pure and dry. Moisture can hydrolyze Boc₂O.

  • Solvent Choice: Use an inert, anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct without competing in the reaction.

  • Temperature Control: Maintain the reaction at room temperature. Avoid excessive heating, which can promote side reactions.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. A large excess can lead to di-Boc formation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution) to neutralize the base and hydrolyze any remaining Boc₂O.

Issue 2: Byproducts from Oxidation of (5-methylpyrazin-2-yl)carbamate

Question: I am oxidizing tert-butyl (5-methylpyrazin-2-yl)carbamate with MnO₂ and I'm getting a mixture of products. My desired aldehyde is present, but I also see my starting material and another spot on the TLC that I suspect is the carboxylic acid. How can I improve the selectivity?

Answer: The oxidation of a methyl group to an aldehyde is a delicate transformation. Incomplete oxidation will leave starting material, while over-oxidation will produce the corresponding carboxylic acid, tert-butyl (5-carboxypyrazin-2-yl)carbamate. Manganese dioxide (MnO₂) is a heterogeneous oxidant, and its activity can be variable, leading to this mixture of products.[1][2]

Causality: The reactivity of MnO₂ is highly dependent on its method of preparation and activation.[1] Insufficiently active MnO₂ or too short a reaction time will result in incomplete conversion. Conversely, overly aggressive conditions (high temperature, prolonged reaction time) or highly active MnO₂ can lead to the aldehyde being further oxidized to the carboxylic acid.

Troubleshooting Protocol: Selective Oxidation with MnO₂

  • Activation of MnO₂: Ensure you are using activated MnO₂. To activate, heat commercially available MnO₂ at 110-120 °C under vacuum for several hours before use. This removes adsorbed water which can deactivate the reagent.

  • Solvent Selection: A non-polar, anhydrous solvent like dichloromethane, chloroform, or toluene is ideal. Protic solvents should be avoided.

  • Stoichiometry: A large excess of MnO₂ (5-10 equivalents by weight) is often required for this heterogeneous reaction to proceed efficiently.[1]

  • Temperature and Monitoring: Start the reaction at room temperature and monitor closely by TLC or LC-MS (every 30-60 minutes). If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Be cautious, as higher temperatures increase the risk of over-oxidation.

  • Purification: The carboxylic acid byproduct can be removed by a mild basic wash (e.g., dilute NaHCO₃ solution) during the aqueous work-up. The desired aldehyde is less polar than the starting material and the carboxylic acid, facilitating purification by column chromatography.

Issue 3: Low Yield and Multiple Byproducts in Vilsmeier-Haack Formylation

Question: I am attempting to formylate tert-butyl (pyrazin-2-yl)carbamate using the Vilsmeier-Haack reaction (POCl₃/DMF), but I am getting a very low yield of the desired product along with a complex mixture of byproducts. What is going wrong?

Answer: Pyrazines are electron-deficient heterocycles, which makes them poor substrates for electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[3] The Boc-protected amino group is an activating group, but its effect may not be sufficient to overcome the inherent lack of reactivity of the pyrazine ring, often leading to incomplete reaction or side reactions under harsh conditions.

Causality: The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile.[4][5] For it to react with the pyrazine ring, the ring must be sufficiently electron-rich. If the reaction conditions are too mild, no reaction will occur. If they are too harsh (high temperatures, long reaction times), decomposition of the starting material or the Vilsmeier reagent itself can lead to a complex mixture of byproducts.[6]

Troubleshooting Protocol: Vilsmeier-Haack Formylation of a Protected Aminopyrazine

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) by slowly adding POCl₃ to an excess of anhydrous DMF.

  • Substrate Addition: Add the tert-butyl (pyrazin-2-yl)carbamate dissolved in a minimal amount of anhydrous DMF or a chlorinated solvent to the pre-formed Vilsmeier reagent at low temperature.

  • Reaction Temperature: Slowly warm the reaction to a moderate temperature (e.g., 50-70 °C). The optimal temperature will need to be determined empirically. Monitor the reaction closely by TLC/LC-MS.

  • Hydrolysis: The reaction is quenched by pouring it onto ice water, which hydrolyzes the intermediate iminium salt to the aldehyde. A basic workup (e.g., with NaHCO₃ or NaOH) is often necessary to neutralize the acidic reaction mixture.

  • Alternative Formylation: If the Vilsmeier-Haack reaction continues to give low yields, consider an alternative strategy such as ortho-lithiation followed by quenching with DMF. This involves deprotonating the position ortho to the carbamate with a strong base like n-butyllithium or LDA at low temperature, followed by the addition of DMF to introduce the formyl group.[7] This method can offer better regioselectivity and yields for less reactive aromatic systems.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical differences between the starting material, product, and major byproducts?

A1: These compounds can be readily distinguished by TLC, LC-MS, and NMR.

CompoundRelative TLC PolarityExpected Mass (M+H)⁺Key ¹H NMR Signal
tert-Butyl (5-methylpyrazin-2-yl)carbamateIntermediate210.1Singlet for methyl group (~2.5 ppm)
This compound Most Non-polar 224.1 Singlet for aldehyde proton (~9.9 ppm)
tert-Butyl (5-carboxypyrazin-2-yl)carbamateMost Polar240.1Broad singlet for carboxylic acid proton (>10 ppm)
2-Amino-5-methylpyrazinePolar110.1Broad singlet for -NH₂
Di-Boc Protected AmineNon-polar310.2Absence of N-H proton, two t-butyl signals

Q2: My final product appears as an oil, but literature suggests it should be a solid. What could be the issue?

A2: The presence of residual solvent or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which the product has moderate solubility (e.g., hexanes/ethyl acetate mixture) and then cooling it slowly to induce crystallization. If this fails, re-purification by column chromatography may be necessary.

Q3: Can I use other oxidizing agents besides MnO₂ for the conversion of the methyl group to the aldehyde?

A3: While MnO₂ is common for oxidizing benzylic/allylic-type alcohols and their corresponding methyl groups, other reagents like selenium dioxide (SeO₂) can also be used. However, SeO₂ is highly toxic and requires careful handling. Other common oxidants like KMnO₄ or PCC are generally too harsh and will likely lead to over-oxidation to the carboxylic acid.

Visualizing the Process: Workflows and Mechanisms

Synthetic Routes and Potential Byproducts

Synthesis_Byproducts cluster_route_a Route A: Oxidation cluster_route_b Route B: Formylation A_Start tert-Butyl (5-methylpyrazin-2-yl)carbamate A_Product tert-Butyl (5-formylpyrazin-2-yl)carbamate A_Start->A_Product MnO₂ A_Byproduct tert-Butyl (5-carboxypyrazin-2-yl)carbamate (Over-oxidation) A_Product->A_Byproduct Excess MnO₂ / Heat B_Start tert-Butyl (pyrazin-2-yl)carbamate B_Product tert-Butyl (5-formylpyrazin-2-yl)carbamate B_Start->B_Product POCl₃ / DMF B_Byproduct Unreacted Starting Material & Decomposition B_Start->B_Byproduct Harsh Conditions

Caption: Synthetic pathways and common byproducts.

Troubleshooting Logic for Oxidation Step

Oxidation_Troubleshooting Start Oxidation of tert-Butyl (5-methylpyrazin-2-yl)carbamate Analysis TLC/LC-MS Analysis Start->Analysis Incomplete Issue: Incomplete Reaction (High SM content) Analysis->Incomplete SM > Product Over Issue: Over-oxidation (Carboxylic Acid) Analysis->Over New polar spot Success Desired Product Analysis->Success Clean Conversion Sol_Incomplete Solution: 1. Activate MnO₂ 2. Increase MnO₂ equivalents 3. Gentle heating (monitor!) Incomplete->Sol_Incomplete Sol_Over Solution: 1. Lower reaction temperature 2. Reduce reaction time 3. Monitor closely Over->Sol_Over

Caption: Troubleshooting workflow for the oxidation reaction.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]

  • GTI. (2010). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Controlled Radical Polymerization. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Reagent Guide. (n.d.). Manganese Dioxide, MnO2. Wordpress. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Manganese Dioxide. Common Organic Chemistry. Available at: [Link]

Sources

Stability of "tert-Butyl (5-formylpyrazin-2-yl)carbamate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (5-formylpyrazin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a pyrazine ring, a common scaffold in pharmacologically active compounds, functionalized with a reactive formyl group and a tert-butyloxycarbonyl (Boc)-protected amine. The inherent reactivity of the aldehyde and the lability of the Boc group necessitate a thorough understanding of its stability profile to prevent unwanted degradation and side reactions during synthesis, purification, and storage.

This guide will address common stability concerns in a question-and-answer format, providing both theoretical explanations and practical, actionable protocols.

Troubleshooting Guides & FAQs

Section 1: pH Stability

Question 1: I am planning a reaction in an acidic medium. Is this compound stable under acidic conditions?

Answer: No, the Boc protecting group is highly susceptible to cleavage under acidic conditions.[1][2] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[3] This deprotection can occur even under mildly acidic conditions, leading to the formation of the free amine, 5-formylpyrazin-2-amine.

Expert Insight: The rate of deprotection is dependent on the acid strength and concentration. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, often at room temperature.[1][3] If your experimental design requires acidic conditions and the Boc group needs to remain intact, you should consider an alternative, acid-stable protecting group.

Question 2: What is the stability of the compound under basic conditions?

Answer: The Boc group is generally stable to basic and nucleophilic conditions, making it a suitable protecting group for reactions involving bases.[3] However, the formyl group on the pyrazine ring can be susceptible to certain base-catalyzed reactions.

Potential Issues under Basic Conditions:

  • Cannizzaro Reaction: In the presence of a strong base and in the absence of an enolizable proton, aldehydes can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

  • Aldol Condensation: If other enolizable carbonyl compounds are present, the formyl group can participate in aldol condensation reactions.

  • Racemization: If there are chiral centers adjacent to carbonyl groups, basic conditions can lead to epimerization.

Recommendation: While the Boc group itself is robust, it is crucial to consider the reactivity of the aldehyde. For reactions requiring basic conditions, it is advisable to use mild, non-nucleophilic bases and to carefully monitor the reaction for potential side products.

Section 2: Thermal and Photochemical Stability

Question 3: I need to heat my reaction mixture containing this compound. What is its thermal stability?

Answer: Caution is advised when heating this compound, as thermal deprotection of the Boc group can occur at elevated temperatures, even in the absence of an acid catalyst. The pyrazine ring itself is a relatively stable aromatic system.[4] However, studies have shown that N-Boc protected amines can be deprotected thermally, with the reaction proceeding more readily in polar solvents like methanol or trifluoroethanol.

Experimental Observation: Thermal deprotection of N-Boc groups can be efficient at temperatures ranging from 150°C to 240°C, depending on the substrate and solvent.

Recommendation: If heating is necessary, it is recommended to conduct a preliminary small-scale experiment to assess the stability of the compound at the desired temperature and timeframe. Monitor the reaction closely by TLC or LC-MS for the appearance of the deprotected product. If possible, perform the reaction at the lowest effective temperature.

Question 4: Are there any concerns with exposing the compound to light?

Answer: Yes, pyrazine derivatives can be photosensitive.[5][6][7] Photoexcitation can lead to radiationless decay pathways, potentially causing degradation of the molecule.[8] The extent of photodecomposition will depend on the wavelength and intensity of the light source, as well as the duration of exposure.

Best Practices for Handling:

  • Store the compound in amber vials or containers that protect it from light.

  • When handling the compound in the lab, minimize exposure to direct sunlight or strong artificial light.

  • For photosensitive reactions, use glassware wrapped in aluminum foil or conduct the experiment in a dark room.

Section 3: Stability in the Presence of Reagents

Question 5: How does the compound behave in the presence of oxidizing and reducing agents?

Answer: The formyl group is readily susceptible to both oxidation and reduction.

  • Oxidation: Strong oxidizing agents (e.g., KMnO₄, CrO₃) will oxidize the aldehyde to a carboxylic acid. Milder oxidizing agents (e.g., Ag₂O) can also effect this transformation.

  • Reduction: The aldehyde can be easily reduced to a primary alcohol using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Consideration for Boc Group: The Boc group is generally stable to most oxidizing and reducing conditions that would transform the aldehyde group. However, some catalytic hydrogenation conditions used for other functional groups might lead to Boc cleavage.

Question 6: Are there any known incompatibilities with common laboratory solvents?

Answer: this compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate at room temperature. However, prolonged storage in protic solvents, especially in the presence of trace acidic or basic impurities, could lead to slow degradation. For long-term storage, it is recommended to keep the compound as a solid in a dry, inert atmosphere. A supplier recommends storage in an inert atmosphere at 2-8°C.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[10][11][12][13] This is a crucial step in pharmaceutical development to establish degradation pathways and develop stability-indicating analytical methods.[10][12]

Objective: To identify potential degradation products and understand the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 2, 4, 8, 24 hours). If no degradation is observed, repeat with 1 M HCl and/or with heating (e.g., 60°C).

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at different time points. If no degradation is observed, repeat with 1 M NaOH and/or with heating.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature and analyze at different time points. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C, 80°C) and analyze at different time points. Also, prepare a solution and expose it to the same thermal stress.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound) Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.[14]

Visualizations

Logical Relationship: Factors Affecting Stability

cluster_conditions Experimental Conditions cluster_compound This compound cluster_degradation Potential Degradation Pathways pH pH Deprotection Boc Deprotection pH->Deprotection Acidic Side_Reactions Aldehyde Side Reactions pH->Side_Reactions Basic Temperature Temperature Temperature->Deprotection Light Light Photodecomposition Ring Photodecomposition Light->Photodecomposition Reagents Reagents Oxidation_Reduction Aldehyde Oxidation/Reduction Reagents->Oxidation_Reduction Oxidizing/Reducing Agents Boc_Group Boc Group Boc_Group->Deprotection Formyl_Group Formyl Group Formyl_Group->Oxidation_Reduction Formyl_Group->Side_Reactions Pyrazine_Ring Pyrazine Ring Pyrazine_Ring->Photodecomposition

Caption: Factors influencing the stability of the compound.

Experimental Workflow: Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Sampling Time-point Sampling Acid->Sampling Base Basic Base->Sampling Oxidative Oxidative Oxidative->Sampling Thermal Thermal Thermal->Sampling Photolytic Photolytic Photolytic->Sampling Neutralization Neutralization (if needed) Sampling->Neutralization Dilution Dilution Neutralization->Dilution HPLC_Analysis HPLC/LC-MS Analysis Dilution->HPLC_Analysis Quantification Quantify Parent Compound HPLC_Analysis->Quantification Identification Identify Degradants HPLC_Analysis->Identification Pathway Elucidate Degradation Pathway Identification->Pathway

Sources

Troubleshooting guide for reactions involving "tert-Butyl (5-formylpyrazin-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (5-formylpyrazin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile building block. The following information is curated from established chemical literature and practical laboratory experience to ensure scientific accuracy and real-world applicability.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question: What are the ideal storage conditions for this compound to ensure its stability?

Answer: To maintain the integrity of this compound, it should be stored in an inert atmosphere, such as under argon or nitrogen, at temperatures between 2-8°C.[1] This compound is a solid, and these conditions will minimize degradation from atmospheric moisture and oxygen, which can react with the aldehyde functional group.

Boc Deprotection

Question: I am attempting to deprotect the Boc group from this compound, but I am observing low yields and side product formation. What are the recommended conditions for this transformation?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is reliably cleaved under acidic conditions.[2][3] The most common and effective method is treatment with a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM).[4]

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase the reaction time or the equivalents of acid. - Ensure the absence of water, which can interfere with the reaction.
Side Product Formation The aldehyde group may be sensitive to strongly acidic conditions, leading to polymerization or other side reactions.[5]- Perform the reaction at a lower temperature (e.g., 0°C) to minimize side reactions. - Use a milder acid, such as HCl in methanol or ethyl acetate.[3]
Difficulty in Product Isolation The resulting free amine may be highly polar and difficult to extract.- After quenching the reaction with a base, perform multiple extractions with a suitable organic solvent. - Consider using a continuous liquid-liquid extractor for more efficient extraction.

Detailed Protocol for Boc Deprotection:

  • Dissolve this compound in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Note: The deprotection reaction releases carbon dioxide and isobutylene gas, so it is crucial to ensure the reaction vessel is not a closed system.[4]

Boc_Deprotection reagent This compound intermediate Protonated Carbamate reagent->intermediate Protonation acid TFA, DCM product 5-Formylpyrazin-2-amine intermediate->product Cleavage byproducts CO2 + Isobutylene intermediate->byproducts Reductive_Amination aldehyde This compound imine Imine Intermediate aldehyde->imine + Amine, -H2O amine Primary or Secondary Amine product Alkylated Amine Product imine->product + Reducing Agent reducing_agent NaBH(OAc)3 Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane + Ylide ylide Phosphonium Ylide alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Sources

Optimizing reaction time and temperature for "tert-Butyl (5-formylpyrazin-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl (5-formylpyrazin-2-yl)carbamate

Welcome to the technical support center for the synthesis and optimization of key pharmaceutical intermediates. This guide is dedicated to researchers, chemists, and process development professionals working on the synthesis of This compound . Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges associated with this synthesis, specifically focusing on the critical interplay between reaction time and temperature to maximize yield and purity.

The formylation of a pyrazine ring, particularly one substituted with an electron-donating carbamate group, presents a unique set of challenges. The pyrazine core is inherently electron-deficient, which can render it less reactive towards electrophilic substitution.[1] This guide provides a logical framework for troubleshooting common issues and optimizing your reaction conditions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for formylating the Boc-protected aminopyrazine precursor?

A1: For electron-deficient aromatic systems like pyrazine, the Vilsmeier-Haack reaction is a highly effective and widely used method for introducing a formyl group.[1] This reaction employs a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting chloroiminium ion is a potent electrophile capable of formylating even deactivated rings.

Q2: How does the electron-deficient nature of the pyrazine ring influence reaction conditions?

A2: The two nitrogen atoms in the pyrazine ring withdraw electron density, making it less nucleophilic than benzene or other electron-rich heterocycles. Consequently, formylation requires more forcing conditions—higher temperatures and/or a more reactive electrophile—to proceed at a reasonable rate.[1] However, these conditions must be carefully balanced to avoid degradation of the starting material or product.

Q3: What is the primary role of temperature in this formylation reaction?

A3: Temperature is a critical parameter that directly controls the reaction kinetics. A sufficiently high temperature is necessary to overcome the activation energy for the electrophilic attack on the deactivated pyrazine ring. However, excessive heat can lead to undesirable side reactions, such as polymerization or decomposition of the thermally sensitive carbamate group.[1] Optimization is key to finding a thermal window that promotes formylation without significant product degradation.

Q4: How can I effectively monitor the reaction's progress to determine the optimal time?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction. By spotting the reaction mixture alongside the starting material standard, you can visualize the consumption of the reactant and the formation of the product. The reaction should be stopped once the starting material spot has been consumed to prevent the formation of byproducts from over-reaction or decomposition of the desired product.

Troubleshooting Guide: Optimizing Reaction Time & Temperature

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC analysis shows a persistent spot for the starting material, tert-butyl (pyrazin-2-yl)carbamate, with little to no formation of the desired product spot.

Root Cause Analysis & Solutions:

  • Possible Cause A: Insufficient Reaction Temperature. The activation energy for the formylation of the electron-deficient pyrazine ring has not been met.

    • Corrective Action: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC at each new temperature to observe any increase in product formation. Be cautious not to exceed temperatures that could cause decomposition (see Problem 2). Many formylation reactions on deactivated systems require temperatures in the range of 70-100 °C.[2]

  • Possible Cause B: Insufficient Reaction Time. The reaction may be proceeding, but too slowly at the current temperature to see significant conversion in the allotted time.

    • Corrective Action: If a low level of product is observed, extend the reaction time at the current temperature, monitoring every 1-2 hours via TLC. Some formylation reactions can require several hours to reach completion.[2]

  • Possible Cause C: Inactive Vilsmeier Reagent. The formylating agent may have degraded due to moisture or was not prepared correctly.

    • Corrective Action: Ensure all reagents and solvents (especially DMF) are anhydrous. Prepare the Vilsmeier reagent fresh for each reaction by adding POCl₃ slowly to ice-cold DMF and allowing it to stir before adding the substrate.

Problem 2: Significant Formation of Impurities and Low Yield of Desired Product

Symptoms: TLC shows multiple new spots, often with streaking or a dark baseline spot, and the isolated yield of the target compound is poor.

Root Cause Analysis & Solutions:

  • Possible Cause A: Reaction Temperature is Too High. Excessive heat can cause thermal decomposition of the starting material or the product. It can also promote polymerization or other side reactions, leading to the formation of tar-like impurities.[1]

    • Corrective Action: Reduce the reaction temperature. The optimal temperature is one that provides a reasonable reaction rate without significant byproduct formation. If you previously increased the temperature to address a low conversion issue, try a temperature midway between the non-reactive and decomposition points.

  • Possible Cause B: Reaction Time is Too Long. Even at an optimal temperature, leaving the reaction for an extended period after completion can lead to the slow degradation of the product under the reaction conditions.

    • Corrective Action: Utilize TLC to determine when the starting material is fully consumed, and then promptly quench the reaction. Do not let the reaction stir unnecessarily for hours after completion.

  • Possible Cause C: Boc Group Instability. The tert-butoxycarbonyl (Boc) protecting group can be labile under strongly acidic conditions, which can be generated during the Vilsmeier-Haack reaction.

    • Corrective Action: While the Vilsmeier-Haack conditions are not typically strongly protic, localized acidity can be an issue. Ensure the workup procedure neutralizes the reaction mixture effectively. If deprotection is a persistent issue, consider running the reaction at a lower temperature for a longer duration.

Visual Workflow & Data

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for addressing common issues during the optimization process.

TroubleshootingWorkflow Start Reaction Outcome Analysis LowConversion Low / No Conversion Start->LowConversion Unsatisfactory HighImpurity High Impurity / Low Yield Start->HighImpurity Unsatisfactory GoodResult Successful Reaction Start->GoodResult Satisfactory TempTooLow Cause: Temperature Too Low? LowConversion->TempTooLow TempTooHigh Cause: Temperature Too High? HighImpurity->TempTooHigh TimeTooShort Cause: Time Too Short? TempTooLow->TimeTooShort No IncreaseTemp Action: Increase Temp (e.g., +10°C) TempTooLow->IncreaseTemp Yes ExtendTime Action: Extend Time (Monitor by TLC) TimeTooShort->ExtendTime Yes TimeTooLong Cause: Time Too Long? TempTooHigh->TimeTooLong No DecreaseTemp Action: Decrease Temp (e.g., -10°C) TempTooHigh->DecreaseTemp Yes ShortenTime Action: Quench at Completion TimeTooLong->ShortenTime Yes

Caption: Troubleshooting workflow for reaction optimization.

Reaction Parameter Summary

The following table summarizes the expected impact of adjusting reaction time and temperature.

ParameterAdjustmentExpected Effect on YieldExpected Effect on PurityRecommendation
Temperature IncreaseMay increase if the reaction is sluggish. May decrease if decomposition occurs.May decrease due to side reactions or decomposition.Find the minimum temperature for an acceptable rate.
DecreaseMay decrease due to slower kinetics.May increase by minimizing decomposition.Recommended if impurity formation is high.
Time IncreaseMay increase if the reaction has not reached completion.May decrease if the product degrades over time.Extend only if starting material is still present.
DecreaseMay decrease if the reaction is stopped prematurely.May increase by preventing product degradation.Quench the reaction as soon as TLC shows completion.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol is a generalized procedure and should be optimized for your specific setup.

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, tert-butyl (pyrazin-2-yl)carbamate (1 equivalent), in a minimal amount of anhydrous DMF or another suitable anhydrous solvent and add it to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 70 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (see Protocol 2).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice and a saturated sodium bicarbonate solution to neutralize the acid and quench the reagents.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: TLC Monitoring
  • System: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Adjust the polarity to achieve good separation between the starting material and the product (Rf values between 0.2 and 0.6).

  • Procedure:

    • Draw a baseline in pencil on the TLC plate.

    • Spot a dilute solution of your starting material as a reference.

    • Carefully take a small aliquot from the reaction mixture using a capillary tube, quench it in a vial with a small amount of saturated sodium bicarbonate and a few drops of ethyl acetate, and spot the organic layer on the plate.

    • Develop the plate in a chamber saturated with the eluent.

    • Visualize the spots under a UV lamp (254 nm). The product, containing the aldehyde, should be more polar than the starting material and thus have a lower Rf value.

Proposed Reaction Mechanism

The diagram below illustrates the Vilsmeier-Haack formylation mechanism on the pyrazine substrate.

Vilsmeier_Mechanism Substrate Substrate (Boc-NH-Pyrazine) Intermediate Sigma Complex (Cationic Intermediate) Substrate->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent [Cl-CH=N+(CH3)2]Cl- Vilsmeier->Intermediate Product Product (Formylated Pyrazine) Intermediate->Product Aromatization & Hydrolysis H2O H2O (from workup) H2O->Intermediate

Caption: Vilsmeier-Haack reaction pathway.

References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • PubChem. (n.d.). tert-butyl N-(5-formylpyrazin-2-yl)carbamate. Retrieved from [Link]

  • Laha, J. K., et al. (2011). Formylation of Amines. Formylation of Amines, PMC. Retrieved from [Link]

  • Wang, P., et al. (2021). N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition. Catalysis Communications, 149, 106195. Retrieved from [Link]

  • Otera, J., & Orita, A. (2015). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Retrieved from [Link]

  • Sato, A. (1997). [Reactions and syntheses of pyrazines]. Yakugaku Zasshi, 117(1), 1-17. Retrieved from [Link]

Sources

Side reactions of the formyl group on "tert-Butyl (5-formylpyrazin-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl (5-formylpyrazin-2-yl)carbamate

Welcome to the technical support guide for this compound (CAS No: 959617-71-1). This resource is designed for researchers, chemists, and drug development professionals utilizing this versatile building block. The inherent reactivity of the formyl group, combined with the electronic nature of the Boc-protected aminopyrazine ring, can lead to specific side reactions. This guide provides in-depth, troubleshooting-focused FAQs and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.

Section 1: General Stability, Handling, and Boc-Group Integrity

This section addresses the most common preliminary questions regarding the stability and handling of the reagent, with a crucial focus on the integrity of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Question 1.1: What are the optimal storage conditions for this reagent to ensure its long-term purity?

Answer: Based on data from analogous structures and general best practices for aldehydes, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] The formyl group is susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. The compound is also potentially light-sensitive, so storage in an amber vial is recommended to prevent photochemical degradation.[1]

Question 1.2: My reaction requires acidic conditions. How stable is the Boc-protecting group?

Answer: The Boc group is notoriously sensitive to acid and is readily cleaved under strongly acidic conditions (e.g., neat Trifluoroacetic Acid (TFA), or concentrated HCl).[2][3] The use of such reagents will almost certainly lead to complete deprotection. Even moderate Lewis acids can induce cleavage.[4]

A critical and often overlooked side reaction during acid-mediated deprotection is the formation of a tert-butyl cation (t-Bu⁺). This reactive electrophile can alkylate nucleophilic sites on your molecule, including the pyrazine ring nitrogens or other electron-rich aromatic systems, leading to persistent impurities.[2]

Table 1: Boc-Group Stability in the Presence of Common Reagents

Reagent/ConditionBoc-Group StabilityPotential Side Reactions
Strong Protic Acids (TFA, HCl, H₂SO₄)Unstable Rapid and complete deprotection. Risk of t-butyl alkylation byproducts.[2]
Lewis Acids (ZnBr₂, AlCl₃, TiCl₄)Potentially Unstable Deprotection is likely, especially at elevated temperatures.[4]
Mild Acetic Acid (AcOH)Generally Stable Typically stable at room temperature, but cleavage may occur upon heating.
Reductive Amination (NaBH(OAc)₃)Generally Stable Acetic acid generated in situ is usually not strong enough for significant deprotection.
Strong Bases (NaOH, KOH, NaH)Generally Stable The carbamate is stable to most basic conditions. However, some specific reagents like NaBH₄ in EtOH have been reported to cleave N-Boc groups on certain heterocycles.[5]
Organometallics (n-BuLi, Grignard)Unstable The carbamate proton is acidic and will be deprotonated. The carbonyl can also be attacked.
Catalytic Hydrogenation (H₂, Pd/C)Stable The Boc group is stable to these conditions.

Section 2: Troubleshooting Side Reactions of the Formyl Group

The formyl group is the primary site of reactivity. This section breaks down common issues encountered during key synthetic transformations.

Subsection 2.1: Reductive Amination

Question 2.1.1: My reductive amination is giving a low yield of the desired amine, and I've isolated a major byproduct identified as tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate. What is happening?

Answer: This is a classic case of competing reaction pathways. The reducing agent (e.g., NaBH₄) is reducing the aldehyde to the primary alcohol faster than the aldehyde is condensing with your amine to form the intermediate iminium ion. The rate of imine formation can be slow, especially with less nucleophilic amines, giving the reducing agent ample time to react directly with the highly electrophilic formyl group.

SM Starting Aldehyde Imine Iminium Ion SM->Imine Desired Path Alcohol Alcohol Byproduct SM->Alcohol Side Reaction Amine Desired Amine Product Imine->Amine Reduction Reagents1 + Amine - H₂O Reagents2 + [H] Reagents3 + [H]

Figure 1: Competing pathways in one-pot reductive amination.

Solution: To favor the desired pathway, you must promote the formation of the iminium ion before reduction occurs.

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a milder reducing agent than NaBH₄ and is particularly effective at reducing pre-formed iminium ions while being slow to reduce aldehydes and ketones.

  • Adopt a Two-Step Procedure:

    • Step 1 (Iminium Formation): Stir the aldehyde and your amine together in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) in the presence of a mild acid catalyst (like AcOH) and a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) to drive the equilibrium towards the iminium ion.

    • Step 2 (Reduction): After allowing sufficient time for iminium formation (monitor by TLC or LCMS), add the reducing agent.

Subsection 2.2: Reactions Under Strong Base

Question 2.2.1: I attempted a reaction using concentrated KOH and observed the formation of two new products, with the disappearance of my starting aldehyde. What are these products?

Answer: You have likely induced a Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as your formylpyrazine.[6][7] Under the influence of a strong base, two molecules of the aldehyde undergo a disproportionation (a self-oxidation/reduction) reaction. One molecule is reduced to the primary alcohol (tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate), and the other is oxidized to the corresponding carboxylic acid (Potassium 5-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylate).[8][9][10]

cluster_start Starting Material cluster_products Cannizzaro Products Aldehyde1 Aldehyde (Molecule 1) Alcohol Primary Alcohol (Reduction Product) Aldehyde1->Alcohol Gets Reduced Aldehyde2 Aldehyde (Molecule 2) Acid Carboxylate Salt (Oxidation Product) Aldehyde2->Acid Gets Oxidized Base Conc. KOH / NaOH

Sources

Removal of Boc protecting group from "tert-Butyl (5-formylpyrazin-2-yl)carbamate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of tert-Butyl (5-formylpyrazin-2-yl)carbamate and its analogues. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this important heterocyclic scaffold. The presence of both an electron-deficient pyrazine ring and an acid-sensitive formyl group necessitates a carefully considered deprotection strategy. This guide provides in-depth, experience-driven answers to common issues encountered in the lab.

Core Principles: The Chemistry of Boc Removal

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its stability in a wide range of conditions and its lability under acidic treatment.[1] The deprotection mechanism is an acid-catalyzed elimination.[2][3]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[4]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step forms a stable tert-butyl cation and a transient carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[4]

  • Salt Formation: Under the acidic reaction conditions, the newly liberated, basic pyrazinamine is immediately protonated, typically yielding a TFA or hydrochloride salt as the crude product.[4]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Byproducts BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (TFA, HCl) CarbamicAcid Carbamic Acid + tBu⁺ Protonated->CarbamicAcid Elimination AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt - CO₂ + H⁺ tBu tert-Butyl Cation (tBu⁺) CarbamicAcid->tBu Isobutylene Isobutylene tBu->Isobutylene - H⁺ Alkylation Alkylation Byproduct tBu->Alkylation + Nucleophile

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for removing the Boc group from a (5-formylpyrazin-2-yl)carbamate derivative?

For this specific substrate, the two most reliable and widely used methods are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[5] These reagents are favored because they are highly effective, and any excess reagent and solvent can be easily removed in vacuo.

Table 1: Comparison of Standard Boc Deprotection Conditions

ParameterMethod 1: TFA/DCMMethod 2: 4M HCl/DioxaneRationale & Key Considerations
Acid Strength StrongVery StrongHCl is a stronger acid than TFA, potentially leading to faster reactions.
Concentration 20-50% v/v TFA in DCM4M solution (commercially available)Higher TFA concentrations can accelerate slow reactions.[6]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureReactions are typically fast at room temperature, often complete within 30-120 minutes.[5][7]
Work-up Evaporation, trituration with etherEvaporation, trituration with etherBoth methods yield the amine salt, which often precipitates upon addition of a non-polar solvent.
Byproducts Volatile (TFA, DCM)Volatile (HCl, Dioxane)Simplifies purification of the resulting salt.
Experimental Protocol 1: Deprotection using TFA in DCM
  • Dissolve the this compound derivative (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (10-20 equiv, typically in a 25% v/v solution with DCM) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting residue is the amine TFA salt, which can be used directly or purified further.

Q2: My deprotection reaction is sluggish or stalls completely. What factors could be at play and how can I drive it to completion?

Incomplete deprotection is a common issue, often stemming from insufficient acid strength or concentration.[6] The electron-withdrawing nature of the 5-formylpyrazine ring reduces the basicity of the carbamate nitrogen, making the Boc group slightly more resistant to acidolysis compared to electron-rich systems.

Troubleshooting Steps:

  • Increase Acid Concentration: If using 20-25% TFA in DCM, incrementally increase the concentration to 50%.[6] This often provides the necessary acidity to complete the reaction.

  • Switch to a Stronger Acid: If TFA fails, switching to 4M HCl in dioxane is a standard and effective escalation.[8] HCl is a stronger acid and can often deprotect stubborn Boc groups.

  • Extend Reaction Time: Continue to monitor the reaction for a longer period. Some sterically hindered or electronically deactivated substrates simply require more time.

  • Check Reagent Quality: Ensure your acidic reagents are not old or degraded. Anhydrous conditions are crucial; water can interfere with the reaction.

Q3: I'm seeing multiple spots on my TLC plate and a complex mass spectrum. What are the likely side reactions with the formylpyrazine core?

The primary concern during Boc deprotection is the generation of the highly reactive tert-butyl cation.[9][10] A secondary concern is the stability of the aldehyde functionality under acidic conditions.

  • Side Reaction 1: Alkylation. The tert-butyl cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule or in the reaction mixture. While the pyrazine ring itself is electron-poor, other sensitive functional groups or even the product amine could be susceptible.[9]

    • Solution: Use a Scavenger. A scavenger is added to the reaction to trap the tert-butyl cation.[10] Triethylsilane (TES) or water are common choices. TES reacts with the cation to form the stable triethylsilyl ether and volatile isobutane.

  • Side Reaction 2: Formyl Group Degradation. While aldehydes are generally stable to anhydrous acid, prolonged exposure, high temperatures, or the presence of nucleophilic contaminants (e.g., water, methanol from a previous step) can lead to unwanted reactions like acetal formation.

    • Solution: Maintain Anhydrous Conditions. Use anhydrous solvents and reagents. Keep reaction times to the minimum required for full conversion. Avoid adding alcohol-based scavengers unless acetal formation is not a concern.

Q4: The reaction is complete, but I'm struggling with the work-up. What is the best way to isolate my 2-amino-5-formylpyrazine product?

The product of an acidic deprotection is an amine salt (e.g., hydrochloride or trifluoroacetate), which has very different physical properties (solubility, stability) from the free amine. Your isolation strategy depends on whether you need the salt or the free base for the next step.

Caption: Decision workflow for product isolation.

Protocol 2: Isolation as the Free Base (Aqueous Work-up)

  • After concentrating the reaction mixture (Step 6, Protocol 1), dissolve the oily residue in a suitable organic solvent like ethyl acetate (EtOAc) or DCM.

  • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5][11] Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected free amine.

Expert Tip: For sensitive substrates where an aqueous basic work-up might cause degradation, using a basic ion-exchange resin like Amberlyst A-21 offers a superior, non-aqueous alternative.[12][13] Simply stir the crude salt with the resin in a solvent like methanol or DCM, filter off the resin, and evaporate the solvent.[11]

Q5: My molecule contains other acid-labile groups (e.g., t-butyl esters, acetals). How can I selectively remove the N-Boc group?

This is a classic challenge of orthogonal protection strategy.[1] The Boc group is generally one of the most acid-sensitive protecting groups, but selectivity can be difficult.[9] If standard TFA or HCl conditions are too harsh, you must turn to milder or non-acidic methods.

Table 2: Alternative & Milder Boc Deprotection Methods

MethodReagents & ConditionsProsCons & Compatibility Notes
Milder Brønsted Acids 10% H₂SO₄ in t-BuOAc[14]p-TsOH or MsOH in DCM/THF[15][16]Can be selective over more robust acid-labile groups.Requires careful screening; may still cleave very sensitive groups.
Lewis Acids ZnBr₂ in DCM[6][17]TMSI in DCM[15]Can be very mild and selective.Reactions can be slow. TMSI is highly reactive and may not be compatible with the formyl group.
Thermal Deprotection Heat (100-150 °C) in solvent (e.g., Dioxane, Toluene) or neat.[8][15][18]Non-acidic, avoids cation formation.Requires substrate to be thermally stable. High temperatures can cause other decompositions.
In Situ HCl Generation Oxalyl chloride (3 equiv) in Methanol[19]Reported to be mild and tolerant of acid-labile esters.[19]Generates HCl in situ; compatibility with the formylpyrazine core requires validation.
Aqueous Reflux Reflux in pure water[16]Environmentally benign, no acid required.High temperature; may not be suitable for all substrates.[16][18]

When faced with a sensitive substrate, the best approach is to screen several milder conditions on a small scale, monitoring carefully by LC-MS to identify the optimal balance between deprotection efficiency and substrate integrity.

References
  • Experimental procedure for deprotection of Boc-protected amines. (n.d.). Benchchem.
  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate.
  • Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. (n.d.). Benchchem.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2004). ResearchGate. Retrieved from [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. (2013). National Institutes of Health (NIH). Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Alternative Methods for Boc Deprotection. (2023). Reddit. Retrieved from [Link]

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Acid-labile protecting groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]

  • Synthesis of oleophilic electron-rich phenylhydrazines. (2012). National Institutes of Health (NIH). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protection and Deprotection. (n.d.). CEM Corporation. Retrieved from [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Impurities in tert-Butyl (5-formylpyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in tert-Butyl (5-formylpyrazin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even at trace levels, can have a significant impact on the manufacturing process and the final drug product. This guide provides a systematic approach to identifying and characterizing potential impurities.

Part 1: Troubleshooting Common Analytical Observations

This section addresses frequent issues observed during the routine analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) results.

FAQ 1: I am observing unexpected peaks in my HPLC-UV chromatogram. How do I begin to identify them?

The appearance of unexpected peaks is a common challenge in HPLC analysis. A systematic approach is crucial for efficient troubleshooting.

Answer:

The first step is to determine the nature of these peaks. They could be synthesis-related impurities, degradation products, or artifacts from your analytical method.

Initial Troubleshooting Steps:

Step Action Rationale
1 Blank Injection Inject your mobile phase and sample solvent (dissolution media) without the sample.
2 System Suitability Check Ensure your HPLC system is performing optimally by checking parameters like peak shape, retention time stability, and baseline noise.[1]
3 Review Sample Preparation Inadequate sample preparation can introduce contaminants. Ensure proper filtration and avoid incompatible solvents.[2][3]
4 Assess Peak Shape Poor peak shape (e.g., tailing, fronting) can indicate issues with the column, mobile phase, or sample solvent.[4]

If the unexpected peaks are not present in the blank and the system suitability is acceptable, they are likely related to the sample itself. The next step is to characterize these unknown components.

Workflow for Impurity Identification:

G cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Structural Elucidation cluster_3 Confirmation A Unexpected Peak(s) in HPLC-UV B LC-MS Analysis for Molecular Weight A->B Determine m/z C High-Resolution Mass Spectrometry (HRMS) for Elemental Composition B->C Propose Molecular Formula D MS/MS Fragmentation Analysis C->D Identify Fragments E NMR Spectroscopy (1H, 13C, 2D) D->E Confirm Connectivity F Synthesis of Reference Standard E->F Verify Proposed Structure G Spiking Study F->G Confirm Retention Time

Caption: Workflow for the identification and confirmation of unknown impurities.

Part 2: Potential Synthesis-Related Impurities

Impurities can be introduced from starting materials, intermediates, reagents, or side reactions during the synthesis of this compound.

FAQ 2: What are the likely process-related impurities I should be looking for?

Understanding the synthetic route is key to predicting potential impurities. While the exact commercial synthesis may vary, a common approach involves the protection of an amino group followed by formylation.

Answer:

Potential synthesis-related impurities can be categorized as follows:

  • Starting Material Impurities: Impurities present in the initial building blocks, such as 2-aminopyrazine, can carry through the synthesis.

  • Intermediate-Related Impurities: Incomplete reactions can lead to the presence of unreacted starting materials or intermediates.

  • By-products from Side Reactions: Side reactions can generate structurally related impurities.

Common Potential Synthesis-Related Impurities:

Impurity Type Potential Structure/Description Likely Origin
Unreacted Starting Material 2-Amino-5-formylpyrazineIncomplete Boc protection.
Over-alkylation tert-Butyl (5-formylpyrazin-2-yl)(tert-butyl)carbamateReaction of the protected amine with the tert-butyl cation generated during the reaction.[5][6]
Incomplete Oxidation Dihydropyrazine intermediateIncomplete oxidation of the dihydropyrazine formed during pyrazine ring synthesis.[7]
Hydrolysis of Carbamate 2-Amino-5-formylpyrazineHydrolysis of the Boc protecting group under acidic or basic conditions.

Analytical Approach:

  • LC-MS: This is a powerful tool for detecting and identifying these impurities by their mass-to-charge ratio.[8]

  • Reference Standards: If available, co-injecting reference standards of potential impurities is the most definitive way to confirm their presence.

Part 3: Potential Degradation Products

This compound can degrade under certain storage or experimental conditions, such as exposure to heat, light, humidity, or incompatible excipients.

FAQ 3: My sample has been stored for a while, and I see new peaks. What are the likely degradation pathways?

The functional groups in this compound—the formyl group, the pyrazine ring, and the tert-butyl carbamate—are all susceptible to degradation.

Answer:

The primary degradation pathways to consider are oxidation and hydrolysis.

  • Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid.

  • Hydrolysis of the Carbamate: The tert-butyl carbamate can be cleaved under acidic or basic conditions to yield the corresponding amine.[9][10]

  • Pyrazine Ring Degradation: While generally stable, the pyrazine ring can undergo degradation, often initiated by hydroxylation.[11][12]

Potential Degradation Products:

Degradation Pathway Potential Product Expected Mass Change
Oxidation 5-(((tert-butoxy)carbonyl)amino)pyrazine-2-carboxylic acid+16 Da
Hydrolysis (Boc deprotection) 2-Amino-5-formylpyrazine-100 Da
Hydrolysis of Formyl Group tert-Butyl (pyrazin-2-yl)carbamate-28 Da (followed by hydration)

Investigative Strategy:

  • Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, peroxide, heat, light) can help identify potential degradation products and establish the stability-indicating nature of your analytical method.

  • LC-MS and HRMS: Use these techniques to determine the molecular weights and elemental compositions of the degradants, which provides crucial clues to their structures.[7]

Potential Degradation Pathway Diagram:

G A This compound B 5-(((tert-butoxy)carbonyl)amino)pyrazine-2-carboxylic acid A->B Oxidation (+16 Da) C 2-Amino-5-formylpyrazine A->C Hydrolysis (-100 Da)

Caption: Common degradation pathways for this compound.

Part 4: Advanced Characterization Protocols

When an impurity is detected at a significant level, its structure must be elucidated.

FAQ 4: I have a significant unknown impurity. What is the best way to determine its structure?

For complete structural elucidation, a combination of chromatographic and spectroscopic techniques is necessary.

Answer:

A multi-step approach is required for unambiguous structure determination.

Step-by-Step Protocol for Structural Elucidation:

  • Isolation of the Impurity:

    • Preparative HPLC: Use preparative HPLC to isolate a sufficient quantity of the impurity for spectroscopic analysis.

    • Purity Check: Analyze the isolated fraction by analytical HPLC to ensure its purity.

  • Mass Spectrometry (MS) Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the impurity.[11]

    • MS/MS Fragmentation: Fragment the impurity ion to obtain information about its substructures. This can help to pinpoint the location of any modifications compared to the parent molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provide information on the number and types of protons and carbons in the molecule.[5]

    • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity between atoms to build the complete molecular structure. For pyrazine derivatives, 2D NMR is often essential for unambiguous assignment of signals.[5]

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the isolated impurity is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Dissolution: Dissolve a few milligrams of the isolated impurity in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube. If particulates are present, filter the solution through a small plug of cotton wool.

  • Analysis: Acquire 1D and 2D NMR spectra.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • ResearchGate. (2025). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Waters. (n.d.). Impurities Application Notebook.
  • Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Agilent. (n.d.). Top 10 HPLC Method Development Fails.
  • NationalBlackGuide.com. (2024). 5 Key Mistakes To Avoid During the HPLC Process.
  • PMC - NIH. (n.d.). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.

Sources

Technical Support Center: Reaction Monitoring for tert-Butyl (5-formylpyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving tert-Butyl (5-formylpyrazin-2-yl)carbamate (MW: 223.23 g/mol [1][2][3]). This molecule is a key intermediate in medicinal chemistry, often utilized in reactions such as reductive aminations, Wittig reactions, and other C-C bond-forming strategies targeting the aldehyde functional group. Accurate reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring reproducible outcomes.

This guide provides a structured, question-and-answer framework to address common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

Initial Considerations: Choosing Your Monitoring Technique

Before initiating your experiment, selecting the appropriate analytical tool is paramount. Both TLC and LC-MS offer distinct advantages. TLC is a rapid, inexpensive, and qualitative method ideal for quick checks of reaction progress at the bench.[4][5] LC-MS, while more resource-intensive, provides quantitative data and mass confirmation, which is invaluable for identifying products, intermediates, and byproducts with high confidence.[6][7]

digraph "TLC_vs_LCMS" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Start:\nNeed to monitor reaction?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

q1 [label="Primary Goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

tlc_path [label="Quick, qualitative check?\n(Yes/No)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; lcms_path [label="Quantitative data or\nmass confirmation needed?", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"];

tlc [label="Use TLC", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms [label="Use LC-MS", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; both [label="Use Both:\nTLC for progress,\nLC-MS for confirmation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1; q1 -> tlc_path [label="Qualitative"]; q1 -> lcms_path [label="Quantitative/\nConfirmatory"];

tlc_path -> tlc; lcms_path -> lcms; tlc -> both [style=dashed, arrowhead=open, label="Need mass data?"]; lcms -> both [style=dashed, arrowhead=open, label="Need quick checks?"]; }

Figure 1. Decision workflow for selecting between TLC and LC-MS.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is the workhorse of the synthetic chemistry lab for its simplicity and speed. It allows for the visual tracking of the consumption of starting material and the formation of products.

Frequently Asked Questions (FAQs) - TLC

Q1: What is a good starting solvent system for analyzing this compound?

A1: The molecule possesses both non-polar (Boc group) and polar (formyl pyrazine) characteristics. A binary mixture of a non-polar and a polar solvent is recommended.[4]

  • Good Starting Point: 30% Ethyl Acetate in Hexanes (v/v).

  • To Increase Rf (if spot is too low): Increase the proportion of ethyl acetate (e.g., to 40-50%).

  • To Decrease Rf (if spot is too high): Decrease the proportion of ethyl acetate (e.g., to 10-20%) or switch to a less polar solvent like dichloromethane.

Q2: How can I visualize the spots on the TLC plate?

A2: The pyrazine ring is a UV-active chromophore.

  • Primary Method: UV light at 254 nm is the most effective and non-destructive method. The compound should appear as a dark spot on the fluorescent green background.

  • Secondary Method (Staining): If UV visualization is weak or for reactants/products that are not UV-active, chemical stains are necessary.

    • Potassium Permanganate (KMnO₄): Excellent for visualizing compounds that can be oxidized, such as the aldehyde group on your starting material. It typically yields yellow spots on a purple background.[8][9]

    • 2,4-Dinitrophenylhydrazine (DNPH): This stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots.[8][10] This is particularly useful to confirm the consumption of the starting material's aldehyde group.

Q3: My starting material and product spots are overlapping. What should I do?

A3: Overlapping spots indicate that the chosen solvent system does not provide sufficient resolution.

  • Change Solvent Polarity: Try a multi-component solvent system. Adding a small amount of methanol (e.g., 1-5%) to a dichloromethane or ethyl acetate system can sometimes resolve closely running spots.

  • Use a "Co-spot": Always run a three-lane TLC: Starting Material (SM), Reaction Mixture (RM), and a "co-spot" lane where both SM and RM are spotted on top of each other.[11][12] This definitively confirms if the spot in the reaction mixture is starting material or a new product with a similar Rf.

Troubleshooting Guide - TLC
Problem Potential Cause Recommended Solution
Spot Streaking Sample is too concentrated; Insoluble material in the sample; Solvent system is too polar.Dilute the sample before spotting; Filter the sample through a small plug of cotton or celite; Decrease the polarity of the eluent.
Rf is too High/Low Incorrect solvent system polarity.If Rf > 0.8, decrease eluent polarity. If Rf < 0.2, increase eluent polarity. Aim for an Rf of 0.3-0.5 for the compound of interest.
No Spots Visible Compound is not UV active and no stain was used; Sample is too dilute.Use an appropriate chemical stain (e.g., KMnO₄ or DNPH).[8][10] Concentrate the sample before spotting.
Unexpected Spots Presence of an impurity in the starting material; Formation of a reaction byproduct.Run a TLC of the starting material alone. If the spot is present, the starting material is impure. If the spot only appears in the reaction mixture lane and grows over time, it is likely a byproduct.
digraph "TLC_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Problem:\nUnexpected Spot on TLC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Is the spot in the\nstarting material lane?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

res1 [label="Conclusion:\nImpurity in Starting Material", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; q2 [label="Does the spot's intensity\nincrease over time?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

res2 [label="Conclusion:\nReaction Byproduct", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; res3 [label="Conclusion:\nPossible Side Reaction or\nDegradation Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1; q1 -> res1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> res2 [label="Yes"]; q2 -> res3 [label="No"]; }

Figure 2. Troubleshooting logic for an unexpected spot on a TLC plate.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is the gold standard for unambiguous reaction monitoring, providing retention time and mass-to-charge ratio (m/z) data.

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are the expected m/z values for my starting material?

A1: For this compound (C₁₀H₁₃N₃O₃, Exact Mass: 223.10), you should look for the following ions in positive electrospray ionization (ESI+) mode:

  • [M+H]⁺: 224.10

  • [M+Na]⁺: 246.08

  • [M+NH₄]⁺: 241.13 (Data predicted and consistent with PubChem CID 44118835)[2]

Q2: I don't see the molecular ion, but I see a peak at m/z 124. What is it?

A2: This is a very common observation for Boc-protected compounds. The Boc group is thermally and acid-labile and can fragment in the ESI source.[13][14]

  • [M-Boc+H]⁺: The peak at m/z 124.05 corresponds to the loss of the entire Boc group (100 Da), leaving the protonated 2-amino-5-formylpyrazine fragment.

  • [M-tBu+H]⁺: You may also see a peak at m/z 168.06, corresponding to the loss of the tert-butyl group (56 Da).

Q3: What is a good starting LC method?

A3: A standard reversed-phase method is an excellent starting point.

  • Column: C18, 2.1 or 4.6 mm ID, 50 mm length, < 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (helps with peak shape and ionization).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: Start with a 5-minute gradient from 5% B to 95% B. This will give a good overview of the components in your reaction mixture.

  • Flow Rate: 0.3-0.5 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm ID.

  • Detection: UV at 254 nm and ESI in positive mode.

Troubleshooting Guide - LC-MS
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic pyrazine nitrogen and residual acidic silanols on the column.[15][16]Ensure mobile phase is acidified (e.g., 0.1% formic acid). A lower pH protonates the pyrazine, reducing silanol interactions. If tailing persists, consider a column with end-capping or a different stationary phase.
Poor Peak Shape (Fronting or Splitting) Sample overload; Sample solvent is much stronger than the mobile phase.[17][18]Dilute the sample. Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).[17]
No Signal or Low Sensitivity Incorrect ionization mode; Compound is unstable; In-source fragmentation.Confirm you are in positive ion mode (ESI+). Pyrazines ionize well in positive mode.[19][20] Lower the fragmentor/cone voltage to minimize in-source fragmentation and potentially increase the abundance of the [M+H]⁺ ion.[14]
Shifting Retention Times System leak; Column degradation; Mobile phase composition change.Check for leaks at all fittings. Ensure mobile phase bottles are capped to prevent evaporation.[17] If the problem persists after checking the system, the column may need to be replaced.

Experimental Protocols

Protocol 1: TLC Method Development for a Reductive Amination

This protocol assumes the reductive amination of this compound with a generic primary amine (R-NH₂).

  • Prepare TLC Plate: On a silica gel plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[11]

  • Prepare Samples:

    • Dissolve a tiny amount of the starting aldehyde in ethyl acetate.

    • At t=0 of your reaction, withdraw a small aliquot (~5 µL) and dilute it with ethyl acetate (~0.2 mL).

  • Spot the Plate:

    • Using a capillary tube, spot the starting material solution on the "SM" and "CO" marks.

    • Using a different capillary, spot the diluted reaction mixture on the "RM" and "CO" marks.

  • Develop the Plate: Place the plate in a covered chamber containing 30% Ethyl Acetate/Hexanes. Allow the solvent to run until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a 254 nm UV lamp and circle the spots.

  • Analyze: The starting aldehyde should be visible in the "SM" lane. In the "RM" lane, you should see the SM spot diminish over time, while a new, typically less polar (higher Rf) product spot appears. The product amine is less polar than the starting aldehyde.

  • Confirm: If needed, stain the plate with KMnO₄. The starting aldehyde spot should turn yellow, while the product amine may not stain as intensely, confirming the conversion of the aldehyde.[9]

Protocol 2: Generic LC-MS Analysis
  • Prepare Sample: Take ~5 µL of the reaction mixture and dilute it into 1.0 mL of 50:50 Water:Acetonitrile. Vortex to mix.

  • Set Up LC-MS Method:

    • Column: C18, 50 x 2.1 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: 5% to 95% B

      • 4.0 - 5.0 min: 95% B

      • 5.0 - 5.1 min: 95% to 5% B

      • 5.1 - 6.0 min: 5% B

    • MS Settings (ESI+):

      • Scan Range: m/z 100-500

      • Capillary Voltage: 3.5 kV

      • Fragmentor/Cone Voltage: Start at 80 V (can be optimized)

  • Inject and Acquire: Inject 2-5 µL of the prepared sample.

  • Analyze Data:

    • Extract the ion chromatograms for the expected masses: m/z 224.1 (starting material) and the expected [M+H]⁺ of your product.

    • Monitor the peak area of the starting material decreasing and the product peak area increasing over the reaction time course.

    • Check for the characteristic Boc-fragment ion at m/z 124.1 for the starting material.

References

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]

  • Phenomenex. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]

  • Scribd. TLC Stains for Chemists. Available at: [Link]

  • Organic Chemistry at CU Boulder. TLC Stains. Available at: [Link]

  • LCGC International. (2022). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. Available at: [Link]

  • SpringerLink. (2006). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • PubMed. (2006). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • NIH National Library of Medicine. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • NIH National Library of Medicine. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

  • PubChemLite. Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3). Available at: [Link]

  • PubChem. tert-butyl N-(5-formylpyridin-2-yl)carbamate. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • FooDB. Showing Compound Pyrazine (FDB012468). Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Royal Society of Chemistry. (2015). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available at: [Link]

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Validation & Comparative

A Technical Guide to the NMR Spectral Analysis of tert-Butyl (5-formylpyrazin-2-yl)carbamate and a Comparative Study with Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of Structural Verification

In the synthesis of complex molecules, intermediates such as tert-butyl (5-formylpyrazin-2-yl)carbamate must be thoroughly characterized to ensure the desired chemical transformation has occurred and to identify any potential impurities. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each atom.

Predicted NMR Spectral Data for this compound

The following sections detail the predicted ¹H and ¹³C NMR spectra of the target compound. These predictions are based on established chemical shift ranges for the constituent functional groups and analysis of similar molecules.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the formyl group, as well as the electronic effects of the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (t-Bu)~1.55Singlet (s)9H
H-3~8.50Singlet (s)1H
H-6~9.20Singlet (s)1H
H-c (CHO)~10.10Singlet (s)1H
H-b (NH)~8.20Broad Singlet (br s)1H
  • Causality behind Predictions:

    • The tert-butyl protons (H-a) are expected to appear as a sharp singlet around 1.55 ppm, a characteristic chemical shift for Boc groups in various chemical environments.[1]

    • The pyrazine ring protons (H-3 and H-6) are in a π-deficient system, leading to significant deshielding and downfield chemical shifts. The proton at the 6-position is anticipated to be further downfield due to the anisotropic effect of the adjacent formyl group.

    • The formyl proton (H-c) is highly deshielded and is predicted to appear at a very downfield chemical shift, typically above 10 ppm for aromatic aldehydes.

    • The carbamate proton (H-b) is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-a (CH₃)~28.3
C-b (Quaternary C)~82.0
C-3~140.0
C-5~145.0
C-6~150.0
C-2~155.0
C-d (C=O, carbamate)~152.0
C-c (C=O, aldehyde)~190.0
  • Causality behind Predictions:

    • The tert-butyl carbons (C-a and C-b) have characteristic chemical shifts around 28 ppm for the methyl groups and 82 ppm for the quaternary carbon.[1]

    • The pyrazine ring carbons (C-2, C-3, C-5, C-6) are all expected to be in the aromatic region, with those directly attached to nitrogen atoms being the most downfield.

    • The carbamate carbonyl carbon (C-d) typically resonates around 152 ppm.

    • The aldehyde carbonyl carbon (C-c) is the most deshielded carbon and is expected to appear around 190 ppm.

Comparative Analysis with tert-butyl N-(5-formylpyridin-2-yl)carbamate

To provide a tangible comparison, we will analyze the known spectral data of a close structural analog, tert-butyl N-(5-formylpyridin-2-yl)carbamate. This molecule differs by the substitution of one nitrogen atom in the pyrazine ring with a CH group, forming a pyridine ring.

Table 3: Comparison of Predicted NMR Data for the Pyrazine Derivative with a Pyridine Analog

SignalPredicted this compound
¹H NMR
Aromatic ProtonsTwo singlets (~8.50 and ~9.20 ppm)
Aldehyde ProtonSinglet (~10.10 ppm)
NH ProtonBroad Singlet (~8.20 ppm)
t-Butyl ProtonsSinglet (~1.55 ppm)
¹³C NMR
Aromatic CarbonsFour signals (~140-155 ppm)
Aldehyde Carbonyl~190 ppm
Carbamate Carbonyl~152 ppm
t-Butyl Carbons~28.3 and ~82.0 ppm

The primary difference in the ¹H NMR spectra would be the coupling patterns of the aromatic protons. In the pyridine analog, we would expect to see doublet and doublet of doublets patterns due to proton-proton coupling, whereas the pyrazine derivative is predicted to show two singlets. The chemical shifts of the aromatic protons in the pyrazine are expected to be further downfield compared to the pyridine analog due to the presence of the second electron-withdrawing nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following is a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.

I. Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to dissolve the sample completely.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.[3]

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Visualizing Molecular Structure and Experimental Workflow

Caption: Molecular structure and atom numbering for NMR assignment of this compound.

workflow start Start: Sample Weighing (10-30 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.7 mL) start->dissolve filter Filter into NMR Tube dissolve->filter nmr Insert into NMR Spectrometer filter->nmr lock_shim Lock and Shim nmr->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 process Process Data (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Analyze Spectra and Assign Signals process->analyze end End: Structural Confirmation analyze->end

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Conclusion

While experimental NMR data for this compound is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made with a high degree of confidence based on the well-established principles of NMR spectroscopy and comparison with structurally similar molecules. This guide provides researchers with the expected spectral characteristics to aid in the confirmation of its synthesis and purity. The provided experimental protocol offers a robust method for obtaining high-quality NMR data for this and related compounds, ensuring the integrity of research and development in the chemical sciences.

References

  • PubChem. tert-Butyl N-(5-formylpyridin-2-yl)carbamate. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(11), 2329–2337. [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Supporting Information for an article on tert-butyl carbamates. [Link]

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A Comparative Guide to the Mass Spectrometric Analysis of tert-Butyl (5-formylpyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of contemporary drug discovery and development, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. "tert-Butyl (5-formylpyrazin-2-yl)carbamate" (Molecular Formula: C₁₀H₁₃N₃O₃, Molecular Weight: 223.23 g/mol ) is a heterocyclic compound of significant interest, often serving as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique structure, featuring a pyrazine core, a reactive formyl group, and a labile tert-butoxycarbonyl (Boc) protecting group, presents distinct analytical challenges. Mass spectrometry, by virtue of its unparalleled sensitivity and structural elucidation capabilities, stands as the premier technique for the comprehensive analysis of this molecule.

This guide provides an in-depth, comparative analysis of various mass spectrometric approaches for the characterization of "this compound." We will delve into the nuances of different ionization techniques, predict fragmentation pathways based on established chemical principles, and present a framework for selecting the optimal analytical strategy. Furthermore, we will contextualize the utility of mass spectrometry by comparing it with alternative analytical methodologies, thereby offering a holistic perspective for researchers, scientists, and drug development professionals.

The Analytical Challenge: Unraveling Molecular Complexity

The chemical architecture of "this compound" dictates the analytical approach. The presence of the Boc-protecting group, the aromatic and basic pyrazine ring, and the electrophilic aldehyde functionality all influence its behavior in a mass spectrometer. The primary analytical objectives for this compound typically include:

  • Confirmation of Molecular Weight: Verifying the successful synthesis of the target molecule.

  • Structural Elucidation: Confirming the connectivity of the functional groups.

  • Purity Assessment: Detecting and identifying any process-related impurities or degradation products.

  • Quantitative Analysis: Determining the concentration of the compound in various matrices.

Mass Spectrometric Approaches: A Comparative Analysis

The choice of ionization source is paramount in dictating the quality and nature of the mass spectrometric data obtained. For a molecule like "this compound," soft ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): The Gentle Approach

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and moderately polar molecules.[3] Given the presence of nitrogen atoms in the pyrazine ring, which can be readily protonated, ESI in positive ion mode is the logical starting point for analysis.

Expected Observations in ESI-MS:

In a typical ESI-MS experiment, we would expect to observe the protonated molecule, [M+H]⁺, as the base peak at an m/z of 224.1030.[4] Adduct formation with common cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 246.0849) and potassium ([M+K]⁺ at m/z 262.0588), is also highly probable.[4] The mild nature of ESI should result in minimal fragmentation in the initial MS1 scan.

Tandem Mass Spectrometry (ESI-MS/MS): Probing the Structure

To gain structural insights, collision-induced dissociation (CID) in a tandem mass spectrometer is employed. The fragmentation of the [M+H]⁺ ion is predictable based on the functional groups present.

Predicted Fragmentation Pathways:

The fragmentation of the Boc-protecting group is a well-documented process. A characteristic neutral loss of isobutylene (56 Da) via a six-membered ring transition state, often referred to as a McLafferty-like rearrangement, is a dominant pathway for Boc-protected amines.[5][6] Another common fragmentation is the loss of the entire Boc group (100 Da). The formyl group can undergo fragmentation through the loss of a hydrogen radical (1 Da) or a CHO radical (29 Da).

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of "this compound" in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 224.1) as the precursor ion and perform product ion scans at varying collision energies (e.g., 10, 20, and 30 eV) to induce fragmentation.

Data Presentation: Predicted ESI-MS/MS Fragmentation Data

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Fragment
224.1168.156[M+H - C₄H₈]⁺
224.1124.1100[M+H - C₅H₈O₂]⁺
224.1195.129[M+H - CHO]⁺
224.1223.11[M+H - H]⁺

Visualization: Proposed ESI-MS/MS Fragmentation Pathway

fragmentation M_H [M+H]⁺ m/z 224.1 frag1 [M+H - C₄H₈]⁺ m/z 168.1 M_H->frag1 - 56 Da (isobutylene) frag2 [M+H - C₅H₈O₂]⁺ m/z 124.1 M_H->frag2 - 100 Da (Boc group) frag3 [M+H - CHO]⁺ m/z 195.1 M_H->frag3 - 29 Da (CHO radical) workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_qa Quality Assurance synthesis Synthesis of This compound purification HPLC Purification synthesis->purification ms Mass Spectrometry (ESI-MS/MS & APCI-MS) purification->ms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr purity HPLC-UV Purity Assessment purification->purity identity Identity Confirmation ms->identity nmr->identity

Sources

"tert-Butyl (5-formylpyrazin-2-yl)carbamate" analytical standards and reference materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Standards for tert-Butyl (5-formylpyrazin-2-yl)carbamate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical standards and reference materials for this compound (CAS No. 959617-71-1). As a critical intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors, the purity and identity of this compound are paramount.[1] This document moves beyond a simple listing of products to offer a framework for selecting, validating, and implementing reference materials in a regulated and high-stakes research environment.

The Critical Role of a Reference Standard

This compound is a bespoke building block, not a final drug product. Its analytical standard is therefore not typically defined by a pharmacopeia. The onus falls on the end-user to qualify a chosen lot of material as a reference standard for its intended purpose, which may include:

  • Identity Confirmation: Ensuring the correct starting material is used.

  • Purity Assessment: Quantifying the level of the main component.

  • Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.

A robust reference standard is the cornerstone of any analytical method, providing the benchmark against which all subsequent measurements are judged. The validation of analytical methods is a mandatory process in the pharmaceutical industry to ensure that the data generated is reliable, repeatable, and accurate.[2][3]

Workflow for Selection and Qualification of a Reference Standard

The selection of a suitable analytical standard is a systematic process. The following diagram outlines the logical workflow from initial sourcing to final implementation in routine quality control.

Reference_Standard_Workflow cluster_0 Phase 1: Sourcing & Initial Evaluation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Implementation A Identify Potential Suppliers (e.g., BLDpharm, Lead Sciences) B Request & Compare Certificates of Analysis (CofA) A->B C Procure Candidate Lots (Highest available purity) B->C D Structural Confirmation (NMR, HRMS) C->D Qualify as In-House Standard E Purity Determination (HPLC-UV, qNMR) D->E F Residual Solvents & Water Content (GC-HS, Karl Fischer) E->F G Establish Purity Value (Mass Balance Calculation) F->G H Generate Internal Reference Standard Documentation G->H Assign Purity I Develop & Validate Routine QC Method (e.g., HPLC) H->I J Use in Routine Analysis I->J

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Key Analytical Techniques

The qualification of this compound relies on a multi-technique approach. No single method can provide a complete profile of identity, purity, and impurity content.

Technique Principle Information Obtained Advantages Limitations & Considerations
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.Purity (area %), quantitative assay, impurity profile.Highly reproducible, robust, and suitable for quantitation. Ideal for routine QC.Requires a chromophore (present in this molecule). Reference standard needed for quantitation.
LC-MS HPLC separation followed by mass spectrometry detection.Molecular weight confirmation, impurity identification.Provides structural information on unknown impurities. Highly sensitive.Ionization efficiency can vary. Not inherently quantitative without standards for each impurity.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification of impurities with distinct signals.Provides definitive structural information. qNMR can determine purity without a specific reference standard.Lower sensitivity compared to MS. Complex mixtures can be difficult to interpret.
GC-MS Separation of volatile compounds in a gas phase followed by mass spectrometry.Analysis of residual solvents, potential volatile impurities.Excellent for volatile and semi-volatile analysis.Compound may be thermally labile due to the carbamate group, risking degradation in the inlet.[4]
Karl Fischer Titration Electrochemical titration to react with water.Water content.High accuracy and precision for water determination.Requires a dedicated instrument.

Evaluating Commercial Reference Materials

Several vendors supply this compound, typically with purities listed around 97%.[5] When evaluating these materials for use as a standard, scrutinize the Certificate of Analysis (CofA).

Key CofA Components to Evaluate:

  • Identity Confirmation: The CofA should specify the method used (e.g., ¹H NMR, MS). A statement of "Conforms to Structure" is meaningful only if the corresponding spectral data is available.

  • Purity/Assay: Look for the specific technique used (e.g., HPLC area %, qNMR). An HPLC purity of 97% means 3% of the UV-active components are impurities. This does not account for non-UV active substances, water, or residual solvents.

  • Data Completeness: A comprehensive CofA will include data on water content (Karl Fischer) and residual solvents (GC). Without this, the stated purity is incomplete.

Experimental Protocols for In-House Qualification

The following protocols describe a self-validating system to qualify a commercial lot of this compound as an in-house reference standard.

Protocol 1: Identity and Purity Characterization

Objective: To unambiguously confirm the structure and assign a purity value to a candidate reference standard.

  • Structural Confirmation (NMR):

    • Dissolve ~10-15 mg of the material in 0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra on a ≥400 MHz spectrometer.

    • Rationale: The proton spectrum should show characteristic signals for the tert-butyl group (singlet, ~1.5 ppm), the pyrazine ring protons, and the formyl proton (singlet, ~9-10 ppm). The carbon spectrum will confirm the number of unique carbon environments. This provides definitive structural identity.[6]

  • Molecular Weight Confirmation (LC-MS):

    • Prepare a ~100 µg/mL solution in Acetonitrile/Water (50:50).

    • Analyze using a C18 column with a gradient elution and an ESI source.

    • Rationale: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 224.10.[7] This confirms the molecular weight and can help identify major impurities.

  • Chromatographic Purity (HPLC-UV):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Rationale: This reverse-phase method is a robust starting point for separating the main component from polar and non-polar impurities.[8] The area percent of the main peak provides the initial chromatographic purity. Method validation parameters like specificity, linearity, and precision must be established according to ICH guidelines.[9][10]

  • Water Content (Karl Fischer):

    • Perform coulometric Karl Fischer titration on a known mass of the standard.

    • Rationale: Water is a common impurity that is invisible to HPLC-UV and must be quantified separately.

  • Mass Balance Purity Calculation:

    • Purity = (100% - % Water - % Residual Solvents - % Non-volatile Residue) x (HPLC Area % / 100)

    • Rationale: This calculation provides a more accurate purity value than HPLC alone by accounting for non-chromatographable impurities.

Protocol 2: Validated HPLC Method for Routine QC

Objective: To establish a validated HPLC method for routine use in assay and impurity testing, using the newly qualified reference standard.

The process follows established analytical method validation guidelines.[2][11]

Method_Validation_Workflow cluster_3 Method Validation Parameters (ICH Q2(R1)) Spec Specificity (Peak Purity) Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Rob Robustness Start Develop HPLC Method (Protocol 1, Step 3) Validate Perform Validation Experiments Start->Validate Validate->Spec Validate->Lin Validate->Acc Validate->Prec Validate->LOD Validate->LOQ Validate->Rob Report Issue Validation Report & SOP Validate->Report

Caption: Workflow for analytical method validation based on ICH guidelines.

Conclusion

The selection and qualification of an analytical standard for this compound is a rigorous, multi-step process that is fundamental to ensuring data integrity in pharmaceutical development. Commercial materials provide an excellent starting point, but they must be comprehensively characterized in-house to establish a true reference standard. By employing a suite of orthogonal analytical techniques—primarily HPLC, MS, and NMR—and adhering to established validation principles, researchers can build a foundation of analytical excellence, ensuring the quality and consistency of their research outcomes.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.MHRA.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.Profound.
  • Validation of Impurity Methods, Part II.LCGC North America.
  • Analytical method validation: A brief review.ResearchGate.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharmaguideline.
  • This compound.Lead Sciences.
  • tert-Butyl carbamate.SIELC Technologies.
  • 959617-71-1|this compound.BLDpharm.
  • tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247.PubChem.
  • tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1.ChemicalBook.
  • Supporting Information - Characterization Data of Products.Journal of Organic Chemistry.
  • Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization.PubMed.
  • Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3).PubChemLite.

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A Senior Application Scientist's Guide to Formylation: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise introduction of a formyl group (–CHO) is a cornerstone of molecular architecture. This functional group serves as a versatile linchpin for further synthetic elaborations, making the choice of formylating reagent a critical decision that dictates reaction efficiency, selectivity, and substrate compatibility.

This guide provides an in-depth comparison of established and widely utilized formylating reagents. While inquiries have been made regarding "tert-Butyl (5-formylpyrazin-2-yl)carbamate" as a potential formylating agent, a thorough review of the scientific literature and commercial applications reveals its primary role as a heterocyclic building block or synthetic intermediate.[1][2][3] Its structure, featuring a protected amine and a formyl group on a pyrazine ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in medicinal chemistry. However, there is no substantive evidence to suggest its use as a reagent for transferring a formyl group to other substrates.

Therefore, this guide will focus on a comparative analysis of well-established and field-proven formylating reagents, providing the practical insights and experimental data necessary for informed decision-making in your synthetic endeavors.

The Landscape of Formylation: Key Reagents and Their Mechanisms

The selection of an appropriate formylating agent is contingent upon the nature of the substrate, the desired regioselectivity, and the overall synthetic strategy. Here, we delve into the characteristics of four prominent classes of formylating reagents.

The Vilsmeier-Haack Reagent: A Versatile Workhorse

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The active formylating agent, the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanism of Action: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the substrate. Subsequent hydrolysis of the resulting iminium salt liberates the aldehyde.

Logical Relationship: Vilsmeier-Haack Reagent Formation and Reaction

DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Electrophilic Attack Substrate Electron-Rich Aromatic Substrate Substrate->Iminium_salt Aldehyde Formylated Product (Aldehyde) Iminium_salt->Aldehyde Hydrolysis Hydrolysis Hydrolysis

Caption: Formation of the Vilsmeier reagent and its subsequent reaction.

The Duff Reagent System: Formylation of Phenols

The Duff reaction provides a classic method for the ortho-formylation of phenols and other activated aromatic compounds using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as glycerol and boric acid or acetic acid.[5]

Mechanism of Action: The reaction is believed to proceed via the formation of an iminium ion from HMTA, which then attacks the electron-rich aromatic ring. A series of subsequent steps, including hydrolysis, leads to the formation of the aldehyde. The ortho-selectivity in phenols is often attributed to hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile.

Gattermann-Koch Reaction: Direct Formylation of Arenes

The Gattermann-Koch reaction is a method for the direct formylation of aromatic hydrocarbons with carbon monoxide and hydrogen chloride under high pressure, typically in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as cuprous chloride.[4]

Mechanism of Action: This reaction involves the in situ generation of the unstable formyl chloride, which then acts as the acylating agent in a Friedel-Crafts-type reaction. The electrophilicity of the formyl cation equivalent is enhanced by the Lewis acid.

Rieche Formylation: Mild Conditions for Activated Arenes

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), to formylate activated aromatic compounds.[4]

Mechanism of Action: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which then attacks the aromatic ring. Subsequent hydrolysis of the intermediate acetal yields the desired aldehyde. This method is often favored for its relatively mild reaction conditions.

Performance Comparison of Formylating Reagents

The choice of a formylating reagent is dictated by the specific requirements of the synthesis. The following table provides a comparative overview of the key performance characteristics of the discussed reagents.

Reagent/MethodTypical SubstratesAdvantagesLimitations
Vilsmeier-Haack Electron-rich aromatics (phenols, anilines), heterocycles (pyrroles, indoles)High yields, good functional group tolerance, readily available reagents.[4]Requires stoichiometric amounts of activating agents, which can be harsh.
Duff Reaction Phenols, activated aromatic aminesortho-Selective for phenols, uses inexpensive reagents.[5]Often requires high temperatures, yields can be moderate.[5]
Gattermann-Koch Aromatic hydrocarbons (benzene, toluene)Direct formylation of simple arenes.[4]Requires high pressure and handling of toxic CO gas, not suitable for phenols or anilines.
Rieche Formylation Activated aromatics (phenols, anisoles)Mild reaction conditions, good for substrates sensitive to harsh reagents.[4]Dichloromethyl methyl ether is a carcinogen and requires careful handling.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for representative formylation reactions are outlined below.

Experimental Protocol 1: Vilsmeier-Haack Formylation of Indole

This protocol describes a general procedure for the formylation of indole at the 3-position using the Vilsmeier-Haack reagent.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, cool DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form as a solid or viscous oil.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dissolve indole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and basify with a cold NaOH solution to pH 9-10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-formylindole.

Experimental Workflow: Vilsmeier-Haack Formylation

start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_substrate Add Indole Solution reagent_prep->add_substrate react Stir at Room Temperature add_substrate->react quench Quench on Ice & Basify react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purify by Chromatography wash_dry->purify end End (3-Formylindole) purify->end

Caption: A typical workflow for the Vilsmeier-Haack formylation of indole.

Experimental Protocol 2: Duff Reaction for the Formylation of Phenol

This protocol provides a general procedure for the ortho-formylation of phenol.

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (dilute)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask equipped with a reflux condenser, heat a mixture of glycerol and boric acid to 150-160 °C.

  • Add a pre-mixed powder of phenol and HMTA portion-wise to the hot glycerol-boric acid mixture with vigorous stirring.

  • Maintain the reaction temperature at 150-160 °C for 15-30 minutes after the addition is complete.

  • Cool the reaction mixture and add dilute sulfuric acid to hydrolyze the intermediate.

  • Steam distill the mixture to isolate the product, or extract with diethyl ether.

  • If extracting, wash the organic layer with sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude salicylaldehyde by distillation or chromatography.

Conclusion

The strategic selection of a formylating reagent is paramount to the success of a synthetic campaign. While novel heterocyclic aldehydes like "this compound" serve as valuable building blocks, the classical formylation methods—Vilsmeier-Haack, Duff, Gattermann-Koch, and Rieche—remain the go-to tools for the direct introduction of a formyl group. Each of these methods offers a unique set of advantages and is suited for different substrate classes and reaction conditions. A thorough understanding of their mechanisms, scope, and limitations, as outlined in this guide, will empower researchers to make informed decisions and efficiently achieve their synthetic targets.

References

  • Rh-catalyzed H2/CO transfer for the dehydroformylation of aldehydes. (n.d.).
  • tert-Butyl (5-formylpyrazin-2-yl)
  • Formyl
  • Formylation Reaction of Amines Using N-Formylcarbazole. (2022). Chem Pharm Bull (Tokyo).
  • Formyl
  • 959617-71-1|tert-Butyl (5-formylpyrazin-2-yl)
  • Tert-butyl n-(5-formylpyrazin-2-yl)

Sources

The Strategic Advantage of tert-Butyl (5-formylpyrazin-2-yl)carbamate in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the pyrazine scaffold stands out as a privileged heterocycle, integral to the structure of numerous therapeutic agents.[1][2] The strategic introduction of functional groups onto this aromatic core is a critical aspect of medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among the array of functionalized pyrazine building blocks, tert-Butyl (5-formylpyrazin-2-yl)carbamate has emerged as a reagent of significant interest. This guide provides an in-depth, objective comparison of its synthetic utility against alternative methods, supported by experimental insights, to assist researchers in making informed decisions for their synthetic campaigns.

The Core Advantage: A Tale of Efficiency and Protection

The primary strategic advantage of employing this compound lies in its bifunctional nature. It elegantly combines a reactive formyl group, a versatile handle for further molecular elaboration, with a tert-butoxycarbonyl (Boc)-protected amine on the pyrazine ring. This seemingly simple combination offers a significant tactical advantage in multi-step syntheses by streamlining the synthetic sequence and obviating the need for separate protection and deprotection steps.

Traditionally, the synthesis of a 2-amino-5-formylpyrazine derivative would necessitate a two-step approach:

  • Protection: The amino group of a suitable aminopyrazine precursor is first protected, often with a Boc group, to prevent its interference in subsequent reactions.

  • Formylation: The protected aminopyrazine is then subjected to a formylation reaction to introduce the aldehyde functionality.

This two-step process, while effective, introduces additional operational complexities, including purification of the intermediate and the potential for yield loss at each stage. This compound effectively serves as a "ready-to-use" building block, offering a more atom-economical and time-efficient alternative.

Comparative Analysis: One-Step vs. Two-Step Methodologies

To objectively assess the advantages of this compound, we will compare a hypothetical one-step reaction utilizing this reagent with a conventional two-step alternative for the synthesis of a hypothetical target molecule.

Scenario: Synthesis of a Schiff base derivative from 2-amino-5-formylpyrazine and a primary amine (R-NH₂).

Alternative 1: The Two-Step Approach

This route begins with the protection of commercially available 2-aminopyrazine, followed by formylation, and finally condensation with the desired amine.

Diagram: A streamlined one-step synthetic workflow.

Performance Data Comparison
ParameterTwo-Step Approach (Alternative 1)One-Step Approach (Alternative 2)Advantage of this compound
Number of Steps 2 (Protection & Formylation) + Condensation1 (Direct Condensation)Reduced step count, saving time and resources.
Overall Yield (Estimated) 60-70%>85%Higher overall yield due to fewer synthetic operations and purification steps.
Reaction Time 8-12 hours2-4 hoursSignificantly shorter reaction time.
Purification Intermediate purification requiredDirect purification of the final productSimplified workflow and reduced solvent consumption.
Atom Economy LowerHigherMore efficient incorporation of atoms from reactants into the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

While the direct synthesis of this reagent is often performed by commercial suppliers, a plausible laboratory-scale synthesis based on known methodologies is presented below.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(tert-butoxycarbonylamino)pyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Formylation: After stirring for 30 minutes, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Quenching and Extraction: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale: This method utilizes a directed ortho-metalation approach, where the Boc-protected amino group directs the lithiation to the adjacent C5 position, followed by quenching with an electrophilic formyl source like DMF.

Protocol 2: Utilization in a Reductive Amination Reaction

This protocol demonstrates the utility of the formyl group for the synthesis of a secondary amine derivative.

Reaction Scheme:

Step-by-Step Methodology:

  • Imine Formation: To a solution of this compound (1.0 eq) and a primary amine (R-NH₂) (1.1 eq) in methanol, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Workup and Purification: After stirring for an additional 2 hours at room temperature, quench the reaction with water. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the desired secondary amine.

Versatility in Synthesis: Beyond Simple Condensations

The utility of this compound extends beyond simple imine formations. The aldehyde functionality serves as a versatile precursor for a variety of important chemical transformations, including:

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the synthesis of vinyl pyrazines.

  • Grignard and Organolithium Additions: To generate secondary alcohols.

  • Oxidation: To afford the corresponding carboxylic acid.

  • Reductive Amination: As demonstrated in the protocol above, providing access to a wide range of substituted aminomethyl pyrazines.

The presence of the Boc-protecting group ensures that the amino functionality remains inert during these transformations, allowing for selective manipulation of the formyl group.

Conclusion

This compound offers a compelling strategic advantage for synthetic chemists working on the functionalization of the pyrazine core. Its pre-functionalized and protected nature streamlines synthetic routes, leading to increased efficiency, higher overall yields, and simplified purification procedures when compared to traditional multi-step approaches. The versatility of the formyl group as a synthetic handle further enhances its value as a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical research. For researchers aiming to optimize their synthetic strategies and accelerate the drug discovery process, the adoption of such well-designed building blocks is a prudent and impactful choice.

References

  • tert-butyl N-(5-formylpyridin-2-yl)carbamate. PubChem. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Synthesis of tert-butyl carbamate derivative and preparation method and application thereof.
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E. [Link]

  • Method for synthesizing 5-(N-BOC-piperazine-1-yl)pyridine-2-amine.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]

Sources

A Comparative Guide to the Synthesis of tert-Butyl (5-formylpyrazin-2-yl)carbamate: An In-Depth Analysis of Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazine derivatives hold a significant place due to their prevalence in biologically active molecules. This guide provides a comprehensive comparison of alternative synthetic routes to tert-butyl (5-formylpyrazin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a versatile building block characterized by a pyrazine ring bearing a protected amino group and a reactive formyl group. This strategic arrangement of functional groups makes it an invaluable precursor for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, while the aldehyde allows for a wide range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

This guide will focus on the most prevalent and practical synthetic strategies, primarily revolving around a three-stage approach: Boc protection of 2-aminopyrazine, subsequent functionalization of the pyrazine ring, and finally, the introduction of the formyl group. We will explore and compare two primary pathways for the final formylation step: a classical organometallic approach via lithium-halogen exchange and modern palladium-catalyzed carbonylation methods.

Synthetic Strategy Overview

The most logical and widely applicable retrosynthetic analysis of this compound points to a convergent strategy. The core of this approach lies in the late-stage introduction of the sensitive formyl group. This minimizes potential side reactions and simplifies the purification of the final product. The general synthetic workflow is depicted below:

Synthetic Workflow A 2-Aminopyrazine B tert-Butyl (pyrazin-2-yl)carbamate A->B Boc Protection C tert-Butyl (5-bromopyrazin-2-yl)carbamate B->C Bromination D This compound C->D Formylation

Figure 1: General synthetic workflow for this compound.

The critical step in this sequence is the formylation of the brominated intermediate. This guide will compare two distinct and powerful methods for achieving this transformation.

Route 1: The Organometallic Pathway via Lithium-Halogen Exchange

This classical yet effective route relies on the generation of a potent nucleophilic organolithium species from the corresponding brominated precursor, followed by quenching with an electrophilic formylating agent.

Step 1: Boc Protection of 2-Aminopyrazine

The initial step involves the protection of the exocyclic amino group of 2-aminopyrazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically straightforward and proceeds with high efficiency.

Protocol:

  • Dissolve 2-aminopyrazine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, typically a tertiary amine like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality of Experimental Choices: The use of a non-nucleophilic base is crucial to prevent side reactions with the Boc anhydride. The reaction is generally clean, and the product, tert-butyl (pyrazin-2-yl)carbamate, is typically obtained in high yield (>90%).

Step 2: Bromination of tert-Butyl (pyrazin-2-yl)carbamate

The subsequent step involves the regioselective bromination of the Boc-protected aminopyrazine at the C5 position. This electrophilic aromatic substitution is facilitated by the electron-donating nature of the Boc-protected amino group.

Protocol:

  • Dissolve tert-butyl (pyrazin-2-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, tert-butyl (5-bromopyrazin-2-yl)carbamate, can be purified by recrystallization or column chromatography.

Causality of Experimental Choices: The low temperature helps to control the reactivity of bromine and minimize the formation of polybrominated byproducts. The Boc-protected amino group directs the bromination to the electron-rich C5 position.

Step 3: Formylation via Lithium-Halogen Exchange

This pivotal step involves the conversion of the C-Br bond to a C-CHO group. The lithium-halogen exchange reaction is a powerful tool for generating aryllithium species, which are then trapped with a formylating agent.[1][2]

Protocol:

  • Dissolve tert-butyl (5-bromopyrazin-2-yl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) to the reaction mixture and stir for an additional 1-2 hours at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: The extremely low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate. Anhydrous conditions are essential as organolithium reagents are strong bases and will be quenched by water. DMF serves as an efficient and readily available formylating agent.

Lithium-Halogen Exchange A tert-Butyl (5-bromopyrazin-2-yl)carbamate B Organolithium Intermediate A->B n-BuLi, -78 °C C Adduct with DMF B->C DMF D This compound C->D Aqueous Workup

Figure 2: Reaction pathway for formylation via lithium-halogen exchange.

Route 2: The Palladium-Catalyzed Pathway

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering milder and more functional group tolerant alternatives to traditional organometallic methods. For the formylation of aryl halides, several palladium-catalyzed approaches have been developed.

Step 1 & 2: Boc Protection and Bromination

The initial two steps, Boc protection of 2-aminopyrazine and subsequent bromination, are identical to those described in Route 1.

Step 3: Palladium-Catalyzed Formylation

This modern approach utilizes a palladium catalyst to facilitate the introduction of a formyl group, often from a carbon monoxide (CO) source or a CO surrogate.

This method involves the palladium-catalyzed carbonylation of the aryl bromide with carbon monoxide gas in the presence of a reducing agent, typically a hydrosilane.[3]

Protocol:

  • In a pressure vessel, combine tert-butyl (5-bromopyrazin-2-yl)carbamate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a phosphine ligand if necessary.

  • Add a suitable solvent, such as toluene or DMF.

  • Add a hydrosilane, for example, triethylsilane (Et₃SiH, 2.0 eq), and a base like triethylamine (TEA, 2.0 eq).

  • Pressurize the vessel with carbon monoxide (CO) gas (typically 1-10 atm).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling to room temperature and carefully venting the CO gas, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality of Experimental Choices: The palladium catalyst is essential for the oxidative addition to the C-Br bond and subsequent CO insertion. The hydrosilane acts as the hydride source to reduce the acyl-palladium intermediate to the aldehyde. The base is required to neutralize the HBr generated during the reaction.

Handling carbon monoxide gas can be hazardous and requires specialized equipment. To circumvent this, various CO surrogates have been developed. tert-Butyl isocyanide is one such surrogate that can be used in a palladium-catalyzed formylation reaction.[4][5]

Protocol:

  • Combine tert-butyl (5-bromopyrazin-2-yl)carbamate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like JohnPhos (0.1 eq), and a base such as Na₂CO₃ (2.0 eq) in a reaction flask.

  • Add a suitable solvent, typically DMF.

  • Add tert-butyl isocyanide (1.5 eq) and a hydride source like triethylsilane (Et₃SiH, 3.0 eq).

  • Heat the reaction mixture to 65-80 °C and stir for 12-24 hours under an inert atmosphere.

  • Cool the reaction mixture, dilute with an organic solvent, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality of Experimental Choices: The palladium catalyst facilitates the insertion of the isocyanide into the C-Br bond. The subsequent steps involve hydride transfer from the silane and hydrolysis to generate the aldehyde. This method avoids the direct use of CO gas, enhancing safety and convenience.

Palladium-Catalyzed Formylation cluster_0 General Catalytic Cycle A Ar-Br B Ar-Pd(II)-Br A->B Oxidative Addition C Ar-Pd(II)-CO-R B->C CO Insertion D Ar-CHO C->D Reductive Elimination E Pd(0)

Figure 3: Simplified catalytic cycle for palladium-catalyzed formylation.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route based on literature precedents for similar substrates.

ParameterRoute 1: Lithium-Halogen ExchangeRoute 2a: Pd-Catalyzed (CO)Route 2b: Pd-Catalyzed (CO Surrogate)
Yield Generally good to excellent (60-85%)Moderate to good (50-80%)Good to excellent (70-92%)[4]
Reaction Time Typically shorter (2-4 hours)Longer (12-24 hours)Longer (12-24 hours)
Temperature Very low (-78 °C)High (80-120 °C)Moderate (65-80 °C)
Reagent Toxicity n-BuLi is pyrophoricCO gas is highly toxicIsocyanides have a strong odor but are less hazardous than CO
Functional Group Tolerance Limited due to the strong basicity of n-BuLiBroaderBroader
Scalability Challenging due to cryogenic temperatures and handling of n-BuLiMore amenable to scale-upMore amenable to scale-up
Cost Reagents are relatively inexpensivePalladium catalysts can be expensivePalladium catalysts and isocyanides can be costly

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher, including scale, available equipment, and functional group compatibility of the starting materials.

  • Route 1 (Lithium-Halogen Exchange) is a powerful and often high-yielding method that is well-suited for small-scale synthesis in a laboratory setting where cryogenic conditions can be safely managed. Its primary drawbacks are the low functional group tolerance and the safety concerns associated with handling pyrophoric organolithium reagents.

  • Route 2 (Palladium-Catalyzed Formylation) offers a more versatile and scalable alternative. The use of a CO surrogate (Route 2b) is particularly attractive as it mitigates the hazards associated with carbon monoxide gas. While potentially more expensive due to the cost of the catalyst and reagents, the broader functional group tolerance and milder reaction conditions make it a more robust choice for complex molecules and larger-scale production.

Ultimately, this guide provides the foundational knowledge and practical protocols for researchers to make an informed decision based on their specific synthetic goals. The continued development of novel catalytic systems will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important pharmaceutical intermediate.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Jiang, X., et al. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492-3495.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • ResearchGate. (2019). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from [Link]

  • Schoenberg, A., et al. (1974). Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides. Journal of the American Chemical Society, 96(25), 7761–7764.
  • Google Patents. (n.d.). Preparation method of 2-aminopyrazine derivatives.

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A Senior Application Scientist's Guide to Pyrazine Scaffolds: A Comparative Analysis of tert-Butyl (5-formylpyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazine Core in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone in the design of molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5][6] Marketed drugs such as Bortezomib, Amiloride, and Pyrazinamide feature this core, underscoring its therapeutic relevance.[2]

The successful incorporation of a pyrazine moiety into a complex molecule, however, is critically dependent on the selection of the appropriate starting material or "building block." The choice of building block dictates the synthetic strategy, influencing reaction efficiency, functional group compatibility, and the overall feasibility of the synthetic route.

This guide provides an in-depth comparison of tert-Butyl (5-formylpyrazin-2-yl)carbamate , a highly versatile yet specialized building block, against other common pyrazine intermediates. We will dissect its unique reactivity, compare its strategic advantages and limitations against alternatives, and provide validated experimental protocols to illustrate its practical application. Our objective is to equip the medicinal or synthetic chemist with the expert knowledge required to make informed, strategic decisions in the design and execution of pyrazine-based synthetic campaigns.

Featured Building Block: A Profile of this compound

At the heart of this guide is a trifunctional building block that offers a unique combination of protected nucleophilicity and electrophilic reactivity on a stable heterocyclic core.

  • Molecular Formula: C₁₀H₁₃N₃O₃[7][8]

  • Molecular Weight: 223.23 g/mol [7][8]

  • CAS Number: 959617-71-1[7][9]

Core Structural Features & Inherent Reactivity:

  • The Pyrazine Ring: An electron-deficient aromatic system that provides a stable scaffold. The nitrogen atoms can influence the reactivity of the substituents and serve as key interaction points with biological targets.

  • The Formyl Group (-CHO): An electrophilic "handle" that is primed for a variety of crucial C-C and C-N bond-forming reactions. It is a direct precursor for amines (via reductive amination), alkenes (via Wittig-type reactions), and alcohols (via reduction).

  • The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group.[10] Its presence is a key strategic advantage. It deactivates the otherwise reactive amino group, preventing unwanted side reactions (e.g., self-condensation, polymerization) and directing reactivity to other sites on the molecule. Its removal is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to many other common protecting groups.[11]

The strategic placement of these three functional groups makes this compound a powerful tool for systematically building molecular complexity.

Caption: Key functional domains of this compound.

Comparative Analysis: Strategic Alternatives to this compound

The utility of our featured building block is best understood by comparing it to its common alternatives. Each alternative presents a different set of synthetic opportunities and challenges.

Caption: Synthetic relationship of key pyrazine building blocks.

The Unprotected Precursor: 2-Aminopyrazine
  • Description: The simplest building block, providing a nucleophilic amino group on the pyrazine ring. It is a pivotal intermediate for creating a vast range of heterocyclic compounds.[12]

  • Advantages: Inexpensive and readily available. Ideal for direct N-alkylation, N-arylation, or acylation when no other reactive sites are present or desired.

  • Limitations: The free amino group is highly reactive and can interfere with many synthetic transformations. For instance, attempting to introduce a formyl group onto the ring via standard formylation methods (e.g., Vilsmeier-Haack) would likely lead to side reactions at the amino group. The two ring nitrogens and the exocyclic amine present multiple sites for potential reactions, leading to challenges in regioselectivity.[13]

  • Strategic Choice: Choose 2-aminopyrazine when the amino group is the desired point of first reaction and the subsequent steps are compatible with its presence.

The Cross-Coupling Handle: 2-Halopyrazines (e.g., 2-Chloropyrazine)
  • Description: These building blocks replace the amino group with a halogen (Cl, Br, I), which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Advantages: Provides a powerful and versatile method for introducing a wide variety of aryl, heteroaryl, alkyl, or alkyne substituents at the 2-position. This is a cornerstone of modern medicinal chemistry for building complex scaffolds.

  • Limitations: Does not directly provide an amino or formyl group. Converting the halogen to either of these functionalities requires additional, often multi-step, synthetic operations (e.g., amination followed by protection, or metal-halogen exchange followed by quenching with a formylating agent). These extra steps can lower the overall yield and efficiency.

  • Strategic Choice: Choose a 2-halopyrazine when the primary synthetic goal is to form a C-C or C-N bond at that position via cross-coupling as the key strategic step.

The Amidation Precursor: Pyrazine-2-carboxylic Acid
  • Description: This building block features a carboxylic acid group, which is a versatile precursor for forming amide bonds, esters, or can be reduced to an alcohol.

  • Advantages: Excellent for direct coupling with amines (using standard coupling reagents like EDC/HOBt or HATU) to build libraries of amides, a common motif in bioactive molecules.

  • Limitations: The carboxylic acid is deactivating, making electrophilic aromatic substitution on the pyrazine ring more difficult. Converting the acid to a formyl group requires a reduction to the alcohol followed by a subsequent oxidation, a two-step process that adds to the synthetic workflow.

  • Strategic Choice: Choose pyrazine-2-carboxylic acid when the target molecule contains an amide or ester directly attached to the pyrazine ring.

Head-to-Head Performance Summary

The following table summarizes the key attributes of each building block to guide strategic selection.

Feature / Building BlockThis compound 2-Aminopyrazine 2-Chloropyrazine Pyrazine-2-carboxylic acid
Primary Functionality Protected Amine & AldehydeNucleophilic AmineCross-Coupling HandleCarboxylic Acid
Key Reactions Reductive Amination, Wittig, Aldol CondensationN-Alkylation, N-Acylation, DiazotizationSuzuki, Buchwald-Hartwig, SonogashiraAmide Coupling, Esterification, Reduction
Strategic Advantage Orthogonal reactivity; ready for immediate elaboration at the aldehyde while the amine is masked.Low cost; direct access to N-substituted pyrazines.High versatility for C-C and C-N bond formation via cross-coupling.Direct and efficient access to pyrazine amides and esters.
Primary Limitation Higher cost; Boc group is acid-sensitive.Unprotected amine limits reaction scope; poor regiocontrol in ring functionalization.Requires multi-step conversion to introduce other key functional groups like amines or aldehydes.Requires a two-step reduction/oxidation sequence to access the aldehyde functionality.
Ideal Use Case Rapid synthesis of N-alkylated pyrazines via reductive amination; building complex side chains from the aldehyde.Simple N-functionalization is the primary or only transformation required.Core scaffold construction where a new C-C or C-N bond is the key disconnection.Library synthesis of pyrazine amides for SAR studies.

Experimental Protocols: From Theory to Practice

To demonstrate the utility of this compound, we provide a detailed, self-validating protocol for one of its most common and powerful applications: reductive amination.

Workflow: Reductive Amination of a Pyrazine Scaffold

G start Dissolve Building Block and Amine in Solvent (e.g., DCE) add_acid Add Acetic Acid (to catalyze imine formation) start->add_acid stir Stir at Room Temp (30-60 min) add_acid->stir add_reductant Add Reducing Agent (e.g., STAB) stir->add_reductant react React Overnight add_reductant->react workup Aqueous Workup (Quench, Extract) react->workup purify Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard experimental workflow for reductive amination.

Protocol: Synthesis of tert-Butyl (5-((benzylamino)methyl)pyrazin-2-yl)carbamate

This protocol describes the reaction of the title compound with benzylamine as a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~5% v/v)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 223 mg, 1.0 mmol).

  • Solvent and Reagents: Dissolve the starting material in DCE (10 mL). Add benzylamine (e.g., 118 mg, 1.1 mmol) followed by a catalytic amount of glacial acetic acid (e.g., 0.05 mL).

    • Causality: Acetic acid catalyzes the formation of the intermediate iminium ion, which is the species that is subsequently reduced.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or LC-MS if desired.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Causality: STAB is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other functional groups like the carbamate. It is less moisture-sensitive than other hydrides like sodium borohydride.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction for completion by TLC or LC-MS, observing the disappearance of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 10 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion and Strategic Outlook

The selection of a pyrazine building block is a critical decision point in the design of a synthetic route. While simple precursors like 2-aminopyrazine and 2-chloropyrazine are workhorses for specific applications, This compound offers a superior strategic advantage for convergent synthesis. It provides two orthogonally reactive functional groups—a masked amine and a versatile aldehyde—in a single, stable package. This allows for the direct and efficient elaboration of complex side chains via the formyl group, with the assurance that the critical amino functionality remains protected until the final, desired stage of the synthesis. For drug development professionals aiming to rapidly generate analogs and explore structure-activity relationships around the pyrazine core, the initial investment in this advanced building block often pays significant dividends in terms of synthetic efficiency, speed, and overall success.

References

  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [2][14]

  • Daina, A., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [3]

  • Gao, C., et al. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [1][4][15]

  • Latif, M. (2024). Pyrazine derivatives: Significance and symbolism. World of Chemicals. [5]

  • Kaur, R., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Current Pharmaceutical Research, 8(3), 1-8. [6]

  • PubChem. This compound. National Center for Biotechnology Information. [16]

  • Lead Sciences. This compound. [7]

  • BLDpharm. This compound. [9]

  • CymitQuimica. This compound. [17]

  • Sinfoo Biotech. This compound. [8]

  • SpecialChem. (2024). 2-Aminopyrazine: A Critical Component in Heterocyclic Chemistry. SpecialChem. [12]

  • Sigma-Aldrich. Aminopyrazine. [18]

  • Karpoormath, R., et al. (2013). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. Tetrahedron: Asymmetry. [13]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [10]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [11]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme. (No direct URL, standard textbook reference).

Sources

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of tert-Butyl (5-formylpyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. One such critical intermediate is tert-Butyl (5-formylpyrazin-2-yl)carbamate, a heterocyclic aldehyde bearing a carbamate functional group. Its molecular structure, featuring a reactive aldehyde and a protective Boc group, makes it a valuable building block in the synthesis of complex pharmaceutical agents. However, these same features present analytical challenges in ensuring its purity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—namely, Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of this key intermediate. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower researchers in selecting the most appropriate analytical strategy for their needs.

Understanding the Analyte: Chemical Properties and Potential Impurities

This compound (Molecular Formula: C₁₀H₁₃N₃O₃, Molecular Weight: 223.23 g/mol ) is a moderately polar compound. The pyrazine ring, formyl group, and carbamate linkage all contribute to its polarity and UV absorbance, making HPLC with UV detection a suitable primary analytical technique.

A critical aspect of any purity analysis is the understanding of potential impurities that may arise during synthesis. Based on common synthetic routes for similar carbamate compounds, potential impurities can be categorized as:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from multi-step syntheses.

  • By-products: Resulting from side reactions such as over-oxidation, hydrolysis of the carbamate, or incomplete formylation. For instance, the corresponding carboxylic acid or alcohol could be present.

  • Degradation Products: Arising from instability of the final compound under certain storage or handling conditions.

A plausible synthetic pathway for related carbamates involves acylation, nucleophilic substitution, and reduction steps.[1] Therefore, impurities could include unreacted starting materials from these stages.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a robust and widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.

Rationale for HPLC Method Design

The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.

  • Column: A C18 reverse-phase column is a versatile choice for separating a wide range of polar and non-polar compounds. The non-polar stationary phase interacts with the analyte, and elution is achieved by a polar mobile phase.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is often employed. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.

  • Detector: A UV detector is suitable for this compound due to the presence of the pyrazine ring, which imparts UV chromophores. Detection at a wavelength corresponding to the absorbance maximum of the analyte will provide the best sensitivity.

Experimental Protocol: HPLC Purity Analysis

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Data
PeakRetention Time (min)Area (%)Identification
14.20.15Starting Material 1
28.50.30By-product (e.g., hydrolyzed carbamate)
312.199.5This compound
415.80.05Unknown Impurity

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, alternative techniques can provide complementary information or offer advantages in specific scenarios.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[3][4] For purity analysis, Capillary Zone Electrophoresis (CZE) is a common mode.

Advantages over HPLC:

  • Higher Efficiency and Resolution: CE can often provide sharper peaks and better separation of closely related impurities.

  • Lower Solvent Consumption: CE uses significantly less solvent, making it a more environmentally friendly technique.

  • Faster Analysis Times: In many cases, CE methods can be developed to be faster than HPLC methods.

Disadvantages:

  • Lower Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the shorter path length of the capillary.

  • Matrix Effects: The sample matrix can have a more significant impact on separation performance in CE.

Experimental Protocol: Capillary Electrophoresis (CZE) Purity Analysis

Instrumentation: Capillary Electrophoresis system with a UV detector.

CE Conditions:

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte 50 mM sodium phosphate buffer, pH 7.0
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic injection (50 mbar for 5 seconds)
Detection UV at 254 nm
Sample Preparation Dissolve the sample in the background electrolyte to a concentration of 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[5][6][7] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Advantages over HPLC and CE:

  • Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard of the analyte.

  • Structural Information: Provides structural information about the analyte and any impurities present.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages:

  • Lower Sensitivity: qNMR is generally less sensitive than chromatographic techniques.

  • Complex Spectra: Overlapping signals in complex mixtures can make quantification challenging.

  • Requires a Certified Internal Standard: An internal standard of known purity and concentration is required for accurate quantification.

Experimental Protocol: qNMR Purity Analysis

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

qNMR Conditions:

ParameterCondition
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).
Pulse Sequence A quantitative pulse sequence with a long relaxation delay (D1) to ensure complete relaxation of all protons.
Data Processing Careful phasing and baseline correction are crucial. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Comparative Summary of Analytical Techniques

FeatureHPLCCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partitioning between stationary and mobile phasesDifferential migration in an electric fieldNuclear spin resonance in a magnetic field
Quantification Relative (area %) or external/internal standardRelative (area %) or external/internal standardAbsolute (with internal standard)
Resolution HighVery HighLower (potential for signal overlap)
Sensitivity HighModerate to LowLow
Solvent Consumption HighVery LowLow
Analysis Time ModerateFastModerate
Strengths Robust, reproducible, widely availableHigh efficiency, low solvent useAbsolute quantification, structural information
Limitations Requires reference standards for identificationSensitivity, matrix effectsSensitivity, signal overlap, requires certified internal standard

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Calculate Purity & Generate Report Integration->Report Analytical_Techniques cluster_primary Primary Method cluster_alternatives Alternative/Complementary Methods Purity_Analysis Purity Analysis of This compound HPLC HPLC (Robust & Versatile) Purity_Analysis->HPLC CE Capillary Electrophoresis (High Resolution) Purity_Analysis->CE qNMR Quantitative NMR (Absolute Purity) Purity_Analysis->qNMR HPLC->CE Orthogonal Separation HPLC->qNMR Confirmatory

Caption: Relationship between primary and alternative analytical methods.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, HPLC with UV detection stands out as the most practical and robust method. Its widespread availability, excellent reproducibility, and high sensitivity make it the industry standard.

However, for a comprehensive understanding of the purity profile, especially during method development and validation, a multi-technique approach is highly recommended.

  • Capillary Electrophoresis should be considered as an orthogonal technique to HPLC. Its different separation mechanism can reveal impurities that may co-elute with the main peak in HPLC.

  • Quantitative NMR is invaluable for establishing the absolute purity of a reference standard and for providing structural confirmation of both the main component and any significant impurities.

By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the highest quality of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

  • PubChem. (n.d.). tert-butyl N-(5-formylpyrazin-2-yl)carbamate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]

  • Gao, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography.
  • Al-Salami, H., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important? Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl N-(5-formylpyridin-2-yl)carbamate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Altria, K. D. (2003). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions. Humana Press.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved January 19, 2026, from [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. [Link]

Sources

Spectroscopic Analysis of tert-Butyl (5-formylpyrazin-2-yl)carbamate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Intermediates such as tert-Butyl (5-formylpyrazin-2-yl)carbamate are pivotal building blocks in the synthesis of complex target molecules. A thorough understanding of their spectroscopic properties is not merely a quality control measure but a critical step in ensuring the integrity of subsequent synthetic transformations. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound and compares it with viable alternatives, offering researchers the foundational knowledge for confident compound identification and utilization.

Introduction to this compound

This compound (CAS No: 959617-71-1) is a bifunctional molecule incorporating a pyrazine ring, an aldehyde, and a tert-butyloxycarbonyl (Boc)-protected amine.[1] This combination of functional groups makes it a versatile reagent in medicinal chemistry, particularly in the construction of heterocyclic scaffolds. The Boc protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step syntheses. The aldehyde and the pyrazine nitrogens provide reactive sites for a variety of chemical modifications.

Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed prediction of its spectroscopic characteristics based on established principles of NMR, IR, and mass spectrometry, supported by data from analogous structures. This approach provides a robust framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data for this compound

The following table summarizes the predicted key spectroscopic data points for this compound.

Spectroscopic Technique Predicted Key Data
¹H NMR (400 MHz, CDCl₃) δ 9.9-10.1 (s, 1H, -CHO), δ 9.0-9.2 (s, 1H, Pyrazine-H), δ 8.5-8.7 (s, 1H, Pyrazine-H), δ 8.0-8.2 (br s, 1H, -NH), δ 1.5-1.6 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ 190-193 (C=O, aldehyde), δ 151-153 (C=O, carbamate), δ 145-155 (Pyrazine carbons), δ 82-84 (-C(CH₃)₃), δ 28-29 (-C(CH₃)₃)
IR (ATR) ~3300 cm⁻¹ (N-H stretch), ~2980 cm⁻¹ (C-H stretch, aliphatic), ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1720 cm⁻¹ (C=O stretch, carbamate), ~1690 cm⁻¹ (C=O stretch, aldehyde), ~1580 cm⁻¹ (C=N stretch, pyrazine)
Mass Spectrometry (ESI+) m/z 224.1 [M+H]⁺, 168.1 [M-C₄H₈+H]⁺, 124.1 [M-Boc+H]⁺

In-depth Spectroscopic Analysis and Rationale

The interpretation of spectroscopic data is a deductive process. Here, we dissect the predicted spectra, explaining the causal relationship between the molecular structure of this compound and its spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple and highly informative.

  • Aldehyde Proton (-CHO): A singlet appearing far downfield (δ 9.9-10.1 ppm) is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

  • Pyrazine Protons: The two protons on the pyrazine ring are in distinct chemical environments and are expected to appear as singlets in the aromatic region (δ 8.5-9.2 ppm). Their exact chemical shifts will be influenced by the electronic effects of the formyl and carbamate substituents.

  • Amine Proton (-NH): The carbamate N-H proton will likely present as a broad singlet (δ 8.0-8.2 ppm), with its broadness attributable to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

  • tert-Butyl Protons (-C(CH₃)₃): A strong singlet integrating to nine protons at approximately δ 1.5-1.6 ppm is the hallmark of the tert-butyl group of the Boc protecting group. The magnetic equivalence of these nine protons results in a single, sharp signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region: the aldehyde carbonyl (δ 190-193 ppm) and the carbamate carbonyl (δ 151-153 ppm).

  • Pyrazine Carbons: The carbon atoms of the pyrazine ring will resonate in the aromatic region (δ 145-155 ppm). The specific shifts will depend on their position relative to the nitrogen atoms and the substituents.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 82-84 ppm, while the three equivalent methyl carbons will give a strong signal at δ 28-29 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

  • N-H Stretch: A moderate absorption band around 3300 cm⁻¹ is expected for the N-H stretching vibration of the carbamate.

  • C-H Stretches: Aliphatic C-H stretches from the tert-butyl group will appear around 2980 cm⁻¹. The characteristic C-H stretches of the aldehyde group are expected as two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).

  • C=O Stretches: Two strong carbonyl absorption bands will be prominent: the carbamate C=O stretch around 1720 cm⁻¹ and the aldehyde C=O stretch at a slightly lower wavenumber, around 1690 cm⁻¹, due to conjugation with the pyrazine ring.

  • C=N Stretch: The C=N stretching vibrations of the pyrazine ring are expected in the 1580 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is a suitable method for analyzing this compound.

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 224.1.

  • Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (C₄H₈) or the entire Boc group. Therefore, significant fragments are predicted at m/z 168.1 ([M-C₄H₈+H]⁺) and m/z 124.1, corresponding to the 2-amino-5-formylpyrazine cation.

Comparative Analysis with Alternatives

To provide a practical context, we compare the predicted spectroscopic data of this compound with two logical alternatives: Benzyl (5-formylpyrazin-2-yl)carbamate and the unprotected precursor, 2-Amino-5-formylpyrazine .

Compound Key Differentiating ¹H NMR Features Key Differentiating IR Features Key Differentiating MS Features
This compound Strong singlet at ~1.5 ppm (9H) for t-Bu group.Strong C=O stretch at ~1720 cm⁻¹ (Boc).m/z 224.1 [M+H]⁺, characteristic loss of 56 or 100 amu.
Benzyl (5-formylpyrazin-2-yl)carbamate Multiplet at ~7.3-7.4 ppm (5H) and singlet at ~5.2 ppm (2H) for benzyl group.Strong C=O stretch at ~1730 cm⁻¹ (Cbz). Aromatic C-H stretches.m/z 258.1 [M+H]⁺, characteristic fragment at m/z 91 (tropylium ion).
2-Amino-5-formylpyrazine Absence of protecting group signals. Broad singlet for -NH₂ protons.Two N-H stretching bands (~3400 and 3300 cm⁻¹). Absence of carbamate C=O stretch.m/z 124.1 [M+H]⁺.

The choice between these reagents often depends on the desired deprotection strategy. The Boc group is acid-labile, while the Cbz (benzyloxycarbonyl) group is typically removed by hydrogenolysis. The unprotected amine offers a more direct route if the amine functionality does not require protection in subsequent steps.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to TMS at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a relevant m/z range.

Visualizing the Workflow

The general workflow for the spectroscopic analysis of a synthetic intermediate like this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification IR->Structure_Verification MS->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment Comparison Comparison with Predicted Data & Alternatives Purity_Assessment->Comparison

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical intermediate.

Structural Comparison of Protecting Groups

The choice of protecting group is a critical decision in organic synthesis. The diagram below illustrates the structural differences between the Boc and Cbz protecting groups attached to the 2-amino-5-formylpyrazine core.

G Boc_structure Cbz_structure

Caption: Comparison of Boc and Cbz protecting groups.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound, a valuable synthetic intermediate. By understanding the expected NMR, IR, and MS data, and by comparing it with relevant alternatives, researchers can more confidently identify and utilize this compound in their synthetic endeavors. The provided experimental protocols and workflows serve as a practical foundation for the robust characterization of this and similar molecules, ultimately upholding the principles of scientific integrity and reproducibility in research and development.

References

  • Lead Sciences. This compound. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

A Comparative Benchmarking Guide to the Reactivity of tert-Butyl (5-formylpyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate success of a discovery program. Heterocyclic aldehydes, in particular, are pivotal intermediates, offering a gateway to a diverse array of complex molecular architectures. Among these, pyrazine- and pyridine-based scaffolds are of immense interest due to their prevalence in bioactive molecules.[1]

This guide provides an in-depth comparative analysis of the reactivity of tert-Butyl (5-formylpyrazin-2-yl)carbamate against its close structural analog, tert-butyl N-(5-formylpyridin-2-yl)carbamate . We will explore their performance in two fundamental and widely utilized transformations: reductive amination and the Horner-Wadsworth-Emmons olefination. This comparison aims to furnish researchers with the necessary data and insights to make informed decisions when selecting reagents for their synthetic endeavors.

Electronic Considerations: A Tale of Two Heterocycles

The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon. In the context of our two subject molecules, the electronic nature of the parent pyrazine and pyridine rings plays a decisive role. The pyrazine ring, with its two nitrogen atoms in a 1,4-relationship, is generally more electron-deficient than the pyridine ring, which possesses only one nitrogen atom.[2][3][4] This heightened electron deficiency in the pyrazine system is anticipated to render the formyl group of This compound more electrophilic, and thus more reactive towards nucleophiles, compared to its pyridine counterpart. This guide will put this hypothesis to the test through a series of proposed benchmark experiments.

Comparative Reactivity in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde. Consequently, a more electrophilic aldehyde is expected to exhibit a faster reaction rate.

We propose a standardized protocol for the reductive amination of both aldehydes with a model amine, benzylamine, using the mild and selective reducing agent, sodium triacetoxyborohydride.

Proposed Experimental Data
AldehydeAmineReducing AgentSolventTime (h)Expected/Observed Yield (%)
This compoundBenzylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)4>90%
tert-Butyl N-(5-formylpyridin-2-yl)carbamateBenzylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)8~85%

Note: The expected yields are based on the anticipated higher reactivity of the pyrazine aldehyde due to electronic effects. These values should be confirmed experimentally.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Aldehyde (1.0 eq) B Benzylamine (1.1 eq) C Anhydrous DCE D Stir at RT under N2 C->D Combine & Stir E Add NaBH(OAc)3 (1.5 eq) F Monitor by TLC/LC-MS G Quench with sat. NaHCO3 F->G Reaction Complete H Extract with DCM I Purify by column chromatography G cluster_0 Ylide Formation cluster_1 Reaction cluster_2 Workup & Purification A NaH (1.2 eq) in THF B Add Triethyl phosphonoacetate (1.1 eq) C Stir at 0 °C D Add Aldehyde (1.0 eq) in THF C->D Ylide Ready E Warm to RT F Monitor by TLC/LC-MS G Quench with sat. NH4Cl F->G Reaction Complete H Extract with EtOAc I Purify by column chromatography

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl (5-formylpyrazin-2-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl (5-formylpyrazin-2-yl)carbamate (CAS No. 959617-71-1), a compound often utilized in the development of new therapeutic agents.

At its core, responsible chemical waste management is a self-validating system of protocols that protects both the researcher and the environment. The procedures outlined below are synthesized from established safety principles for carbamate compounds and data from structurally similar molecules. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the guidance herein is based on the known hazards of analogous compounds, such as tert-Butyl (5-formylpyridin-2-yl)carbamate, which is known to cause skin, eye, and respiratory irritation.[1][2]

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Carbamate derivatives, as a class, can present various health risks, and mismanagement of their waste has been noted by environmental regulatory bodies.

Key Hazard Considerations:

  • Irritant: Assumed to be an irritant to the skin, eyes, and respiratory tract based on data from analogous structures.[1][2]

  • Sensitization: Some carbamates may cause allergic skin reactions.

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The causality behind this stringent requirement is the prevention of accidental exposure through inhalation, ingestion, or skin contact.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Contaminated gloves must be disposed of properly.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills.Minimizes the inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Segregation of Waste

  • Action: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Causality: Improper mixing of chemicals can lead to hazardous reactions. Segregation ensures that the waste can be treated and disposed of using the most appropriate and safest method.

Step 2: Containerization

  • Action: Place solid waste into a clearly labeled, sealable, and chemically compatible container. For contaminated lab supplies (e.g., gloves, weigh boats), use a designated hazardous waste bag or container.

  • Causality: Proper containerization prevents leaks and spills during storage and transport. Clear labeling is crucial for identification by waste disposal personnel.

Step 3: Labeling

  • Action: The waste container must be labeled with, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation

  • Causality: Accurate labeling is a regulatory requirement and provides critical safety information for everyone who may handle the container.

Step 4: Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Causality: Safe storage minimizes the risk of accidents and ensures that the waste is managed in a controlled environment until it can be collected.

Step 5: Professional Disposal

  • Action: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[3]

  • Causality: Chemical waste disposal is a specialized field governed by strict regulations. Professional services have the expertise and permits to transport, treat, and dispose of hazardous materials in a compliant and environmentally sound manner. Never dispose of this chemical down the drain or in regular trash.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and your supervisor.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For small solid spills: Gently sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[3][4]

    • For larger spills: If you are not trained or equipped to handle the spill, contact your institution's EHS department or emergency response team immediately.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's EHS guidelines) and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, and complete any necessary documentation.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste Generated: This compound Assess Assess Hazards (Assume Irritant) Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste PPE->Segregate Containerize Properly Containerize Segregate->Containerize Label Label as Hazardous Waste Containerize->Label Store Store in Designated Area Label->Store Dispose Contact Professional Waste Disposal Service Store->Dispose End Compliant Disposal Dispose->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. This not only ensures regulatory compliance but also builds a foundation of trust in the responsible handling of all chemical materials.

References

  • PubChem. tert-butyl N-(5-formylpyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

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A Senior Application Scientist's Guide to Handling tert-Butyl (5-formylpyrazin-2-yl)carbamate: Personal Protective Equipment (PPE) and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research, tert-Butyl (5-formylpyrazin-2-yl)carbamate possesses a dual chemical nature—a reactive aldehyde group on a pyrazine ring and a tert-butoxycarbonyl (Boc) protected amine. This structure demands a careful, risk-based approach to handling. This guide provides an in-depth protocol for personal protective equipment (PPE) and disposal, grounded in established safety principles, to ensure the well-being of laboratory professionals.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the potential hazards is the critical first step in developing a robust safety plan. While specific toxicological data for this exact compound is limited, a reliable hazard profile can be constructed by examining its functional groups and data from structurally analogous compounds. The primary hazards are associated with the aldehyde moiety and the carbamate structure on an active heterocyclic ring system.

A close structural analog, tert-Butyl (5-formylpyridin-2-yl)carbamate, provides the following GHS classification, which we will adopt as a conservative basis for our safety protocol.[1][2]

Hazard ClassGHS CodeDescriptionJustification
Skin Corrosion/IrritationH315Causes skin irritation.Aldehydes are known to be irritating to the skin.
Serious Eye Damage/IrritationH319Causes serious eye irritation.Direct contact with powders or solutions can cause significant irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.Inhalation of the powdered compound can irritate the respiratory tract.

This assessment dictates that our primary goals are to prevent skin contact, eye exposure, and inhalation of the compound.

Engineering Controls: Your First and Most Important Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. Before relying on PPE, engineering controls must be properly utilized to minimize exposure.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[3] This is the most effective way to control respiratory exposure to the fine powder.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions. Work areas should be designed to minimize the accumulation of vapors or dust.[4]

Core PPE Protocol: A Step-by-Step Guide

Once engineering controls are in place, a comprehensive PPE strategy is mandatory.

Hand Protection: The Primary Barrier

The choice of gloves is critical. The aldehyde functional group and organic nature of the molecule necessitate a specific material choice.

  • Required Glove Type: Single-use nitrile gloves are the minimum requirement.[5][6] Nitrile provides good resistance to a broad range of organic chemicals.

  • Avoid: Latex gloves are not recommended. Aldehydes and other organic solvents can readily permeate latex, potentially trapping the chemical against your skin and giving a false sense of security.[5]

  • Protocol:

    • Inspect gloves for any signs of damage or degradation before use.[7]

    • For extended operations or when handling larger quantities, consider wearing two pairs of nitrile gloves (double-gloving).

    • Gloves should be worn over the sleeves of the lab coat to prevent seepage.[5]

    • Remove gloves immediately upon contamination using the proper technique to avoid touching the outer surface.[7] Dispose of them in the designated chemical waste container.

    • Always wash hands thoroughly with soap and water after removing gloves.[7]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the H319 classification (Causes serious eye irritation), eye protection is non-negotiable.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles must be worn at all times when the chemical is being handled in the laboratory.[3][8] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring solutions, handling larger volumes), a full-face shield must be worn in addition to chemical splash goggles.[5][6]

Body Protection: Preventing Skin Contact

Protective clothing prevents accidental contact with your skin and contamination of your personal clothes.

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves, buttoned completely, is required.[8]

  • Chemical Apron: When pouring solutions or performing tasks with a higher splash potential, wear a chemically impervious apron over the lab coat for an additional layer of protection.[5]

  • Personal Clothing: Long pants and closed-toe shoes made of a non-porous material are mandatory.[8] Fabric or leather shoes can absorb chemical spills, holding them against the skin.

Respiratory Protection: For Non-Routine Situations

Under normal operating conditions within a certified fume hood, a respirator is not typically required.[6] However, respiratory protection is necessary in specific scenarios:

  • Spill Cleanup: In the event of a large spill outside of a fume hood.

  • Ventilation Failure: If the primary engineering controls (fume hood) fail.

  • Required Equipment: A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement. Fit-testing and formal training are required before any user can wear a respirator.[6]

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational and Disposal Plans

Safe handling extends to the entire lifecycle of the chemical in the lab, including its disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Spill: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as chemical waste. For large spills, evacuate the area and follow your institution's emergency procedures.[4]

Disposal Plan

Pyrazine derivatives can be persistent in the environment and should not be disposed of down the drain.[9]

  • Contaminated PPE: Used gloves, disposable aprons, and heavily contaminated items must be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Collect all waste containing this compound, including reaction residues and contaminated solvents, in a clearly labeled, tightly sealed waste container.

  • Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[7]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and environmental responsibility.

References

  • PubChem. tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3. National Center for Biotechnology Information. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Protective Gear - Organic Chemistry. Available at: [Link]

  • Angene Chemical. Safety Data Sheet - tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • University of California, San Diego. Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet - tert-Butyl (5-formylpyridin-2-yl)carbamate. Available at: [Link]

  • Google Patents. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.

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